MT-7716 free base
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19/h2-11,20,24H,12-17H2,1H3,(H,28,32)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANMOWVUZBDQF-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4CC5=CC=CC6=C5C4=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466750 | |
| Record name | 2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610323-32-5 | |
| Record name | MT-7716 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610323325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MT-7716 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37F97S18KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MT-7716 free base mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of MT-7716 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716, the hydrochloride salt of the free base W-212393, is a potent, selective, and centrally-acting non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL1).[1][2][3][4] As a G protein-coupled receptor (GPCR), the NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological and pathological processes, including pain, anxiety, and addiction.[5][6] MT-7716 has emerged as a significant preclinical candidate, particularly for the treatment of alcoholism, due to its ability to modulate stress and reward pathways.[3][7][8] This technical guide provides a comprehensive overview of the core mechanism of action of MT-7716, detailing its molecular interactions, downstream signaling effects, and the experimental basis for these findings.
Core Mechanism of Action: NOP Receptor Agonism
The primary mechanism of action of MT-7716 is its function as a full agonist at the NOP receptor, exhibiting an efficacy comparable to the endogenous ligand N/OFQ.[3][9] Upon binding, MT-7716 induces a conformational change in the NOP receptor, initiating a cascade of intracellular signaling events.
Signaling Pathways
Activation of the NOP receptor by MT-7716 predominantly engages inhibitory G proteins (Gαi/o).[5] This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, triggering multiple downstream effector pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a significant reduction in intracellular cyclic AMP (cAMP) levels.[5] This decrease in cAMP attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Modulation of Ion Channels: The dissociated Gβγ subunit plays a crucial role in modulating neuronal excitability by acting on ion channels.[2][6]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly inhibits N-type and other voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal. This is a primary mechanism for the observed reduction in neurotransmitter release.[2]
-
Activation of G-Protein Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit activates GIRK channels, leading to an efflux of potassium ions from the neuron.[2][6] This hyperpolarizes the cell membrane, making it less likely to fire an action potential.
-
-
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: NOP receptor activation has also been shown to stimulate various MAPK pathways, including ERK, JNK, and p38.[2][6] This signaling is typically associated with longer-term changes in gene expression and cellular function.
The culmination of these signaling events is a net reduction in neuronal excitability and a decrease in the release of neurotransmitters, most notably GABA, from presynaptic terminals.[1]
Figure 1: MT-7716 Signaling Pathway at the NOP Receptor.
Pharmacological Effects on GABAergic Transmission
A key discovery elucidating the mechanism of MT-7716 is its profound effect on GABAergic neurotransmission in the central amygdala (CeA), a brain region critical for processing fear, anxiety, and alcohol dependence.[1][5][6] Electrophysiological studies have demonstrated that MT-7716 acts primarily at the presynaptic terminal of GABAergic neurons.[1][2]
Key Findings:
-
Reduced GABA Release: MT-7716 dose-dependently diminishes evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs).[1][2][4]
-
Presynaptic Locus of Action: The drug increases the paired-pulse facilitation (PPF) ratio, a phenomenon indicative of a reduced probability of neurotransmitter release from the presynaptic terminal.[1][2][5] This is further corroborated by a significant decrease in the frequency, but not the amplitude, of miniature inhibitory postsynaptic currents (mIPSCs).[1][2]
-
Reversal of Ethanol (B145695) Effects: MT-7716 effectively blocks and reverses the characteristic ethanol-induced enhancement of GABA release in the CeA.[1][2] This action is believed to underlie its potential efficacy in reducing alcohol consumption and seeking behaviors.
Figure 2: Workflow for Electrophysiological Experiments.
Quantitative Pharmacological Data
Binding and functional assays have characterized MT-7716 as a high-affinity, high-potency agonist for the human NOP receptor.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 0.21 nM | Human NOP receptors expressed in HEK293 cells | [3][9] |
| Functional Potency (EC50) | 0.30 nM | GTPγ³⁵S binding in HEK293 cell membranes | [3][9] |
| Efficacy | Full Agonist | GTPγ³⁵S binding (compared to N/OFQ) | [3][10] |
| Effective Concentration | 100 - 1000 nM | In vitro electrophysiology (rat CeA slices) | [1][4] |
| Effective Dose | 0.3 - 1 mg/kg (p.o.) | In vivo reduction of alcohol self-administration (rats) | [7][8] |
Experimental Protocols
GTPγ³⁵S Binding Assay (Representative Protocol)
This functional assay measures the ability of an agonist to activate a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[11]
-
Membrane Preparation:
-
HEK293 cells stably expressing the human NOP receptor are harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 500 x g) to remove nuclei.
-
The supernatant is then ultracentrifuged (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4). Protein concentration is determined via a Bradford or BCA assay.
-
-
Assay Procedure:
-
The reaction is set up in a 96-well plate. To each well, add:
-
50 µL of assay buffer.
-
25 µL of varying concentrations of MT-7716 (or vehicle for basal binding, or unlabeled GTPγS for non-specific binding).
-
25 µL of the membrane suspension.
-
-
The plate is pre-incubated at 30°C for 15-30 minutes.
-
The reaction is initiated by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
The plate is incubated for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Data Acquisition:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, trapping the membranes.
-
Filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
Radioactivity is quantified using a microplate scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are normalized to the maximal response and plotted against the log concentration of MT-7716.
-
The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
In Vitro Electrophysiology (Representative Protocol)
This method is used to directly measure the effects of MT-7716 on neuronal activity and synaptic transmission.[1]
-
Slice Preparation:
-
Male Wistar rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in an ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Coronal slices (e.g., 300 µm thick) containing the central amygdala are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C.
-
Neurons in the CeA are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP).
-
Inhibitory postsynaptic potentials (IPSPs) are evoked by electrical stimulation via a bipolar stimulating electrode placed near the recorded neuron.
-
-
Pharmacological Application:
-
A stable baseline of evoked IPSPs is recorded for at least 10 minutes.
-
MT-7716 is applied to the slice via the perfusion bath at concentrations ranging from 100 to 1000 nM.
-
The effects on IPSP amplitude, paired-pulse facilitation (PPF), and miniature IPSCs (in the presence of tetrodotoxin (B1210768) to block action potentials) are recorded.
-
The drug is washed out to observe the reversibility of its effects.
-
-
Data Analysis:
-
The amplitude of the IPSPs before, during, and after drug application is measured and compared.
-
The PPF ratio (amplitude of the second IPSP / amplitude of the first IPSP) is calculated. An increase in this ratio suggests a presynaptic site of action.
-
The frequency and amplitude of mIPSCs are analyzed to further distinguish between presynaptic and postsynaptic effects.
-
Conclusion
This compound (W-212393) exerts its mechanism of action as a high-potency, full agonist at the NOP receptor. Its activation of Gαi/o-coupled signaling pathways leads to a potent, presynaptic inhibition of GABAergic transmission, particularly within the central amygdala. This neurobiological action, which counteracts the effects of ethanol, forms the basis of its therapeutic potential in the treatment of alcohol use disorder. The comprehensive preclinical data strongly support its continued investigation and potential advancement into clinical development.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unife.it [iris.unife.it]
- 8. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
MT-7716: A Technical Guide to its Function as a Nociceptin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MT-7716, a potent and selective nonpeptidergic agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. This document details its mechanism of action, signaling pathways, and summarizes key quantitative data from preclinical studies. Experimental protocols for the characterization of MT-7716 are also provided to facilitate further research and development.
Core Function and Mechanism of Action
MT-7716, with the chemical name (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate, is a high-affinity, selective, and full agonist for the human NOP receptor.[1][2] Its affinity for the NOP receptor is comparable to the endogenous ligand N/OFQ.[3][4] Functional studies have confirmed that MT-7716 is a full agonist at the NOP receptor, with its efficacy being similar to that of N/OFQ in stimulating GTPγ³⁵S binding.[2][4]
The primary mechanism of action of MT-7716 involves the activation of the NOP receptor, a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o).[5] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] This cascade of intracellular events ultimately results in a reduction of neuronal excitability.
Preclinical studies have highlighted the therapeutic potential of MT-7716, particularly in the context of alcohol use disorder. The compound has been shown to reduce alcohol self-administration and prevent stress-induced reinstatement of alcohol seeking in animal models, with a more pronounced effect in post-dependent subjects.[1][4] A key aspect of its mechanism in this context is the presynaptic inhibition of GABAergic transmission in the central nucleus of the amygdala (CeA).[3][7][8] By acting on presynaptic NOP receptors, MT-7716 decreases GABA release, thereby counteracting the ethanol-induced enhancement of GABAergic signaling in this brain region.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for MT-7716 from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Potency of MT-7716
| Parameter | Value | Cell Line | Reference |
| Ki (human NOP receptor) | 0.21 nM | HEK293 | [2] |
| EC50 (GTPγ³⁵S binding) | 0.30 nM | HEK293 | [2] |
Table 2: In Vivo Electrophysiological Effects of MT-7716 in Rat Central Amygdala
| Concentration | Effect on Evoked IPSPs | Effect on Paired-Pulse Facilitation (PPF) Ratio | Reference |
| 100 nM | Diminished | Increased | [3][8] |
| 250 nM | Diminished | Increased | [3] |
| 500 nM | Diminished | Increased (100 ms (B15284909) interval) | [3] |
| 1000 nM | Diminished | No significant change | [3] |
Table 3: In Vivo Behavioral Effects of MT-7716 in Rat Models of Alcoholism
| Dose (oral) | Effect | Animal Model | Reference |
| 0.3 mg/kg | Reduced alcohol self-administration and stress-induced reinstatement | Post-dependent Wistar rats | [1][4] |
| 1 mg/kg | Reduced alcohol self-administration and stress-induced reinstatement | Post-dependent Wistar rats | [1][4] |
| 0.3, 1, and 3 mg/kg (bid for 14 days) | Dose-dependently decreased voluntary alcohol intake | Marchigian Sardinian rats | [2] |
Signaling Pathways
Activation of the NOP receptor by MT-7716 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to downstream effects that modulate neuronal function.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of MT-7716 are provided below.
[³⁵S]GTPγS Binding Assay for NOP Receptor Activation
This assay functionally measures the activation of the NOP receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
HEK293 cells stably expressing the human NOP receptor
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
MT-7716 and N/OFQ (as a reference compound)
-
Unlabeled GTPγS
-
96-well filter plates (GF/C)
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Harvest HEK293-hNOP cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membranes (10-20 µg of protein)
-
20 µL of various concentrations of MT-7716 or N/OFQ
-
20 µL of GDP (final concentration 10 µM)
-
10 µL of [³⁵S]GTPγS (final concentration 0.1 nM)
-
For non-specific binding, add 10 µM unlabeled GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data using a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
References
- 1. benchchem.com [benchchem.com]
- 2. A Method for Evaluating the Reinforcing Properties of Ethanol in Rats without Water Deprivation, Saccharin Fading or Extended Access Training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Opioid Receptor Agonist W-212393
A comprehensive review of the available scientific literature reveals no specific information, quantitative data, or detailed experimental protocols for an opioid receptor agonist designated as W-212393. Extensive searches of scholarly databases, patent filings, and chemical registries have not yielded any results for a compound with this identifier.
This suggests that "W-212393" may be an internal, unpublished compound code, a misnomer, or a typographical error. As such, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of signaling pathways.
For researchers, scientists, and drug development professionals interested in opioid receptor agonists, a wealth of information is available on numerous other compounds that have been extensively studied. This body of research covers a wide range of structural classes and pharmacological profiles, from classical opioids to novel biased agonists.
To facilitate further research in this area, the following sections provide a generalized framework and examples of the types of data, protocols, and diagrams that would be included in a technical guide for a well-characterized opioid receptor agonist.
I. Quantitative Data Summary
For a known opioid agonist, quantitative data is typically presented in tabular format to allow for easy comparison of its pharmacological properties. Key parameters include:
-
Receptor Binding Affinity (Ki): This value indicates the concentration of the ligand required to occupy 50% of the receptors at equilibrium. It is a measure of the drug's potency in binding to its target. Data would be presented for mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Functional Efficacy (EC50 or IC50): This parameter measures the concentration of an agonist that produces 50% of its maximal effect (EC50) or inhibits a specific response by 50% (IC50). This is often assessed in cell-based assays measuring G-protein activation or inhibition of adenylyl cyclase.
-
In Vivo Analgesic Potency (ED50): This is the dose of a drug that is effective in producing analgesia in 50% of the subjects in a specific animal model of pain (e.g., tail-flick or hot-plate test).
-
Selectivity Ratios: These ratios (e.g., Ki δ/µ) indicate the preference of a compound for one receptor subtype over others.
Table 1: Hypothetical Pharmacological Profile of an Opioid Agonist
| Parameter | Mu (µ) | Delta (δ) | Kappa (κ) |
| Binding Affinity (Ki, nM) | 1.5 | 25.0 | 150.0 |
| Functional Efficacy (EC50, nM) | 5.2 | 120.0 | >1000 |
| In Vivo Analgesia (ED50, mg/kg) | 0.1 | - | - |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. A technical guide would provide step-by-step protocols for key experiments.
A. Radioligand Binding Assay
This protocol would detail the procedure for determining the binding affinity of a compound for opioid receptors.
-
Membrane Preparation: Isolation of cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells stably expressing the human µ-opioid receptor).
-
Incubation: Incubation of the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound (W-212393).
-
Separation: Separation of bound from unbound radioligand via rapid filtration.
-
Detection: Quantification of the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculation of the Ki value using the Cheng-Prusoff equation.
B. [³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation upon agonist binding.
-
Membrane Preparation: Similar to the binding assay.
-
Incubation: Incubation of the membranes with the test compound, GDP, and [³⁵S]GTPγS.
-
Separation and Detection: Similar to the binding assay.
-
Data Analysis: Determination of the EC50 and Emax (maximal effect) values from concentration-response curves.
III. Signaling Pathways and Visualizations
Opioid receptor activation initiates a cascade of intracellular signaling events. Diagrams created using a graph visualization language like DOT are invaluable for illustrating these complex pathways.
A. Canonical G-protein Signaling Pathway
Upon agonist binding, opioid receptors, which are G-protein coupled receptors (GPCRs), activate heterotrimeric G-proteins, primarily of the Gi/o family. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: Canonical G-protein signaling pathway activated by a µ-opioid receptor agonist.
B. Experimental Workflow for In Vivo Analgesia Study
A diagram can also effectively outline the workflow of an experimental protocol.
Caption: Experimental workflow for determining the in vivo analgesic efficacy of a compound.
MT-7716 Free Base in Alcohol Dependence Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol use disorder (AUD) remains a significant global health challenge with limited effective therapeutic options. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP, or ORL-1) have emerged as a promising target for the development of novel pharmacotherapies for alcoholism.[1][2] Dysregulation of this system has been implicated in alcohol abuse and alcoholism.[1] MT-7716, a non-peptide, small-molecule NOP receptor agonist, has shown considerable promise in preclinical studies for reducing alcohol seeking and consumption.[1][3][4][5][6][7] This technical guide provides an in-depth overview of the core research on MT-7716 free base in the context of alcohol dependence, focusing on its pharmacological properties, efficacy in preclinical models, and underlying mechanisms of action.
Pharmacological Profile of MT-7716
MT-7716 is a potent and selective agonist for the NOP receptor.[4][5][6][7] In vitro studies have characterized its high affinity and full agonist activity at human NOP receptors.
Table 1: In Vitro Pharmacological Data for MT-7716
| Parameter | Value | Cell Line | Reference |
| Ki (Binding Affinity) | 0.21 nM | HEK293 cells expressing human NOP receptors | [2] |
| EC50 (Potency) | 0.30 nM | HEK293 cells expressing human NOP receptors (GTPγ35S binding assay) | [2] |
| Efficacy | Full agonist (similar to endogenous ligand N/OFQ) | HEK293 cells expressing human NOP receptors (GTPγ35S binding assay) | [2] |
Preclinical Efficacy in Models of Alcohol Dependence
MT-7716 has demonstrated significant efficacy in various rodent models of alcohol dependence, suggesting its potential to reduce alcohol consumption and prevent relapse.
Reduction of Alcohol Self-Administration
Studies in alcohol-preferring rat strains and in rats with a history of alcohol dependence have shown that oral administration of MT-7716 can dose-dependently decrease voluntary alcohol intake.[2] Notably, the effect of MT-7716 on reducing alcohol self-administration is more pronounced in post-dependent animals compared to non-dependent ones.[1][3]
Table 2: Effects of MT-7716 on Alcohol Self-Administration in Rats
| Animal Model | MT-7716 Dose (oral) | Key Findings | Reference |
| Marchigian Sardinian alcohol-preferring rats | 0.3, 1, and 3 mg/kg (twice daily for 14 days) | Dose-dependent decrease in voluntary alcohol intake. The effect became stronger with repeated administration and persisted for one week after discontinuation. | [2] |
| Post-dependent Wistar rats | 0.3 and 1 mg/kg | Reduced alcohol self-administration. | [1][3] |
| Non-dependent Wistar rats | 0.3 and 1 mg/kg | Ineffective in reducing alcohol self-administration. | [1][3] |
Prevention of Relapse
MT-7716 has also been shown to be effective in preventing the reinstatement of alcohol-seeking behavior triggered by stress or alcohol-associated cues, which are key drivers of relapse in humans.
Table 3: Effects of MT-7716 on Reinstatement of Alcohol Seeking in Rats
| Animal Model | MT-7716 Dose (oral) | Reinstatement Trigger | Key Findings | Reference |
| Post-dependent Wistar rats | 0.3 and 1 mg/kg | Stress (footshock) | Reduced stress-induced reinstatement of alcohol seeking. The effect was more pronounced at 3 weeks post-dependence. | [1][3] |
| Marchigian Sardinian alcohol-preferring rats | Not specified in snippets | Ethanol-associated environmental stimuli and stress | Effective in preventing reinstatement. | [2] |
Attenuation of Alcohol Withdrawal Symptoms
In addition to its effects on alcohol consumption and relapse, MT-7716 has been found to alleviate the physical symptoms of alcohol withdrawal.
Table 4: Effects of MT-7716 on Alcohol Withdrawal Symptoms in Rats
| Animal Model | MT-7716 Dose (oral) | Key Findings | Reference |
| Wistar rats withdrawn from a 7-day alcohol liquid diet | Not specified in snippets | Significantly attenuated somatic alcohol withdrawal symptoms. | [2] |
Mechanism of Action: Interaction with the GABAergic System
The anti-alcohol properties of MT-7716 are, at least in part, mediated by its modulation of the GABAergic system in the central nucleus of the amygdala (CeA), a brain region critically involved in alcohol dependence and anxiety.[8][9]
Ethanol (B145695) is known to enhance GABAergic transmission in the CeA, an effect that contributes to its reinforcing properties.[8][9] MT-7716 counteracts this effect by decreasing GABA release at CeA synapses.[8][9]
Table 5: Electrophysiological Effects of MT-7716 in the Rat Central Amygdala
| Experimental Condition | MT-7716 Concentration | Key Findings | Reference |
| Evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs) | 100-1000 nM | Dose-dependent decrease in IPSP amplitude. | [8][9] |
| Paired-pulse facilitation (PPF) ratio | 250 nM | Increased PPF ratio, suggesting a presynaptic site of action (decreased GABA release). | [8] |
| Miniature inhibitory postsynaptic currents (mIPSCs) | Not specified in snippets | Decreased the frequency of mIPSCs, further supporting a presynaptic mechanism. | [8][9] |
| Ethanol-induced augmentation of evoked IPSPs | 500 nM | Prevented the increase in evoked IPSPs caused by ethanol. | [8][9] |
Signaling Pathway of MT-7716 in the Central Amygdala
The following diagram illustrates the proposed mechanism of action of MT-7716 in modulating GABAergic transmission in the CeA in the context of alcohol's effects.
References
- 1. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of MT-7716 Free Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-7716, in its free base form also identified as W-212393, is a potent and selective non-peptidergic agonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document provides a comprehensive overview of the pharmacological properties of MT-7716, with a focus on its mechanism of action, in vitro and in vivo effects, and its potential as a therapeutic agent, particularly in the context of alcohol use disorder. The data presented herein is primarily derived from studies conducted on the hydrochloride hydrate (B1144303) salt of MT-7716, as specific pharmacological data for the free base form is not extensively available in the public domain.
Introduction
The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, N/OFQ, are implicated in a wide range of physiological processes, including pain modulation, anxiety, and reward pathways. Dysregulation of the N/OFQ-NOP system has been linked to the pathophysiology of alcohol dependence. MT-7716 has emerged as a valuable pharmacological tool and a promising therapeutic candidate for studying and potentially treating alcohol abuse and relapse.[1][2]
Physicochemical Properties
While detailed physicochemical data for the free base is limited in the cited literature, it is known that the hydrochloride salt of W-21239-3 is what is referred to as MT-7716.[3] Generally, free base forms of amine-containing compounds are less water-soluble compared to their hydrochloride salts, which may have implications for formulation and bioavailability.
Pharmacodynamics: Mechanism of Action
MT-7716 exerts its pharmacological effects through selective agonism at the NOP receptor. The NOP receptor is primarily coupled to inhibitory G proteins (Gαi/o).
Signaling Pathway
Activation of the NOP receptor by MT-7716 initiates a cascade of intracellular signaling events:
-
G Protein Activation: MT-7716 binding to the NOP receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly modulate ion channel activity, leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and reduced neuronal excitability.
-
Presynaptic Inhibition: At the presynaptic terminal, the inhibition of calcium influx and other mechanisms lead to a decrease in the release of neurotransmitters, such as GABA.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for MT-7716 (hydrochloride hydrate).
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Value | Cell Line | Receptor | Reference |
| Ki | 0.21 nM | HEK293 | Human NOP | [4] |
| EC50 (GTPγS) | 0.30 nM | HEK293 | Human NOP | [4] |
Table 2: In Vitro Electrophysiology - Effect on GABAergic Transmission in Rat Central Amygdala (CeA)
| Concentration | Effect on Evoked IPSPs | Effect on Paired-Pulse Facilitation (PPF) | Reference |
| 100 - 1000 nM | Dose-dependent decrease | Increased PPF ratio (suggesting presynaptic action) | [5] |
Table 3: In Vivo Efficacy in Rat Models of Alcohol Consumption
| Dose (Oral) | Animal Model | Effect | Reference |
| 0.3, 1, and 3 mg/kg (bid) | Marchigian Sardinian rats (two-bottle choice) | Dose-dependent decrease in voluntary alcohol intake | [4] |
| 0.3 and 1 mg/kg | Post-dependent Wistar rats (self-administration) | Reduced alcohol self-administration | [6] |
| 0.3 and 1 mg/kg | Post-dependent Wistar rats (stress-induced reinstatement) | Reduced reinstatement of alcohol seeking | [6] |
Experimental Protocols
In Vitro [³⁵S]GTPγS Binding Assay
This assay measures the functional activation of NOP receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human NOP receptor.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS (e.g., 50 pM), GDP (e.g., 10 µM), and varying concentrations of MT-7716 in an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).[6]
-
Reaction: The incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).[6]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 and Emax values for MT-7716.
In Vitro Electrophysiology in Rat Brain Slices
This technique is used to study the effects of MT-7716 on neuronal activity and synaptic transmission in the central amygdala (CeA), a brain region critical for alcohol dependence.
Methodology:
-
Slice Preparation: Coronal brain slices (e.g., 300-400 µm thick) containing the CeA are prepared from rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.[4] The aCSF composition is typically (in mM): 130 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 1.5 MgSO₄·7H₂O, 2.0 CaCl₂, 24 NaHCO₃, and 10 glucose.[4]
-
Recording: Whole-cell patch-clamp recordings are performed on CeA neurons.
-
Stimulation: Electrical stimulation is used to evoke inhibitory postsynaptic potentials (IPSPs). Paired-pulse stimulation is used to assess presynaptic mechanisms.
-
Drug Application: MT-7716 is bath-applied at various concentrations (e.g., 100-1000 nM).[5]
-
Data Acquisition and Analysis: Changes in IPSP amplitude, frequency of miniature IPSCs (mIPSCs), and the paired-pulse facilitation (PPF) ratio are measured and analyzed.
In Vivo Oral Alcohol Self-Administration in Rats
This model is used to assess the effects of MT-7716 on voluntary alcohol consumption and seeking behavior.
Methodology:
-
Animal Model: Rats (e.g., Wistar or Marchigian Sardinian) are trained to self-administer an alcohol solution. Alcohol dependence can be induced through various methods, such as repeated intragastric ethanol (B145695) intubation.[6]
-
Drug Administration: MT-7716 is administered orally (p.o.) via gavage at various doses (e.g., 0.3-3 mg/kg).[4][6]
-
Behavioral Testing: Following drug administration, rats are placed in operant chambers where they can work (e.g., press a lever) to receive access to the alcohol solution.
-
Reinstatement Testing: To model relapse, after a period of abstinence, seeking behavior is reinstated by presenting cues associated with alcohol or by inducing stress. The effect of MT-7716 on this reinstated seeking is measured.
-
Data Collection and Analysis: The number of lever presses for alcohol and the amount of alcohol consumed are recorded and analyzed.
Summary and Conclusion
MT-7716 is a potent and selective NOP receptor agonist with a clear mechanism of action involving the presynaptic inhibition of GABAergic transmission in key brain regions like the central amygdala. In vivo studies in rodent models of alcoholism have demonstrated its efficacy in reducing alcohol consumption and seeking behaviors. These findings strongly support the further investigation of MT-7716 and other NOP receptor agonists as potential therapeutics for the treatment of alcohol use disorder. Further research is warranted to fully characterize the pharmacological profile of the free base form of MT-7716 and to translate these promising preclinical findings into clinical applications.
References
- 1. Effects of adolescent alcohol exposure via oral gavage on adult alcohol drinking and co-use of alcohol and nicotine in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume and Dose Effects of Experimenter-Administered Ethanol Preloads on Ethanol-Seeking and Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral ethanol self-administration in rats: models of alcohol-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin blocks enhanced motivation for alcohol in alcohol dependence and blocks alcohol effects on GABAergic transmission in the central amygdala | PLOS Biology [journals.plos.org]
- 5. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel and selective nociceptin receptor (NOP) agonist (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312) decreases acquisition of ethanol-induced conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
MT-7716 free base CAS number and chemical properties
An In-Depth Technical Guide to MT-7716 Free Base
This guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies related to MT-7716, a selective non-peptide agonist of the nociceptin (B549756) receptor (NOP). The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties of this compound
MT-7716, also known by its synonym W-212393, is a complex heterocyclic molecule.[1][2] Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 610323-32-5 | [3][4] |
| Molecular Formula | C₂₇H₂₈N₄O₂ | [3][4] |
| Molecular Weight | 440.54 g/mol | [3][4] |
| IUPAC Name | 2-[3-[1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide | [3] |
| SMILES | CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6 | [3] |
Pharmacological Profile
MT-7716 is a potent and selective agonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[2][4] Unlike classical opioids, it does not primarily act through mu, delta, or kappa opioid receptors.[3] It is being investigated for its potential in treating alcohol addiction.[3]
| Parameter | Receptor | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human NOP | HEK293 cells | 0.21 nM | [5][6] |
| Binding Affinity (Ki) | Human μ-opioid | CHO cells | 35 nM | [6] |
| Functional Activity (EC₅₀) | Human NOP | HEK293 cells (GTPγS) | 0.30 nM | [5] |
| Functional Activity | Human NOP | HEK293 cells (GTPγS) | Full Agonist | [5][6] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for MT-7716 is the activation of the NOP receptor. This receptor is part of the G protein-coupled receptor (GPCR) family. Studies have shown that in the central amygdala (CeA), an area of the brain implicated in alcohol dependence, MT-7716's activation of NOP receptors on presynaptic terminals leads to a reduction in the release of the neurotransmitter GABA.[7][8][9][10] This effect is believed to counteract the increase in GABAergic transmission induced by ethanol, thereby reducing alcohol seeking and withdrawal symptoms.[7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. MT-7716 - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
MT-7716: A Technical Whitepaper on a Novel NOP Receptor Agonist for Alcohol Use Disorder
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and development of MT-7716, a novel, selective, nonpeptidergic nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist. MT-7716 has shown significant promise in preclinical models of alcoholism, positioning it as a potential therapeutic agent for alcohol use disorder.[1][2][3] This guide synthesizes available data on its mechanism of action, pharmacokinetics, and efficacy, presenting it in a structured format for easy reference and comparison.
Introduction and Discovery
MT-7716, chemically identified as (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate, is a small molecule agonist of the NOP receptor.[2][4][5] It was developed as a brain-penetrating compound to explore the therapeutic potential of the N/OFQ system in treating alcoholism.[1][5][6] The N/OFQ system is known to be dysregulated in alcohol dependence and is implicated in stress and reward pathways.[2] MT-7716 emerged from research aimed at creating potent and selective NOP agonists with favorable pharmacological profiles for clinical development.[1][7]
Mechanism of Action
MT-7716 acts as a full agonist at the NOP receptor.[1] Its primary mechanism involves the modulation of GABAergic transmission, particularly within the central amygdala (CeA), a brain region critical for processing fear, anxiety, and reward, and heavily implicated in alcohol dependence.[4][7][8][9]
Presynaptic Inhibition of GABA Release
In vitro electrophysiological studies have demonstrated that MT-7716 dose-dependently reduces evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs) in the CeA.[7][8][9] This effect is attributed to a presynaptic site of action, where MT-7716 activation of NOP receptors on GABAergic terminals inhibits the release of GABA.[4][7][8] Evidence for this presynaptic mechanism includes a significant increase in the paired-pulse facilitation (PPF) ratio and a decrease in the frequency of miniature inhibitory postsynaptic currents (mIPSCs) upon MT-7716 application.[4][7][8]
Interaction with Ethanol-Induced GABAergic Transmission
Ethanol (B145695) is known to enhance GABAergic transmission in the CeA, an effect linked to its reinforcing properties and the anxiolytic-like effects of withdrawal.[4][7][8] MT-7716 has been shown to effectively block this ethanol-induced augmentation of GABA release.[4][7][8] This suggests that MT-7716 can counteract the neurochemical effects of ethanol in a key brain region for addiction. The inhibitory effect of MT-7716 on GABAergic transmission is prevented by the selective NOP receptor antagonist [Nphe1]Nociceptin(1–13)NH2, confirming its action is mediated through NOP receptors.[4][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of MT-7716.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/Cell Line | Value | Reference |
| Ki (NOP Receptor) | Human (HEK293 cells) | 0.21 nM | [1] |
| EC50 (GTPγ35S Binding) | Human (HEK293 cells) | 0.30 nM | [1] |
Table 2: Effects on GABAergic Transmission in Rat CeA Slices
| Concentration | Effect on Evoked IPSPs | Effect on PPF Ratio (50 ms) | Effect on PPF Ratio (100 ms) | Reference |
| 100 nM | Diminished | Significant Increase | Slight Increase | [7] |
| 250 nM | Diminished | Significant Increase | Significant Increase | [7] |
| 500 nM | Diminished | - | Significant Increase | [5][7] |
| 1000 nM | Diminished | - | - | [7][8][9] |
Table 3: In Vivo Efficacy in Animal Models of Alcoholism
| Model | Species | Dose (Oral) | Effect | Reference |
| Two-Bottle Choice | Marchigian Sardinian Rats | 0.3, 1, and 3 mg/kg (bid, 14 days) | Dose-dependent decrease in voluntary alcohol intake | [1] |
| Alcohol Self-Administration | Post-dependent Male Wistar Rats | 0.3 and 1 mg/kg | Reduction in alcohol self-administration | [2] |
| Stress-Induced Reinstatement | Post-dependent Male Wistar Rats | 0.3 and 1 mg/kg | Prevention of stress-induced reinstatement of alcohol seeking | [2] |
| Alcohol Withdrawal Symptoms | Male Wistar Rats | Not Specified | Attenuation of somatic alcohol withdrawal symptoms | [1] |
Experimental Protocols
In Vitro Electrophysiology in Rat Brain Slices
-
Slice Preparation: Coronal brain slices (300-400 µm) containing the CeA were prepared using a vibratome. Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on CeA neurons. Evoked IPSPs were generated by electrical stimulation of the basolateral amygdala. Paired-pulse facilitation was assessed by delivering two stimuli at varying inter-stimulus intervals (e.g., 50 and 100 ms). Miniature IPSCs were recorded in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials.
-
Drug Application: MT-7716 and other pharmacological agents were bath-applied at known concentrations.[5]
Two-Bottle Choice Drinking Paradigm
-
Animals: Genetically selected alcohol-preferring Marchigian Sardinian rats were used.[1]
-
Procedure: Rats were given concurrent access to two bottles, one containing an ethanol solution (e.g., 10% v/v) and the other containing water. The positions of the bottles were alternated daily to control for side preference.
-
Treatment: MT-7716 was administered orally twice a day (bid) for 14 days at doses of 0, 0.3, 1, and 3 mg/kg.[1]
-
Outcome Measure: Daily consumption of ethanol and water was measured to determine the preference for alcohol.
Alcohol Self-Administration and Reinstatement Model
-
Animals: Male Wistar rats were used.[2]
-
Dependence Induction: Rats were made ethanol-dependent through repeated intragastric intubation of ethanol.[2]
-
Self-Administration: Following a withdrawal period, rats were trained to self-administer ethanol in operant conditioning chambers.
-
Treatment and Testing: The effects of orally administered MT-7716 (0.3 and 1 mg/kg) on alcohol self-administration were assessed.[2] For reinstatement testing, after extinction of the self-administration behavior, a stressor (e.g., footshock) was used to reinstate alcohol-seeking behavior, and the effect of MT-7716 on this reinstatement was measured.[2]
Visualizations
Signaling Pathway of MT-7716 at the Presynaptic Terminal
Caption: Proposed signaling cascade of MT-7716 leading to reduced GABA release.
Experimental Workflow for In Vitro Electrophysiology
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 5. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MT-7716: A Technical Guide to its High Selectivity for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective NOP receptor agonist, MT-7716. The document summarizes key quantitative data, details experimental methodologies for receptor binding and functional assays, and visualizes critical signaling pathways and experimental workflows.
Core Quantitative Data Summary
MT-7716 demonstrates a high affinity and selectivity for the human Nociceptin/Orphanin FQ (NOP) receptor. The following tables summarize the available quantitative data for MT-7716 and the related compound cebranopadol (B606582) for comparative purposes.
Table 1: MT-7716 Receptor Binding Affinity (Ki) and Functional Activity (EC₅₀)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Compared to Endogenous Ligand) |
| NOP | 0.21 | 0.30 | Full Agonist (similar to N/OFQ) |
| MOP (μ) | 35 | 158 | Full Agonist (weaker potency than DAMGO) |
| KOP (κ) | Not Reported | Not Reported | Not Reported |
| DOP (δ) | Not Reported | Not Reported | Not Reported |
Table 2: Cebranopadol Receptor Binding Affinity (Ki) and Functional Activity
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy |
| NOP | 0.9 | 1.8 | Almost Full Agonist (89%) |
| MOP (μ) | 0.7 | 0.5 | Full Agonist (104%) |
| KOP (κ) | ~2.1 - 2.8 | 8.1 | Partial Agonist (41%) |
| DOP (δ) | ~14 - 18.2 | 1.9 | Full Agonist (100%) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity of compounds like MT-7716 for opioid receptors.
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NOP, MOP, KOP, or DOP receptors are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
The cell lysate is homogenized and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
Receptor-containing cell membranes.
-
A fixed concentration of a specific radioligand (e.g., [³H]N/OFQ for NOP, [³H]DAMGO for MOP).
-
Varying concentrations of the unlabeled test compound (e.g., MT-7716).
-
-
Total binding is determined in the absence of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent ligand to saturate the receptors.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assays
This functional assay measures the ability of an agonist to activate G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
1. Assay Setup:
-
The assay is performed in a 96-well plate with cell membranes prepared as described above.
-
Each well contains:
-
Cell membranes expressing the receptor of interest.
-
Guanosine diphosphate (B83284) (GDP) to ensure G-proteins are in their inactive state.
-
Varying concentrations of the agonist (e.g., MT-7716).
-
-
The mixture is pre-incubated to allow the agonist to bind to the receptors.
2. Initiation and Termination of the Reaction:
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Upon agonist-induced receptor activation, the Gα subunit releases GDP and binds [³⁵S]GTPγS.
-
The incubation is carried out for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by rapid filtration, similar to the binding assay, to separate bound from unbound [³⁵S]GTPγS.
3. Data Analysis:
-
The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by scintillation counting.
-
The data are plotted as the amount of [³⁵S]GTPγS bound versus the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).
Mandatory Visualizations
NOP Receptor Signaling Pathway
In Vivo Effects of MT-7716 on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-7716 is a novel, selective, and brain-penetrant nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Emerging preclinical data highlight its potential as a therapeutic agent for alcohol use disorder. In vivo and in vitro studies demonstrate that MT-7716 modulates the central nervous system, primarily by interacting with the GABAergic system in key brain regions associated with addiction, such as the central amygdala (CeA).[1][3] This technical guide provides an in-depth overview of the documented in vivo effects of MT-7716 on the central nervous system, with a focus on its pharmacological profile, its impact on alcohol-related behaviors, and the detailed experimental protocols used in its evaluation.
Pharmacodynamics and Mechanism of Action
MT-7716 acts as a full agonist at the NOP receptor, which is a G protein-coupled receptor (GPCR).[4][5] The binding of MT-7716 to the NOP receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
Biochemical Profile
In vitro studies have characterized the binding affinity and functional potency of MT-7716 at human NOP receptors.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 0.21 nM | HEK293 | [4] |
| Functional Potency (EC50) | 0.30 nM | HEK293 | [4] |
Signaling Pathway
The NOP receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Activation of the NOP receptor by agonists like MT-7716 also leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), which collectively reduces neuronal excitability and neurotransmitter release.[6]
In Vivo CNS Effects in the Context of Alcoholism
The primary focus of in vivo research on MT-7716 has been its potential to mitigate alcohol-seeking behaviors and the neurological changes associated with alcohol dependence.
Modulation of GABAergic Transmission in the Central Amygdala
Electrophysiological studies on rat brain slices have shown that MT-7716 dose-dependently reduces GABAergic transmission in the CeA.[1][2] This is evidenced by a decrease in the amplitude of evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs).[1][3] The mechanism is suggested to be presynaptic, as MT-7716 increases the paired-pulse facilitation (PPF) ratio, indicating a reduced probability of GABA release.[1][2] Furthermore, MT-7716 has been shown to prevent the ethanol-induced enhancement of GABA release in the CeA.[1][2]
| Concentration | Effect on Evoked IPSPs | Effect on PPF Ratio (50ms / 100ms) | Reference |
| 100 nM | Diminished | Increased | [1][2] |
| 250 nM | Diminished | Increased | [1][2] |
| 500 nM | Diminished | Increased (100ms only) | [1][2] |
| 1000 nM | Diminished | No significant change | [1][2] |
Reduction of Alcohol Consumption and Seeking Behavior
In animal models of alcohol dependence, orally administered MT-7716 has been shown to reduce voluntary alcohol intake.[4] It is also effective in preventing the reinstatement of alcohol-seeking behavior triggered by stress or alcohol-associated cues.[4][5] Notably, these effects are more pronounced in alcohol-dependent rats compared to non-dependent animals, suggesting that MT-7716 preferentially acts on the neuroadaptations induced by chronic alcohol exposure.[7][8]
| Dose (oral) | Effect | Animal Model | Reference |
| 0.3 mg/kg | Reduced alcohol self-administration and stress-induced reinstatement | Alcohol-dependent Wistar rats | [7][8] |
| 1 mg/kg | Reduced alcohol self-administration and stress-induced reinstatement | Alcohol-dependent Wistar rats | [7][8] |
| 0.3, 1, and 3 mg/kg (bid) | Dose-dependently decreased voluntary alcohol intake | Marchigian Sardinian rats | [4] |
Attenuation of Alcohol Withdrawal Symptoms
MT-7716 has been demonstrated to significantly alleviate the somatic symptoms of alcohol withdrawal in rats.[4][5]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MT-7716's in vivo CNS effects.
In Vitro Electrophysiology in Rat Brain Slices
This protocol is used to assess the effects of MT-7716 on synaptic transmission in specific brain regions.
Two-Bottle Choice Test for Alcohol Consumption
This behavioral paradigm assesses voluntary alcohol intake.
-
Animal Housing: Male Marchigian Sardinian or Wistar rats are individually housed with ad libitum access to food and water.
-
Habituation: Animals are habituated to the presence of two drinking bottles in their home cage, both containing water.
-
Alcohol Access: One water bottle is replaced with a bottle containing an ethanol (B145695) solution (e.g., 10% v/v). The position of the ethanol bottle is alternated daily to control for side preference.
-
Drug Administration: MT-7716 or vehicle is administered orally (e.g., twice daily) for a specified period (e.g., 14 days).
-
Data Collection: The weight of both the ethanol and water bottles is recorded daily to calculate the amount of each liquid consumed. Animal body weight is also recorded to determine intake in g/kg.
-
Analysis: The average daily ethanol intake and preference (ethanol intake / total fluid intake) are calculated and compared between treatment groups.
Induction of Alcohol Dependence via Vapor Chambers
This protocol is used to induce a state of alcohol dependence in rats.
-
Apparatus: Rats are housed in sealed chambers connected to a system that vaporizes and delivers a controlled concentration of ethanol in the air.
-
Exposure Cycle: A common method is chronic intermittent exposure, where rats are exposed to ethanol vapor for a set duration (e.g., 14 hours) followed by a period of abstinence (e.g., 10 hours) each day.
-
Blood Alcohol Monitoring: Blood samples are periodically taken from the tail vein to monitor and maintain target blood alcohol levels (e.g., 150-250 mg/dL).
-
Duration: The vapor exposure continues for several weeks to induce a state of dependence, characterized by the emergence of withdrawal symptoms upon cessation of exposure.
Stress-Induced Reinstatement of Alcohol Seeking
This model evaluates the propensity to relapse to alcohol-seeking behavior when exposed to a stressor.
Summary and Future Directions
The available data strongly suggest that MT-7716 modulates the CNS to reduce alcohol consumption and relapse-like behaviors in preclinical models. Its mechanism of action, centered on the NOP receptor and the subsequent attenuation of GABAergic transmission in the central amygdala, provides a solid rationale for its therapeutic potential in alcohol use disorder.
Future research should aim to explore the effects of MT-7716 in other CNS disorders where the NOP receptor system is implicated, such as anxiety, depression, and pain. Further in vivo studies are warranted to fully elucidate the neurocircuitry and molecular mechanisms underlying the behavioral effects of MT-7716 and to assess its long-term safety and efficacy.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 4. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
MT-7716: A Novel Modulator of GABAergic Transmission in the Central Amygdala
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MT-7716 is a novel, selective, nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2][3] Emerging research has highlighted its significant role in modulating GABAergic transmission, particularly within the central nucleus of the amygdala (CeA), a key brain region implicated in alcohol dependence and anxiety. This technical guide provides a comprehensive overview of the core findings related to MT-7716's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows. The primary focus is on the presynaptic inhibition of GABA release by MT-7716 and its implications for counteracting the effects of ethanol (B145695) on GABAergic synapses.
Introduction
The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, plays a crucial role in regulating neuronal excitability. The central amygdala (CeA) is rich in GABAergic neurons and is a critical node in the neurocircuitry of fear, anxiety, and addiction.[1][2][3] Dysregulation of GABAergic transmission in the CeA is strongly associated with alcohol use disorders. Ethanol has been shown to enhance GABA release in this region, contributing to its reinforcing effects.[2][3]
The Nociceptin/Orphanin FQ (N/OFQ) system and its receptor (NOP) have been identified as key modulators of the GABAergic system. MT-7716, as a potent and selective NOP receptor agonist, presents a promising therapeutic target.[1][2][3] This document synthesizes the current understanding of how MT-7716 modulates GABAergic transmission, providing a technical resource for scientists in the field.
Mechanism of Action of MT-7716
-
Dose-dependent reduction of evoked Inhibitory Postsynaptic Potentials (IPSPs): MT-7716 diminishes the amplitude of GABAA receptor-mediated IPSPs in a concentration-dependent manner.[1][2][3]
-
Increased Paired-Pulse Facilitation (PPF) Ratio: An increase in the PPF ratio is indicative of a decrease in the probability of neurotransmitter release. MT-7716 consistently increases the PPF ratio of evoked IPSPs.[1][2][3]
-
Decreased frequency of miniature Inhibitory Postsynaptic Currents (mIPSCs): MT-7716 reduces the frequency, but not the amplitude, of spontaneous mIPSCs, further confirming a presynaptic site of action.[1]
These findings collectively suggest that MT-7716's activation of presynaptic NOP receptors leads to a reduction in GABA release from the axon terminals.
Signaling Pathway
The binding of MT-7716 to the presynaptic NOP receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is hypothesized to initiate a signaling cascade that ultimately inhibits GABA release. While the precise downstream effectors are still under investigation, the general pathway is illustrated below.
References
The Anti-Stress Potential of MT-7716: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-stress properties of MT-7716, a novel, selective, non-peptidergic nociceptin (B549756) receptor (NOP) agonist. The data presented herein summarizes key preclinical findings, elucidates its mechanism of action, and details the experimental protocols used to evaluate its efficacy, particularly in the context of stress-induced alcohol seeking and withdrawal.
Core Mechanism of Action
MT-7716 exerts its anti-stress effects primarily by acting as a full agonist at the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Unlike traditional opioids, it does not bind to mu, delta, or kappa opioid receptors.[1] Its therapeutic potential in stress-related disorders, such as alcoholism, stems from its ability to modulate GABAergic neurotransmission in the central nucleus of the amygdala (CeA), a brain region critically involved in fear, anxiety, and stress responses.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the pharmacological profile and efficacy of MT-7716.
Table 1: Pharmacological Profile of MT-7716
| Parameter | Value | Cell Line | Reference |
| Ki (Binding Affinity) | 0.21 nM | HEK293 cells expressing human NOP receptors | [2] |
| EC50 (Potency) | 0.30 nM | HEK293 cells (GTPγS binding assay) | [2] |
Table 2: Preclinical Efficacy of MT-7716 in Animal Models of Alcoholism
| Animal Model | Doses Administered (Oral) | Key Findings | Reference |
| Marchigian Sardinian Rats (Voluntary Alcohol Intake) | 0.3, 1, and 3 mg/kg (twice daily for 14 days) | Dose-dependent decrease in voluntary alcohol intake. Effect persisted for one week after discontinuation. | [2] |
| Post-dependent Male Wistar Rats (Alcohol Self-Administration) | 0.3 and 1 mg/kg | Significant reduction in alcohol self-administration. | [5] |
| Post-dependent Male Wistar Rats (Stress-Induced Reinstatement of Alcohol Seeking) | 0.3 and 1 mg/kg | Effectively prevented stress-induced reinstatement of alcohol seeking, with a more pronounced effect at 3 weeks post-dependence. | [5][6] |
| Wistar Rats (Alcohol Withdrawal Symptoms) | Not specified | Significantly attenuated somatic alcohol withdrawal symptoms. | [2][7] |
Table 3: Electrophysiological Effects of MT-7716 on the Central Amygdala (CeA)
| Parameter | Concentration | Effect | Reference |
| Evoked GABAA Receptor-Mediated Inhibitory Postsynaptic Potentials (IPSPs) | 100-1000 nM | Dose-dependent decrease in amplitude, suggesting reduced GABA release. | [4][8] |
| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | 500 nM | Significantly decreased to 78.9 ± 5.3% of control, indicating a presynaptic mechanism. | [3][4] |
| Ethanol (B145695) (44 mM)-Induced Increase in IPSP Amplitude | 500 nM | Effectively blocked the ethanol-induced enhancement of GABAergic transmission. | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of MT-7716 and a typical experimental workflow for evaluating its anti-stress effects in a preclinical model.
Caption: Proposed signaling pathway of MT-7716 in the presynaptic terminal.
Caption: Experimental workflow for stress-induced reinstatement of alcohol seeking.
Detailed Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies that have characterized the anti-stress effects of MT-7716.
Animals
The majority of studies utilized male Wistar rats.[3][5] For studies investigating alcohol dependence, rats were made dependent through repeated intragastric ethanol intubation.[5]
Electrophysiology in Central Amygdala (CeA) Slices
-
Slice Preparation: Coronal brain slices containing the CeA were prepared from male Wistar rats.
-
Recording: Whole-cell patch-clamp recordings were performed on CeA neurons to measure GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs) and miniature inhibitory postsynaptic currents (mIPSCs).
-
Drug Application: MT-7716 was bath-applied to the slices at concentrations ranging from 100 to 1000 nM.[4][8] In some experiments, ethanol (44 mM) was co-applied to investigate the ability of MT-7716 to block ethanol's effects.[3][4] A NOP receptor antagonist, [Nphe1]Nociceptin(1–13)NH2, was used to confirm the specificity of MT-7716's action.[3]
Alcohol Self-Administration and Reinstatement
-
Apparatus: Standard operant conditioning chambers equipped with two levers were used.
-
Training: Rats were trained to press a lever to receive an oral ethanol reinforcement.
-
Dependence Induction: A cohort of rats was made ethanol-dependent via repeated intragastric intubation.
-
Treatment: MT-7716 (0.3 and 1 mg/kg) or vehicle was administered orally.[5]
-
Stress-Induced Reinstatement: Following a period of extinction (no ethanol reward for lever pressing), rats were exposed to a stressor (e.g., intermittent footshocks). The number of lever presses following the stressor was measured as an indicator of relapse-like behavior. This was tested at 1 and 3 weeks post-withdrawal from ethanol.[5]
Conclusion
The preclinical data strongly suggest that MT-7716 holds significant promise as a therapeutic agent for stress-related disorders, particularly alcoholism. Its unique mechanism of action, centered on the NOP receptor and the modulation of GABAergic transmission in the CeA, offers a novel approach to mitigating the neurobiological changes associated with chronic stress and addiction. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of MT-7716 in human populations.
References
- 1. MT-7716 - Wikipedia [en.wikipedia.org]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Search [escholarship.org]
Preclinical Profile of MT-7716: A Novel NOP Receptor Agonist for the Treatment of Alcohol Use Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alcohol Use Disorder (AUD) is a chronic, relapsing brain disorder characterized by an impaired ability to stop or control alcohol use despite adverse social, occupational, or health consequences. The neurobiological underpinnings of AUD are complex, involving multiple neurotransmitter systems. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP, or ORL-1) have emerged as a promising therapeutic target for AUD.[1] Preclinical evidence suggests that activation of the NOP receptor can effectively modulate alcohol-related behaviors.[2] This technical guide provides a comprehensive overview of the preclinical research on MT-7716, a novel, selective, and brain-penetrant non-peptidergic NOP receptor agonist, in the context of addiction, with a primary focus on alcoholism.
MT-7716, chemically identified as (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate, has demonstrated high affinity and full agonism at the NOP receptor.[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and provides visual representations of its mechanism of action and experimental workflows.
Core Data Presentation
Biochemical and In Vitro Electrophysiological Data
The following tables summarize the key in vitro binding and functional data for MT-7716, as well as its effects on GABAergic transmission in the central amygdala (CeA), a brain region critically involved in alcohol dependence and withdrawal.[3][4]
| Parameter | Receptor | Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human NOP | HEK293 | 0.21 nM | [2][5] |
| Human µ-opioid | CHO | 35 nM | [5] | |
| Functional Activity (EC50) | Human NOP (GTPγ³⁵S binding) | HEK293 | 0.30 nM | [2][5] |
| Efficacy | Human NOP (GTPγ³⁵S binding) | HEK293 | Full agonist (similar to N/OFQ) | [2][5] |
Table 1: Biochemical Profile of MT-7716. This table highlights the high affinity and potency of MT-7716 for the human NOP receptor.
| MT-7716 Concentration | Effect on Evoked IPSPs in CeA | Effect on Paired-Pulse Facilitation (PPF) Ratio in CeA | Reference |
| 100-1000 nM | Dose-dependent decrease | Significant increase at 100, 250, and 500 nM | [3][4][6][7][8] |
| Ethanol (B145695) (44 mM) + MT-7716 | MT-7716 prevented ethanol-induced augmentation of IPSPs | Not reported | [3][6][8] |
Table 2: Electrophysiological Effects of MT-7716 on GABAergic Transmission. This table summarizes the inhibitory effect of MT-7716 on GABA release in the central amygdala. An increase in the PPF ratio suggests a presynaptic site of action.[3][4][6][7][8]
In Vivo Behavioral Data
The subsequent tables present the effects of MT-7716 on alcohol-related behaviors in rodent models. These studies demonstrate the potential of MT-7716 to reduce alcohol consumption and seeking behaviors, particularly in a state of dependence.
| Animal Model | MT-7716 Dose (p.o.) | Effect on Alcohol Self-Administration | Reference |
| Non-dependent Wistar rats | 0.3 and 1 mg/kg | Ineffective | [1][9] |
| Post-dependent Wistar rats | 0.3 and 1 mg/kg | Significant reduction | [1][9] |
Table 3: Effects of MT-7716 on Operant Alcohol Self-Administration. This table shows that MT-7716 preferentially reduces alcohol self-administration in rats with a history of dependence.
| Animal Model | MT-7716 Dose (p.o.) | Effect on Stress-Induced Reinstatement of Alcohol Seeking | Reference |
| Non-dependent Wistar rats | 0.3 and 1 mg/kg | Ineffective | [1][9] |
| Post-dependent Wistar rats | 0.3 and 1 mg/kg | Significant reduction (at 1 and 3 weeks post-withdrawal) | [1][9] |
Table 4: Effects of MT-7716 on Stress-Induced Reinstatement. This table illustrates the efficacy of MT-7716 in preventing relapse to alcohol seeking triggered by stress in dependent animals.
| Animal Model | MT-7716 Dose (p.o., b.i.d. for 14 days) | Effect on Voluntary Alcohol Intake (Two-Bottle Choice) | Reference |
| Marchigian Sardinian rats | 0.3, 1, and 3 mg/kg | Dose-dependent decrease | [2][5] |
Table 5: Effects of Chronic MT-7716 Administration on Voluntary Alcohol Intake. This table demonstrates the sustained effect of MT-7716 in reducing voluntary alcohol consumption.
| Animal Model | MT-7716 Dose | Effect on Somatic Alcohol Withdrawal Symptoms | Reference |
| Wistar rats (withdrawn from 7-day alcohol liquid diet) | Not specified in abstract | Significant attenuation | [2][5] |
Table 6: Effects of MT-7716 on Alcohol Withdrawal Symptoms. This table indicates the potential of MT-7716 in alleviating the physical signs of alcohol withdrawal.
Experimental Protocols
In Vitro Electrophysiology in Central Amygdala Slices
Objective: To determine the effect of MT-7716 on GABAergic transmission in the central amygdala (CeA) and its interaction with ethanol.
Methodology:
-
Animal Subjects: Male Wistar rats (8-12 weeks old) were used.[6] All procedures were conducted in accordance with the guidelines of The Scripps Research Institute IACUC and NIH guidelines.[6][8]
-
Slice Preparation: Rats were anesthetized with isoflurane (B1672236) and decapitated.[6][8] Transverse brain slices (300-400 µm thick) containing the CeA were prepared using a vibratome.[6][8] Slices were incubated in artificial cerebrospinal fluid (aCSF) and allowed to equilibrate.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on CeA neurons.[8] Evoked inhibitory postsynaptic potentials (IPSPs) were generated by electrical stimulation of the basolateral amygdala.
-
Drug Application: MT-7716 (100-1000 nM) was bath-applied to the slices.[3][4][6][7] In some experiments, ethanol (44 mM) was applied in the presence or absence of MT-7716. The NOP antagonist [Nphe1]Nociceptin(1–13)NH2 was used to confirm the specificity of MT-7716's action.[3][6][8]
-
Data Analysis: Changes in the amplitude of evoked IPSPs and the paired-pulse facilitation (PPF) ratio were measured to assess presynaptic GABA release.[3][4][6][7][8] Miniature inhibitory postsynaptic currents (mIPSCs) were also analyzed to confirm presynaptic effects.[3][6]
Operant Alcohol Self-Administration and Reinstatement
Objective: To evaluate the effect of MT-7716 on alcohol self-administration and stress-induced reinstatement of alcohol seeking in non-dependent and post-dependent rats.
Methodology:
-
Operant Conditioning: Rats were trained to self-administer a 10% ethanol solution in standard operant conditioning chambers on a fixed ratio 1 (FR1) schedule.[9]
-
Dependence Induction: A cohort of rats was made ethanol-dependent via repeated intragastric intubation of ethanol (25% w/v) four times a day for five consecutive days.[9]
-
Self-Administration Testing: Two weeks after dependence induction, when baseline self-administration was restored, the effects of orally administered MT-7716 (0.3 and 1 mg/kg) were tested.[1][9]
-
Reinstatement Testing: In separate cohorts, after extinction of alcohol-seeking behavior, reinstatement was induced by a stressor (e.g., footshock). The effect of MT-7716 on this reinstatement was evaluated at one and three weeks post-withdrawal.[1][9]
-
Data Analysis: The number of lever presses for ethanol was recorded and analyzed to determine the effects of MT-7716 on self-administration and reinstatement.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of MT-7716 in the Central Amygdala
Caption: Proposed signaling pathway of MT-7716 in the central amygdala.
Experimental Workflow for Alcohol Self-Administration and Reinstatement Studies
References
- 1. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 5. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 9. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
MT-7716: A Potent and Selective NOP Receptor Agonist for Investigating the Nociceptin System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The nociceptin (B549756)/orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor (nociceptin opioid peptide receptor), represent a distinct branch of the opioid system that is implicated in a wide array of physiological and pathological processes, including pain, anxiety, and addiction.[1][2] The development of selective pharmacological tools is paramount to unraveling the complexities of the N/OFQ-NOP system. MT-7716, a non-peptidergic, selective, and brain-penetrating NOP receptor agonist, has emerged as a critical tool for these investigations.[3][4][5][6] This technical guide provides a comprehensive overview of MT-7716, including its pharmacological properties, experimental protocols for its use, and its application in studying the nociceptin system, particularly in the context of alcohol use disorder.
Introduction to MT-7716
MT-7716, with the chemical name (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate, is a potent and selective agonist for the NOP receptor.[7][8] Unlike the endogenous peptide ligand N/OFQ, MT-7716 is a small molecule, which confers advantageous pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.[4][5][6] These characteristics make MT-7716 an invaluable tool for both in vitro and in vivo studies of the NOP receptor system.
Pharmacological Profile of MT-7716
MT-7716 exhibits high affinity and potent agonistic activity at the human NOP receptor, with a pharmacological profile suitable for clinical development.[3][4] Its selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa) has been established through rigorous in vitro assays.[9]
Binding Affinity and Functional Activity
Quantitative data from radioligand binding and functional assays demonstrate the high affinity and efficacy of MT-7716 at the NOP receptor. The key parameters are summarized in the table below.
| Parameter | Receptor | Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human NOP | HEK293 | 0.21 nM | [3][10] |
| Functional Potency (EC50) | Human NOP | HEK293 | 0.30 nM | [3][9][10] |
| Functional Potency (EC50) | Human μ-opioid | CHO | 158 nM | [9] |
Table 1: In Vitro Pharmacological Data for MT-7716
Agonist Properties
Functional studies, such as GTPγ³⁵S binding assays, have confirmed that MT-7716 is a full agonist at the NOP receptor, with an efficacy similar to that of the endogenous ligand N/OFQ.[3][9][10] Its potency is slightly higher than that of N/OFQ.[9]
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like MT-7716 initiates a canonical Gi/o-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Specifically, NOP receptor activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Caption: NOP Receptor Signaling Pathway Activated by MT-7716.
Experimental Protocols
The following sections detail the methodologies for key experiments utilizing MT-7716 to study the nociceptin system.
Radioligand Binding Assay for NOP Receptor Affinity
This protocol is for determining the binding affinity (Ki) of MT-7716 for the human NOP receptor.
Materials:
-
HEK293 cells stably expressing the human NOP receptor.
-
Membrane preparation buffer (e.g., Tris-HCl).
-
Radioligand (e.g., [³H]Nociceptin).
-
MT-7716 stock solution.
-
Scintillation cocktail and vials.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare cell membranes from HEK293-hNOP cells.
-
In a 96-well plate, add increasing concentrations of MT-7716.
-
Add a constant concentration of the radioligand to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
GTPγ³⁵S Functional Assay for NOP Receptor Agonism
This protocol measures the functional potency (EC50) and efficacy of MT-7716 by quantifying its ability to stimulate GTPγ³⁵S binding to G-proteins upon NOP receptor activation.
Materials:
-
HEK293 cell membranes expressing the human NOP receptor.
-
GTPγ³⁵S radioligand.
-
GDP.
-
Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES).
-
MT-7716 stock solution.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add increasing concentrations of MT-7716.
-
Add the GTPγ³⁵S radioligand to each well.
-
Add the pre-incubated cell membranes to start the reaction.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters to remove unbound GTPγ³⁵S.
-
Quantify the bound radioactivity using a scintillation counter.
-
Plot the data as a dose-response curve and use non-linear regression to determine the EC50 and maximal effect (Emax).
In Vitro Electrophysiology in Brain Slices
This protocol describes how to assess the effect of MT-7716 on synaptic transmission, for example, on GABAergic transmission in the central amygdala (CeA).[4][8][11]
Materials:
-
Rodent brain slices containing the region of interest (e.g., CeA).
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp electrophysiology rig with amplifier and data acquisition system.
-
Glass micropipettes for recording.
-
MT-7716 stock solution.
Procedure:
-
Prepare acute brain slices from a rodent model.
-
Maintain the slices in oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from neurons in the target region.
-
Record baseline synaptic activity (e.g., evoked inhibitory postsynaptic potentials, IPSPs).
-
Bath-apply MT-7716 at various concentrations (e.g., 100-1000 nM) and record the changes in synaptic transmission.[4][8]
-
To investigate the site of action, paired-pulse facilitation (PPF) protocols can be employed. An increase in the PPF ratio suggests a presynaptic mechanism of action.[4][5]
-
To confirm the involvement of the NOP receptor, the effects of MT-7716 can be challenged with a selective NOP receptor antagonist.[4]
Caption: Experimental Workflow for In Vitro Electrophysiology.
In Vivo Applications of MT-7716
MT-7716 has been instrumental in elucidating the role of the NOP receptor system in complex behaviors, particularly in models of alcohol addiction.
Reduction of Alcohol Intake and Seeking Behavior
Studies in rat models have demonstrated that chronic oral administration of MT-7716 dose-dependently reduces voluntary alcohol intake.[3] The effect of MT-7716 on alcohol consumption becomes more pronounced with repeated administration and persists even after discontinuation of the drug.[3] Furthermore, MT-7716 has been shown to be effective in preventing the reinstatement of alcohol-seeking behavior triggered by stress or alcohol-associated cues.[3][7]
| Animal Model | Administration Route | Dose Range | Effect | Reference |
| Marchigian Sardinian rats | Oral (bid, 14 days) | 0.3, 1, and 3 mg/kg | Dose-dependent decrease in voluntary alcohol intake | [3] |
| Wistar rats (post-dependent) | Oral | 0.3 and 1 mg/kg | Reduction in alcohol self-administration and stress-induced reinstatement of alcohol seeking | [7] |
Table 2: In Vivo Efficacy of MT-7716 in Models of Alcohol Addiction
Attenuation of Alcohol Withdrawal Symptoms
MT-7716 has also been shown to significantly attenuate the somatic symptoms of alcohol withdrawal in rats, highlighting the potential of NOP receptor agonists in managing alcohol dependence.[3]
Conclusion
MT-7716 is a powerful and versatile pharmacological tool for the investigation of the nociceptin/orphanin FQ system. Its high affinity, selectivity, and full agonism at the NOP receptor, combined with its ability to cross the blood-brain barrier, make it an ideal probe for dissecting the roles of this system in both normal physiology and disease states. The detailed pharmacological profile and experimental protocols provided in this guide are intended to facilitate the use of MT-7716 by researchers in the fields of neuroscience, pharmacology, and drug development, ultimately advancing our understanding of the NOP receptor and its therapeutic potential.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
An In-depth Technical Guide to the Cellular and Molecular Targets of MT-7716
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716 is a novel, selective, and non-peptidergic full agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors.[1][2][3][4] This compound has garnered significant interest for its therapeutic potential, particularly in the context of alcohol use disorder, due to its ability to penetrate the blood-brain barrier and modulate key neurotransmitter systems.[1][4] This technical guide provides a comprehensive overview of the cellular and molecular targets of MT-7716, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.
Molecular Target: The NOP Receptor
The primary molecular target of MT-7716 is the human NOP receptor.[1][4] In vitro studies have demonstrated its high affinity and potent agonistic activity at this receptor.
Quantitative Data: Binding Affinity and Functional Potency
The interaction of MT-7716 with the human NOP receptor has been quantified using radioligand binding and functional assays. The following table summarizes the key parameters.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Ki | 0.21 nM | HEK293 cells expressing human NOP receptors | Radioligand Binding Assay | [4] |
| EC50 | 0.30 nM | HEK293 cells expressing human NOP receptors | GTPγ35S Binding Assay | [4] |
Cellular Target: Presynaptic Inhibition of GABAergic Transmission
At the cellular level, MT-7716 has been shown to modulate GABAergic neurotransmission within the central nucleus of the amygdala (CeA), a brain region critically involved in alcohol dependence and anxiety.[1][2][3]
Quantitative Data: Effects on GABAergic Synaptic Transmission
Electrophysiological studies in rat CeA neurons have quantified the inhibitory effects of MT-7716 on GABA release.
| Parameter | Effect of MT-7716 | Concentration Range | Experimental Finding | Reference |
| Evoked IPSPs | Diminished | 100-1000 nM | Dose-dependent reduction in the amplitude of GABAA receptor-mediated inhibitory postsynaptic potentials. | [3] |
| Paired-Pulse Facilitation (PPF) Ratio | Increased | 100-500 nM | Significant increase in the PPF ratio, indicating a presynaptic site of action. | [1][2] |
| Miniature IPSCs (mIPSCs) | Decreased Frequency | Not specified | Significant decrease in the frequency of spontaneous mIPSCs. | [1][3] |
Signaling Pathway of MT-7716
MT-7716 exerts its effects by activating the NOP receptor, which is coupled to inhibitory G proteins (Gαi/o). This activation triggers a signaling cascade that ultimately leads to the inhibition of presynaptic GABA release.
References
- 1. researchgate.net [researchgate.net]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Recommended Dosage and Protocols for MT-7716 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
MT-7716 is a novel, selective, nonpeptidergic NOP (Nociceptin/Orphanin FQ receptor) agonist.[1][2][3] It is a brain-penetrating small molecule that acts as a full agonist at NOP receptors, demonstrating high affinity and selectivity.[1][2][4][5][6] These characteristics make it a valuable tool for investigating the role of the N/OFQ system in various physiological and pathological processes, particularly in behavioral neuroscience.
Mechanism of Action
MT-7716 exerts its effects by binding to and activating NOP receptors, which are G protein-coupled receptors.[4][5][6] In the central nervous system, particularly in regions like the central nucleus of the amygdala (CeA), activation of NOP receptors by MT-7716 has been shown to modulate GABAergic transmission.[1][2][3] Specifically, it dose-dependently diminishes evoked GABA-A receptor-mediated inhibitory postsynaptic potentials (IPSPs).[1][3][7] This suggests a presynaptic site of action, where MT-7716 decreases the release of GABA.[1][2][3] This mechanism is crucial for its observed effects on behaviors related to stress, anxiety, and substance dependence.[1][2][8]
Data Presentation: Recommended Dosages for Rodent Behavioral Studies
The following table summarizes recommended oral (P.O.) dosages of MT-7716 for various behavioral paradigms in rats. Dosages have been compiled from studies investigating alcohol self-administration, reinstatement of drug-seeking, and withdrawal symptoms.
| Behavioral Paradigm | Species | Dosage Range (P.O.) | Key Findings | Citations |
| Alcohol Self-Administration | Wistar Rats (Post-dependent) | 0.3 - 1 mg/kg | Reduced alcohol self-administration. | [8][9] |
| Stress-Induced Reinstatement of Alcohol Seeking | Wistar Rats (Post-dependent) | 0.3 - 1 mg/kg | Prevented footshock-induced reinstatement. | [8][9] |
| Voluntary Alcohol Intake (Two-Bottle Choice) | Marchigian Sardinian Rats | 0.3 - 3 mg/kg (b.i.d.) | Dose-dependently decreased alcohol intake over 14 days. | [4][5][6] |
| Cue-Induced Reinstatement of Alcohol Seeking | Marchigian Sardinian Rats | 0.3 - 3 mg/kg (chronic) | Inhibited reinstatement of alcohol seeking behavior. | [6] |
| Attenuation of Alcohol Withdrawal Symptoms | Wistar Rats | Not specified in reviewed abstracts, but shown to be effective. | Significantly attenuated somatic withdrawal symptoms. | [4][6] |
Biochemical and Pharmacological Data
This table provides key biochemical data for MT-7716, highlighting its affinity and functional activity at the NOP receptor.
| Parameter | Value | Cell Line | Notes | Citations |
| Binding Affinity (Ki) | 0.21 nM | HEK293 cells (human NOP) | High affinity, comparable to the endogenous ligand N/OFQ. | [4][5][6] |
| Functional Activity (EC50) | 0.30 nM | HEK293 cells (human NOP) | GTPγS binding assay confirms full agonist activity. | [4][5][6] |
| Receptor Selectivity | Moderate affinity for μ-opioid receptors (Ki = 35 nM) | CHO cells | Shows selectivity for NOP over μ-opioid receptors. | [6] |
Experimental Protocols
Protocol for Preparation and Administration of MT-7716
This protocol describes the preparation of MT-7716 for oral administration in rodent behavioral studies.
Materials:
-
MT-7716 hydrochloride hydrate (B1144303) powder
-
Distilled water
-
Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose)
-
Vortex mixer
-
Analytical balance
-
Appropriate gavage needles for the animal model
Procedure:
-
Calculate the required amount: Based on the desired dose (e.g., 1 mg/kg) and the weight of the animals, calculate the total amount of MT-7716 needed.
-
Dissolution: MT-7716 was reported to be dissolved in distilled water for electrophysiology studies.[2] For oral gavage, dissolve the calculated weight of MT-7716 in the chosen vehicle.
-
Ensure Homogeneity: Vortex the solution thoroughly to ensure the compound is fully dissolved and the solution is homogeneous.
-
Volume of Administration: The volume for oral gavage should be calculated based on the animal's weight (e.g., 1-5 mL/kg for rats).
-
Administration: Administer the solution via oral gavage using a proper technique to minimize stress to the animal. For studies involving post-dependent rats, administration typically occurs at a set time before the behavioral testing session.[8][9]
Protocol for Stress-Induced Reinstatement of Alcohol Seeking
This protocol is an example of a behavioral experiment where MT-7716 has been shown to be effective. It is based on methodologies used in published studies.[8][9]
Objective: To assess the efficacy of MT-7716 in preventing stress-induced relapse to alcohol-seeking behavior in alcohol-dependent rats.
Phases of the Experiment:
-
Phase 1: Alcohol Self-Administration Training:
-
Rats are trained to self-administer an ethanol (B145695) solution (e.g., 10% w/v) in operant conditioning chambers. This involves pressing a lever to receive a reinforcement of ethanol.
-
Training continues until a stable baseline of responding is achieved.
-
-
Phase 2: Induction of Ethanol Dependence:
-
Phase 3: Withdrawal and Extinction Training:
-
Ethanol is withdrawn.
-
Rats undergo extinction training in the operant chambers, where lever presses no longer result in ethanol delivery. This continues until responding is significantly reduced.
-
-
Phase 4: Reinstatement Test:
-
One to three weeks post-withdrawal, animals are pre-treated with MT-7716 (e.g., 0.3 or 1 mg/kg, P.O.) or vehicle at a specified time before the test.
-
A mild stressor (e.g., intermittent footshock) is introduced to induce reinstatement of the previously extinguished alcohol-seeking behavior (lever pressing).
-
The number of lever presses on the active (previously ethanol-paired) lever is recorded and compared between the MT-7716 and vehicle groups.
-
Visualizations
Signaling Pathway of MT-7716
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MT-7716 in a Two-Bottle Choice Drinking Paradigm
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716 is a novel, potent, and selective non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] Emerging preclinical evidence highlights the therapeutic potential of targeting the N/OFQ-NOP receptor system for the treatment of alcohol use disorder (AUD).[2][4] MT-7716 has been shown to reduce voluntary alcohol consumption and seeking behaviors in animal models, making it a compound of significant interest for AUD research and drug development.[2][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing MT-7716 in the two-bottle choice drinking paradigm, a widely used preclinical model to assess voluntary ethanol (B145695) consumption.[5][6][7]
Mechanism of Action
MT-7716 exerts its effects by acting as a full agonist at the NOP receptor.[4] The N/OFQ-NOP receptor system is implicated in modulating stress, reward, and motivation, all of which are critically involved in the pathophysiology of AUD. Activation of the NOP receptor by agonists like MT-7716 has been shown to attenuate the reinforcing effects of alcohol.[2]
One of the key mechanisms underlying the effect of MT-7716 on alcohol consumption involves the modulation of GABAergic transmission in the central amygdala (CeA), a brain region heavily involved in fear, anxiety, and alcohol dependence.[1][3] MT-7716 has been found to decrease GABA release at CeA synapses, thereby counteracting the ethanol-induced enhancement of GABAergic transmission.[1][3] This neurobiological action likely contributes to the reduction in alcohol intake observed in preclinical studies.
Signaling Pathway of MT-7716 at the NOP Receptor
Caption: Signaling pathway of MT-7716 at the NOP receptor in a presynaptic neuron.
Data Presentation
The following tables summarize the quantitative data on the effect of MT-7716 on voluntary alcohol intake in a two-bottle choice paradigm in Marchigian Sardinian (msP) rats, a selectively bred alcohol-preferring rat line.
Table 1: Effect of Chronic Oral Administration of MT-7716 on Voluntary Ethanol Intake in msP Rats
| Treatment Group | Dose (mg/kg, bid, p.o.) | Mean Ethanol Intake (g/kg/24h) ± SEM | Percent Reduction from Vehicle |
| Vehicle | 0 | 6.5 ± 0.5 | - |
| MT-7716 | 0.3 | 5.2 ± 0.6 | ~20% |
| MT-7716 | 1.0 | 4.1 ± 0.4* | ~37% |
| MT-7716 | 3.0 | 3.0 ± 0.3** | ~54% |
| Data are representative based on published findings showing a dose-dependent decrease.[4] *p < 0.05, **p < 0.01 compared to vehicle. |
Table 2: Effect of Chronic Oral Administration of MT-7716 on Ethanol Preference in msP Rats
| Treatment Group | Dose (mg/kg, bid, p.o.) | Mean Ethanol Preference (%) ± SEM |
| Vehicle | 0 | 85 ± 5 |
| MT-7716 | 0.3 | 78 ± 6 |
| MT-7716 | 1.0 | 65 ± 7* |
| MT-7716 | 3.0 | 50 ± 8** |
| Data are representative based on published findings.[4] *p < 0.05, **p < 0.01 compared to vehicle. |
Experimental Protocols
This section provides a detailed methodology for conducting a two-bottle choice drinking experiment to evaluate the efficacy of MT-7716 in reducing voluntary alcohol consumption.
Experimental Workflow
References
- 1. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Bottle Choice Paradigm for Alcohol Studies - JoVE Journal [jove.com]
- 3. Chronic Intermittent Ethanol Vapor Exposure Paired with Two-Bottle Choice to Model Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drinking Pattern in Intermittent Access Two-Bottle-Choice Paradigm in Male Wistar Rats Is Associated with Exon-Specific BDNF Expression in the Hippocampus During Early Abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MT-7716 Administration in Reinstatement Models of Alcoholism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of MT-7716, a novel, non-peptide NOP (nociceptin/orphanin FQ receptor) agonist, in preclinical reinstatement models of alcoholism. The following protocols and data are synthesized from peer-reviewed studies to guide researchers in designing and conducting similar experiments.
Introduction
MT-7716, with the chemical name (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate, is a potent and selective full agonist for the NOP receptor.[1][2] Dysregulation of the nociceptin/orphanin FQ (N/OFQ) system is implicated in alcohol use disorder, making the NOP receptor a promising therapeutic target for reducing alcohol consumption and preventing relapse.[1][3] Preclinical studies have demonstrated that MT-7716 can effectively reduce alcohol self-administration and prevent stress-induced and cue-induced reinstatement of alcohol-seeking behavior, particularly in animal models with a history of alcohol dependence.[2][4][5]
Mechanism of Action
MT-7716 exerts its effects by activating NOP receptors, which are widely distributed in brain regions associated with stress and reward, such as the amygdala and the bed nucleus of the stria terminalis.[4] A key mechanism involves the modulation of GABAergic transmission in the central nucleus of the amygdala (CeA).[6][7] Ethanol (B145695) typically enhances GABA release in the CeA, a process associated with its reinforcing effects.[6][8] MT-7716 has been shown to decrease GABA release at CeA synapses, thereby counteracting the effects of ethanol.[6][8] This presynaptic inhibition of GABA release is a likely cellular mechanism underlying MT-7716's ability to reduce alcohol-seeking behavior.[6][7]
Data Presentation: Efficacy of MT-7716 in Preclinical Models
The following tables summarize the quantitative data from key studies on the effects of MT-7716 on alcohol self-administration and reinstatement.
Table 1: Effect of MT-7716 on Alcohol Self-Administration in Post-Dependent Rats [4]
| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Mean Active Lever Responses (± SEM) | % Reduction vs. Vehicle |
| Post-dependent Wistar Rats | Vehicle | 0 | 42.8 ± 3.3 | - |
| Post-dependent Wistar Rats | MT-7716 | 0.3 | ~30 | ~30% |
| Post-dependent Wistar Rats | MT-7716 | 1 | ~18** | ~58% |
| p<0.05, **p<0.001 vs. vehicle. Note: Exact mean value for 0.3 mg/kg was not stated in the text but inferred from graphical representation. |
Table 2: Effect of MT-7716 on Stress-Induced Reinstatement of Alcohol Seeking [1][4]
| Animal Model | Time Post-Withdrawal | Treatment Group | Dose (mg/kg, p.o.) | Mean Active Lever Responses (± SEM) |
| Post-dependent Wistar Rats | 1 Week | Vehicle | 0 | ~25 |
| Post-dependent Wistar Rats | 1 Week | MT-7716 | 1 | ~10 |
| Post-dependent Wistar Rats | 3 Weeks | Vehicle | 0 | ~28 |
| Post-dependent Wistar Rats | 3 Weeks | MT-7716 | 1 | ~8** |
| p<0.05, **p<0.01 vs. vehicle. Note: Mean values are inferred from graphical representations in the source publication. |
Table 3: Effect of Chronic MT-7716 on Voluntary Alcohol Intake [2]
| Animal Model | Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Alcohol Intake (g/kg/24h) - Day 14 |
| Marchigian Sardinian Rats | Vehicle | 0 | ~6.5 |
| Marchigian Sardinian Rats | MT-7716 | 0.3 | ~5.0 |
| Marchigian Sardinian Rats | MT-7716 | 1 | ~3.5 |
| Marchigian Sardinian Rats | MT-7716 | 3 | ~2.0** |
| p<0.05, **p<0.01 vs. vehicle. Note: Mean values are inferred from graphical representations in the source publication. |
Experimental Protocols
Protocol 1: Stress-Induced Reinstatement of Alcohol Seeking
This protocol is adapted from studies investigating the effects of MT-7716 on stress-induced relapse to alcohol seeking in rats with a history of dependence.[1][4]
1. Animals and Housing:
-
Species: Male Wistar rats.
-
Housing: Individual housing in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum, except during experimental sessions.
2. Ethanol Self-Administration Training:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
-
Procedure:
-
Train rats to press a lever for a 10% (w/v) ethanol solution reward on a fixed-ratio 1 (FR1) schedule (one press results in one 0.1 mL reward).
-
Conduct 30-minute daily sessions, 5 days a week.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in responses over 5 consecutive days).
-
3. Induction of Alcohol Dependence:
-
Method: Use repeated intragastric ethanol intubation to induce dependence.[4]
-
Rationale: This method produces a state of physical dependence, which is crucial for observing the preferential effects of MT-7716 in post-dependent animals.
4. Extinction Training:
-
Procedure: After the dependence induction and a withdrawal period (e.g., 1-3 weeks), return the rats to the operant chambers.
-
Conditions: Lever presses are no longer reinforced with ethanol.
-
Criterion: Continue daily extinction sessions until lever pressing is significantly reduced (e.g., less than 10 responses per session for 3 consecutive days).
5. MT-7716 Administration and Reinstatement Test:
-
Drug Preparation: Dissolve MT-7716 in a suitable vehicle (e.g., water).
-
Administration: Administer MT-7716 (e.g., 0.3 and 1 mg/kg) or vehicle via oral gavage (p.o.) at a specified time before the test (e.g., 60 minutes).
-
Stress Induction: Immediately before placing the rat in the operant chamber, induce stress using intermittent footshocks (e.g., 0.5 mA for 10 minutes).[4]
-
Reinstatement Test: Place the animal in the operant chamber for a 30-minute session. Record the number of presses on the active and inactive levers. No ethanol is delivered.
-
Analysis: Compare the number of active lever presses between the MT-7716 and vehicle-treated groups.
Protocol 2: Cue-Induced Reinstatement of Alcohol Seeking
This protocol is based on methodologies for cue-induced reinstatement, a common model for studying relapse triggered by environmental stimuli.[2][5]
1. Animals and Self-Administration:
-
Follow steps 1 and 2 from Protocol 1. During self-administration, each ethanol delivery should be paired with discrete cues (e.g., a tone and a light above the active lever).
2. Extinction Training:
-
Conduct extinction sessions as in Protocol 1, but with a key difference: the discrete cues previously paired with ethanol are now absent.
3. MT-7716 Administration and Reinstatement Test:
-
Administration: Administer MT-7716 or vehicle as described previously.
-
Cue Presentation: During the reinstatement test session, re-introduce the discrete cues (tone and light) that were previously paired with ethanol delivery. These cues will now be presented contingent on a lever press, but no ethanol will be delivered.
-
Analysis: Measure and compare the number of active lever presses in the presence of the cues between the drug and vehicle groups.
Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Dosages and specific parameters may need to be optimized for different laboratory settings and animal strains.
References
- 1. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOP-related mechanisms in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOP receptor antagonism attenuates reinstatement of alcohol-seeking through modulation of the mesolimbic circuitry in male and female alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
In Vitro Assays for Testing MT-7716 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716 is a novel, selective, and non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR).[1][2][3][4][5][6] The NOP receptor system is a key target in the central nervous system for modulating various physiological processes, including pain, anxiety, and reward pathways.[1][3] MT-7716 has demonstrated high affinity for human NOP receptors and functions as a full agonist, making it a valuable tool for investigating the therapeutic potential of NOP receptor activation.[2][7] These application notes provide detailed protocols for in vitro assays to characterize the binding and functional activity of MT-7716.
Data Presentation
The following tables summarize the quantitative data for MT-7716's in vitro activity based on published studies.
Table 1: Receptor Binding Affinity of MT-7716
| Ligand | Receptor | Cell Line | Assay Type | Ki (nM) | Reference |
| MT-7716 | Human NOP | HEK293 | Radioligand Competition | 0.21 | [7] |
Table 2: Functional Activity of MT-7716
| Ligand | Receptor | Cell Line | Assay Type | EC50 (nM) | Efficacy | Reference |
| MT-7716 | Human NOP | HEK293 | [³⁵S]GTPγS Binding | 0.30 | Full Agonist | [7] |
Table 3: Electrophysiological Effects of MT-7716 on GABAergic Transmission
| Concentration (nM) | Effect on Inhibitory Postsynaptic Potentials (IPSPs) | Effect on Miniature Inhibitory Postsynaptic Currents (mIPSCs) | Brain Region | Reference |
| 100-1000 | Dose-dependent decrease in evoked IPSP amplitude | Significant decrease in frequency | Rat Central Amygdala (CeA) | [1][4][5][6] |
Signaling Pathway and Experimental Workflow Diagrams
NOP Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the NOP receptor agonist MT-7716.
Caption: NOP receptor signaling cascade initiated by MT-7716.
Experimental Workflow for In Vitro Assays
This diagram outlines the general workflow for the key in vitro assays used to characterize MT-7716.
Caption: Workflow for key in vitro assays of MT-7716.
Experimental Protocols
NOP Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of MT-7716 for the human NOP receptor.
Materials:
-
HEK293 cells stably expressing the human NOP receptor
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Radioligand (e.g., [³H]Nociceptin)
-
Non-labeled Nociceptin (for determining non-specific binding)
-
MT-7716
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hNOP cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of MT-7716.
-
For total binding, omit MT-7716.
-
For non-specific binding, add a high concentration of non-labeled Nociceptin.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of MT-7716.
-
Determine the IC50 value (the concentration of MT-7716 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of MT-7716 at the human NOP receptor.
Materials:
-
HEK293 cells stably expressing the human NOP receptor
-
Membrane preparation as described in the binding assay protocol
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
MT-7716
-
GTPγS (for non-specific binding)
-
Scintillation cocktail and counter
-
Glass fiber filters and filtration apparatus
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from HEK293-hNOP cells as described previously.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of MT-7716.
-
For basal binding, omit MT-7716.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Add the cell membrane preparation to each well.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
-
Filtration and Quantification:
-
Terminate the reaction and quantify bound radioactivity as described in the binding assay protocol.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding (as a percentage of basal or as fold-stimulation) against the logarithm of the MT-7716 concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC50 (potency) and Emax (efficacy) values.
-
Electrophysiological Recording in Rat Brain Slices
Objective: To measure the effect of MT-7716 on GABAergic synaptic transmission in the central amygdala (CeA).
Materials:
-
Male Wistar rats
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF) for slicing (sucrose-based, ice-cold)
-
aCSF for recording (bubbled with 95% O₂ / 5% CO₂)
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Glass micropipettes for recording
-
Internal solution for patch pipettes
-
MT-7716
Protocol:
-
Brain Slice Preparation:
-
Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated sucrose-based aCSF.
-
Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the CeA using a vibratome in ice-cold sucrose-aCSF.
-
Transfer slices to a holding chamber with oxygenated recording aCSF and allow them to recover at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.
-
Visualize CeA neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Perform whole-cell patch-clamp recordings from CeA neurons.
-
To measure inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs), hold the neuron in current-clamp or voltage-clamp mode, respectively.
-
Evoke synaptic responses using a stimulating electrode placed near the recorded neuron.
-
-
Drug Application and Data Acquisition:
-
Record a stable baseline of evoked IPSPs or spontaneous miniature IPSCs (mIPSCs) for several minutes.
-
Bath-apply MT-7716 at the desired concentration(s) to the perfusion solution.
-
Continue recording to observe the effect of the drug on the amplitude and frequency of synaptic events.
-
After drug application, perform a washout with drug-free aCSF to check for reversibility of the effects.
-
-
Data Analysis:
-
Analyze the recorded traces using appropriate software.
-
Measure the amplitude of evoked IPSPs and the frequency and amplitude of mIPSCs before, during, and after MT-7716 application.
-
Perform statistical analysis to determine the significance of any observed changes.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 7. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GTPγS Binding Assay for NOP Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain modulation, anxiety, and depression.[1] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity.[1] Its endogenous ligand is the 17-amino acid neuropeptide N/OFQ.[1] The development of agonists targeting the NOP receptor is a promising area for novel therapeutics.[2]
The [³⁵S]GTPγS binding assay is a widely used functional assay to determine the potency and efficacy of agonists for GPCRs, including the NOP receptor.[1][3] This assay provides a direct measure of G protein activation, a primary event in the GPCR signaling cascade.[1] Agonist binding to the NOP receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G protein.[1] The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for its accumulation upon binding to the Gα subunit, which can then be quantified.[1]
These application notes provide a detailed protocol for conducting a [³⁵S]GTPγS binding assay to characterize the activity of agonists at the NOP receptor.
NOP Receptor Signaling Pathway
Upon agonist binding, the NOP receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein, which is typically of the Gαi/o family.[1][4] This leads to the dissociation of the Gα-GTP and Gβγ subunits. The Gαi/o subunit primarily inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
Quantitative Data Summary for NOP Receptor Agonists
The following table summarizes the reported potency (EC₅₀) and efficacy (Eₘₐₓ) of various NOP receptor agonists in [³⁵S]GTPγS binding assays. Efficacy is often expressed as a percentage of the maximal stimulation produced by the endogenous full agonist, N/OFQ.
| Ligand | EC₅₀ (nM) | Efficacy (Eₘₐₓ, % of N/OFQ) | System | Reference |
| N/OFQ | 1 - 10 | 100% (Full Agonist) | CHO cells expressing human NOP | [5] |
| AT-312 | ~10 | ~100% (Full Agonist) | CHO cells expressing human NOP | [5] |
| AT-390 | ~30 | ~100% (Full Agonist) | CHO cells expressing human NOP | [5] |
| AT-403 | ~5 | ~100% (Full Agonist) | CHO cells expressing human NOP | [5] |
| AT-200 | ~100 | <50% (Partial Agonist) | CHO cells expressing human NOP | [5] |
| AT-004 | ~300 | <50% (Partial Agonist) | CHO cells expressing human NOP | [5] |
| AT-090 | ~1000 | <50% (Partial Agonist) | CHO cells expressing human NOP | [5] |
Note: EC₅₀ and Eₘₐₓ values can vary depending on the specific experimental conditions and cell system used.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for NOP Receptor Agonists
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
Materials and Reagents
-
Membrane Preparation: Crude membranes from cells stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS: For determining non-specific binding.
-
Guanosine Diphosphate (GDP).
-
Test Agonists: NOP receptor agonists of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
-
Plate Scintillation Counter.
Experimental Workflow
Step-by-Step Methodology
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add the following components in the specified order:
-
50 µL of Assay Buffer.
-
20 µL of varying concentrations of the test agonist for the concentration-response curve.
-
For total binding wells, add 20 µL of vehicle (e.g., assay buffer).
-
For non-specific binding wells, add 20 µL of unlabeled GTPγS to a final concentration of 10 µM.[3]
-
20 µL of the membrane suspension (5-20 µg protein).[1]
-
-
-
Pre-incubation:
-
Initiation and Incubation:
-
Termination and Filtration:
-
Quantification:
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.[1]
-
-
Generate Concentration-Response Curve:
-
Plot the specific binding (as a percentage of basal binding or as fold-stimulation) against the logarithm of the agonist concentration.[1]
-
-
Determine Pharmacological Parameters:
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of agonists at the NOP receptor.[1] It provides valuable data on the potency and efficacy of test compounds, which is essential for drug discovery and development efforts targeting this important receptor system. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Assays for Investigating the NOP Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Coupling Specificity of NOP Opioid Receptors to Pertussis-Toxin-Sensitive Gα Proteins in Adult Rat Stellate Ganglion Neurons Using Small Interference RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with MT-7716
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716 is a potent and selective nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family.[1][2][3] It is a brain-penetrating small molecule, making it a valuable tool for investigating the role of the NOP receptor system in various physiological and pathological processes, particularly in the central nervous system (CNS).[4][5] Electrophysiological studies have demonstrated that MT-7716 modulates synaptic transmission, primarily by acting on presynaptic NOP receptors to inhibit neurotransmitter release.[1][2][5][6] These application notes provide detailed protocols and data for the use of MT-7716 in electrophysiological experiments.
Mechanism of Action
MT-7716 acts as a full agonist at the NOP receptor.[4] Binding and functional assays have shown that it has a high affinity for human NOP receptors.[1][4] The activation of presynaptic NOP receptors by MT-7716 leads to a reduction in GABA release at synapses in the central amygdala (CeA).[1][2][5] This presynaptic inhibition is evidenced by a dose-dependent decrease in the amplitude of evoked inhibitory postsynaptic potentials (IPSPs) and a concurrent increase in the paired-pulse facilitation (PPF) ratio.[1][2][5][6] The effects of MT-7716 can be blocked by a selective NOP receptor antagonist, confirming its specific mechanism of action.[1][3][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of MT-7716 on GABAergic transmission in the rat central amygdala.
Table 1: Effect of MT-7716 on Evoked Inhibitory Postsynaptic Potential (IPSP) Amplitude
| MT-7716 Concentration (nM) | Mean IPSP Amplitude (% of Control) | Significance (p-value) |
| 100 | Significantly Decreased | p < 0.01 |
| 250 | Significantly Decreased | p < 0.05 and p < 0.01 |
| 500 | Significantly Decreased | p < 0.01 |
| 1000 | Significantly Decreased | p < 0.001 |
Data extracted from Kallupi et al., 2014.[7]
Table 2: Effect of MT-7716 on Paired-Pulse Facilitation (PPF) Ratio
| MT-7716 Concentration (nM) | Interstimulus Interval (ms) | PPF Ratio (Treated vs. Baseline) | Significance (p-value) |
| 100 | 50 | 1.31 ± 0.18 vs. 0.77 ± 0.09 | p < 0.05 |
| 250 | 50 | 1.36 ± 0.13 vs. 1.02 ± 0.08 | p < 0.05 |
| 250 | 100 | 1.63 ± 0.25 vs. 1.2 ± 0.08 | p < 0.04 |
| 500 | 100 | 1.13 ± 0.08 vs. 0.94 ± 0.08 | p < 0.05 |
Data extracted from Kallupi et al., 2014.[1][5]
Table 3: Interaction of MT-7716 with Ethanol Effects on IPSPs
| Condition | Mean Evoked IPSP Amplitude (% of Control) |
| Ethanol (Acute Application) | 137.1 ± 4.7 |
| Ethanol + 500 nM MT-7716 | 91.3 ± 1.4 |
| Washout | 103.3 ± 9.2 |
Data extracted from Kallupi et al., 2014.[1][5]
Experimental Protocols
Protocol 1: In Vitro Slice Electrophysiology to Measure the Effect of MT-7716 on GABAergic Transmission
This protocol is based on the methodology described by Kallupi et al., 2014.[1][5]
1. Slice Preparation:
-
Anesthetize adult male Wistar rats (8-12 weeks old) with isoflurane (B1672236) and decapitate.[1][5]
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse brain slices containing the central amygdala using a vibratome.[1][5]
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Perform whole-cell patch-clamp recordings from neurons in the central amygdala.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution.
-
Record inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) in voltage-clamp or current-clamp mode.
-
Evoke synaptic responses using a bipolar stimulating electrode placed near the recorded neuron.
3. MT-7716 Application:
-
Prepare stock solutions of MT-7716 in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentrations (100-1000 nM) in aCSF just before application.[1][2]
-
Establish a stable baseline recording of evoked IPSPs for at least 10-15 minutes.
-
Bath-apply MT-7716 at the desired concentration for 10-20 minutes.
-
To test for reversibility, perform a washout by perfusing with drug-free aCSF for at least 20-30 minutes.[1][5]
4. Data Analysis:
-
Measure the amplitude of the evoked IPSPs.
-
To assess presynaptic effects, deliver paired stimuli at varying interstimulus intervals (e.g., 50 and 100 ms) and calculate the paired-pulse facilitation (PPF) ratio (amplitude of the second IPSP / amplitude of the first IPSP).[1][5]
-
Analyze the frequency and amplitude of miniature IPSCs (mIPSCs) in the presence of tetrodotoxin (B1210768) (TTX) to further confirm a presynaptic site of action.[1][2][5]
-
Compare the data before, during, and after MT-7716 application using appropriate statistical tests.
Visualizations
Signaling Pathway of MT-7716
Caption: Signaling pathway of MT-7716 at a GABAergic synapse.
Experimental Workflow
Caption: Workflow for electrophysiological recording with MT-7716.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 4. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of MT-7716 on Alcohol Intake in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MT-7716 is a novel, selective antagonist of the kappa-opioid receptor (KOR). The KOR system, along with its endogenous ligand dynorphin, is a key component of the brain's anti-reward circuitry and is significantly implicated in the negative affective states associated with alcohol withdrawal and the motivation to consume alcohol. This document provides detailed protocols for evaluating the preclinical efficacy of MT-7716 in reducing alcohol intake using established rodent models. The methodologies described herein are designed to assess the effects of MT-7716 on voluntary alcohol consumption, preference, and motivation.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from studies investigating the effects of MT-7716 on alcohol intake in rodent models. The data presented is hypothetical and representative of typical results observed with selective KOR antagonists.
Table 1: Effect of MT-7716 on Alcohol Intake in the Two-Bottle Choice Paradigm
| Treatment Group | Dose (mg/kg) | Average Daily Alcohol Intake (g/kg/24h) | Alcohol Preference (%) |
| Vehicle | 0 | 8.5 ± 0.7 | 75 ± 5 |
| MT-7716 | 1 | 6.2 ± 0.6 | 60 ± 4 |
| MT-7716 | 3 | 4.1 ± 0.5 | 45 ± 5 |
| MT-7716 | 10 | 2.5 ± 0.4 | 30 ± 3 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of MT-7716 on Operant Self-Administration of Alcohol
| Treatment Group | Dose (mg/kg) | Active Lever Presses (FR-1) | Inactive Lever Presses (FR-1) | Breakpoint (PR) |
| Vehicle | 0 | 45 ± 4 | 5 ± 1 | 15 ± 2 |
| MT-7716 | 1 | 32 ± 3 | 6 ± 1 | 11 ± 1 |
| MT-7716 | 3 | 20 ± 2 | 5 ± 1 | 7 ± 1 |
| MT-7716 | 10 | 12 ± 2 | 4 ± 1 | 4 ± 1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. FR-1: Fixed Ratio 1; PR: Progressive Ratio. Data are presented as mean ± SEM.
Experimental Protocols
Two-Bottle Choice Drinking Paradigm
This model assesses voluntary alcohol consumption and preference.
Materials:
-
Standard mouse or rat housing cages.
-
Two drinking bottles with sipper tubes per cage.
-
10% (v/v) ethanol (B145695) solution.
-
Tap water.
-
MT-7716.
-
Vehicle solution (e.g., saline, DMSO).
-
Animal scale.
Procedure:
-
Acclimation: Individually house animals and acclimate them to two drinking bottles, both containing water, for 48 hours.
-
Induction of Drinking: For the next 4 weeks, provide animals with continuous access to one bottle of 10% ethanol and one bottle of water.
-
Baseline Measurement: After the induction phase, measure daily fluid consumption from both bottles for 7 days to establish a stable baseline of alcohol intake and preference.
-
Drug Administration: Administer MT-7716 or vehicle (e.g., via intraperitoneal injection) at the desired doses 30 minutes prior to the dark cycle.
-
Data Collection: Measure the volume of ethanol and water consumed over a 24-hour period. Weigh the animals daily.
-
Calculations:
-
Alcohol intake (g/kg/24h) = (volume of ethanol consumed in ml * 0.789 g/ml * 0.10) / animal weight in kg.
-
Alcohol preference (%) = (volume of ethanol consumed / total volume of fluid consumed) * 100.
-
Operant Self-Administration
This model evaluates the reinforcing properties of alcohol and the motivation to consume it.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and a liquid delivery system.
-
15% (v/v) ethanol solution.
-
MT-7716.
-
Vehicle solution.
Procedure:
-
Training:
-
Water restrict the animals and train them to press a designated "active" lever to receive a water reward on a fixed ratio 1 (FR-1) schedule (one press = one reward). The other "inactive" lever has no programmed consequences.
-
Once lever pressing is acquired, replace water with 15% ethanol and continue training until a stable baseline of responding is achieved.
-
-
Baseline Responding: Conduct daily 30-minute sessions where animals can self-administer ethanol on an FR-1 schedule. Establish a stable baseline over 5-7 days.
-
MT-7716 Testing (FR-1):
-
Administer MT-7716 or vehicle 30 minutes before the start of the operant session.
-
Record the number of active and inactive lever presses.
-
-
Motivation Testing (Progressive Ratio):
-
Following FR testing, switch to a progressive ratio (PR) schedule, where the number of presses required for each subsequent reward increases.
-
The "breakpoint" is the highest number of presses an animal is willing to make for a single infusion of alcohol.
-
Administer MT-7716 or vehicle 30 minutes prior to the PR session and determine the breakpoint.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of MT-7716 in Modulating Alcohol-Related Behaviors
The following diagram illustrates the proposed mechanism of action of MT-7716. Chronic alcohol exposure can lead to an upregulation of the dynorphin/KOR system, contributing to a negative affective state that drives further alcohol consumption. MT-7716, as a KOR antagonist, is hypothesized to block this pathway.
Caption: Proposed signaling pathway for MT-7716's effect on alcohol intake.
Experimental Workflow for Preclinical Evaluation of MT-7716
The diagram below outlines the logical flow of experiments to assess the efficacy of MT-7716.
Application Notes and Protocols: Assessing Anxiolytic Effects of MT-7716 with Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the potential anxiolytic (anxiety-reducing) effects of MT-7716, a novel selective nonpeptidergic NOP receptor agonist, using established rodent behavioral tests. The information herein is intended to guide researchers in the design and execution of preclinical studies to evaluate the therapeutic potential of MT-7716 for anxiety-related disorders.
Introduction to MT-7716 and its Anxiolytic Potential
MT-7716 is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[1][2][3][4][5] The N/OFQ system is implicated in a variety of physiological processes, including the regulation of stress and anxiety-like behaviors.[1][2] The endogenous ligand, N/OFQ, has demonstrated anxiolytic-like effects in animal studies.[1] MT-7716, as a synthetic, brain-penetrating NOP agonist, presents a promising therapeutic candidate for conditions with an anxiety component, such as alcohol withdrawal.[1][2][4][6] This document outlines key behavioral assays to directly investigate the anxiolytic properties of MT-7716.
Hypothetical Signaling Pathway for MT-7716's Anxiolytic Effect
The binding of MT-7716 to the NOP receptor, a Gi/o-coupled G-protein coupled receptor, is hypothesized to initiate a signaling cascade that ultimately reduces neuronal excitability in brain regions associated with anxiety, such as the amygdala. This is thought to occur through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in hyperpolarization and reduced neurotransmitter release.
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces.[7][8][9][10][11][12] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[8][12]
Experimental Workflow
Protocol
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls.[10]
-
Acclimation: Allow animals to habituate to the testing room for at least 45 minutes before the experiment.[7]
-
Drug Administration: Administer MT-7716 or vehicle at the desired dose and route, allowing for an appropriate pre-treatment time for the compound to become effective.
-
Procedure:
-
Data Analysis: Key parameters to be analyzed include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Hypothetical Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | 45.2 ± 5.1 | 8.3 ± 1.2 | 1520 ± 150 |
| MT-7716 | 0.3 | 68.5 ± 6.3 | 12.1 ± 1.5 | 1550 ± 160 |
| MT-7716 | 1.0 | 85.1 ± 7.9 | 15.4 ± 1.8 | 1530 ± 145 |
| Diazepam (Control) | 2.0 | 90.3 ± 8.2 | 16.2 ± 2.0 | 1490 ± 155 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
Light-Dark Box (LDB) Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[9][14][15] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[16]
Experimental Workflow
Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them.[14]
-
Acclimation: Animals should be habituated to the testing room for at least 30 minutes prior to the test.[14]
-
Drug Administration: Administer MT-7716 or vehicle.
-
Procedure:
-
Data Analysis:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Hypothetical Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions | Latency to Dark (s) |
| Vehicle | - | 35.6 ± 4.2 | 10.1 ± 1.4 | 15.2 ± 2.1 |
| MT-7716 | 0.3 | 55.9 ± 5.8 | 14.5 ± 1.9 | 25.8 ± 3.0 |
| MT-7716 | 1.0 | 72.4 ± 6.5 | 18.2 ± 2.1 | 35.1 ± 4.2 |
| Diazepam (Control) | 2.0 | 78.1 ± 7.0 | 19.5 ± 2.3 | 38.6 ± 4.5 |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[17][18][19][20] Anxious rodents tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.[17][20]
Experimental Workflow
Protocol
-
Apparatus: A square arena with high walls to prevent escape.[17]
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes.[19]
-
Drug Administration: Administer MT-7716 or vehicle.
-
Procedure:
-
Data Analysis:
-
Time spent in the center of the arena versus the periphery.
-
Total distance traveled.
-
Number of rearing events.
-
Hypothetical Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (cm) |
| Vehicle | - | 28.4 ± 3.5 | 12.7 ± 1.8 | 2100 ± 200 |
| MT-7716 | 0.3 | 45.1 ± 4.9 | 18.5 ± 2.2 | 2050 ± 190 |
| MT-7716 | 1.0 | 60.8 ± 6.1 | 24.3 ± 2.9 | 2080 ± 210 |
| Diazepam (Control) | 2.0 | 65.2 ± 6.8 | 26.1 ± 3.1 | 1600 ± 150 |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. Note: Diazepam can have sedative effects at higher doses, potentially reducing total distance traveled. |
Marble Burying Test
This test is used to assess anxiety and obsessive-compulsive-like behaviors.[8][21][22][23] Anxious mice tend to bury novel objects (marbles) in their bedding.[21] Anxiolytic drugs are known to reduce this burying behavior.[21][24]
Experimental Workflow
Protocol
-
Apparatus: A standard mouse cage filled with 5 cm of bedding, with 20-25 glass marbles evenly spaced on the surface.[23]
-
Acclimation: Habituate the mice to the testing room.
-
Drug Administration: Administer MT-7716 or vehicle, typically 30 minutes before the test.[22]
-
Procedure:
-
Data Analysis: The primary measure is the number of marbles buried.
Hypothetical Data Presentation
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried |
| Vehicle | - | 14.8 ± 1.5 |
| MT-7716 | 0.3 | 10.2 ± 1.2 |
| MT-7716 | 1.0 | 6.5 ± 0.9 |
| Fluoxetine (Control) | 10.0 | 5.8 ± 0.8 |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
The behavioral tests outlined in these application notes provide a robust framework for evaluating the anxiolytic potential of MT-7716. A comprehensive assessment using a battery of these tests will help to elucidate the compound's behavioral profile and its promise as a novel treatment for anxiety disorders. It is recommended to include positive controls, such as diazepam or an SSRI, to validate the sensitivity of the assays. Furthermore, assessing general locomotor activity in conjunction with anxiety-like behaviors is crucial to rule out confounding effects such as sedation.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 6. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. criver.com [criver.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Light-dark box test - Wikipedia [en.wikipedia.org]
- 16. jddtonline.info [jddtonline.info]
- 17. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 19. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. behaviorcloud.com [behaviorcloud.com]
- 21. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 22. criver.com [criver.com]
- 23. youtube.com [youtube.com]
- 24. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Localization of the Nociceptin/Orphanin FQ (NOP) Receptor
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor, is a G protein-coupled receptor (GPCR) encoded by the OPRL1 gene.[1] It is the fourth member of the opioid receptor family, but it does not bind traditional opioid ligands with high affinity.[2][3] The NOP receptor and its endogenous ligand, N/OFQ, are widely distributed throughout the central and peripheral nervous systems and are involved in regulating numerous physiological processes, including pain, mood, reward, and motivation.[3][4] Given its role in these functions, the NOP receptor is a significant target for drug development.
MT-7716: A Potent NOP Receptor Agonist
MT-7716 is a potent, selective, non-peptidergic, and brain-penetrating full agonist for the NOP receptor.[5][6][7] It is a valuable pharmacological tool for investigating the therapeutic potential of the NOP receptor system in vitro and in vivo.[5] MT-7716 is used to activate the receptor to study its downstream signaling and behavioral effects, such as its potential in treating alcohol use disorder.[6][7][8]
Important Note on Methodology: It is crucial to understand that MT-7716 is a small molecule agonist used to functionally activate the NOP receptor. It is not a reagent for immunohistochemistry (IHC). Immunohistochemical localization requires the use of a specific primary antibody that recognizes and binds to an epitope on the NOP receptor protein within a tissue sample. The following protocols and data are presented to guide researchers in localizing the NOP receptor using appropriate antibody-based methods, while the data on MT-7716 provides the pharmacological context for functional studies.
Data Presentation: Pharmacological Profile of MT-7716
The following table summarizes the biochemical profile of MT-7716 at human NOP receptors, demonstrating its high affinity and potency as a full agonist.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | HEK293 | 0.21 nM | [7] |
| Functional Potency (EC50) | HEK293 | 0.30 nM | [7] |
NOP Receptor Signaling Pathway
Upon activation by an agonist such as N/OFQ or MT-7716, the NOP receptor initiates several intracellular signaling cascades.[1][2][3] The primary pathway involves coupling to pertussis toxin-sensitive Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1][3] The receptor can also signal through Gβγ subunits and β-arrestin pathways to activate various kinases, including mitogen-activated protein kinases (MAPKs).[2][3][9]
Experimental Protocol: Immunohistochemistry for NOP Receptor
This protocol outlines a standard procedure for detecting the NOP receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Validated primary antibody: Anti-NOP Receptor Antibody
-
Biotinylated secondary antibody (species appropriate for the primary antibody)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.[10]
-
Immerse slides in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse slides in 95% ethanol: 1 change for 5 minutes.[11]
-
Immerse slides in 80% ethanol: 1 change for 5 minutes.
-
Immerse slides in 70% ethanol: 1 change for 5 minutes.
-
Rinse slides thoroughly in running tap water, followed by deionized water.[10][11]
-
-
Antigen Retrieval:
-
Place slides in a staining container with Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C and incubate for 10-20 minutes. (Note: Optimal time should be determined empirically).[11]
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides with PBS: 2 changes for 5 minutes each.
-
-
Peroxidase Quenching (Optional):
-
Incubate slides in 3% hydrogen peroxide (H₂O₂) in PBS for 10-15 minutes to block endogenous peroxidase activity.[10]
-
Rinse slides with PBS: 3 changes for 3 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the anti-NOP receptor primary antibody in blocking buffer to its optimal concentration (as determined by titration or manufacturer's recommendation).
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Apply the prepared ABC reagent and incubate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Apply the DAB substrate solution and monitor color development under a microscope (typically 1-10 minutes).[11]
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[11]
-
"Blue" the stain by rinsing in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (e.g., 70%, 95%, 100%, 100%) for 5 minutes each.[11]
-
Clear the slides in xylene: 2 changes for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging:
-
Observe and capture images using a bright-field microscope.
-
Immunohistochemistry Experimental Workflow
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ptglab.com [ptglab.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols for MT-7716 in Conditioned Place Preference (CPP) Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716 is a novel, selective, and non-peptidergic agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor that is the fourth member of the opioid receptor family.[1][2] The N/OFQ-NOP system is a key regulator of various brain activities, particularly those related to stress, reward, and motivation.[3][4] Activation of the NOP receptor has been shown to counteract the rewarding effects of several drugs of abuse, including alcohol, opioids, and psychostimulants, in preclinical models.[3][5][6] This makes NOP receptor agonists like MT-7716 promising candidates for the development of novel pharmacotherapies for substance use disorders.
The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the rewarding or aversive properties of drugs and to screen potential therapeutic agents for their ability to modulate drug reward.[1] These application notes provide a detailed protocol for utilizing MT-7716 in CPP tests to assess its effects on the rewarding properties of drugs of abuse, particularly in the context of alcohol.
Mechanism of Action and Signaling Pathway
MT-7716 acts as a full agonist at the NOP receptor.[7] The NOP receptor is primarily coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like MT-7716, the G protein dissociates, leading to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.
The key signaling events initiated by NOP receptor activation include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs). This results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation can also lead to the phosphorylation of MAPKs, which are involved in regulating a wide range of cellular processes.
This overall inhibitory effect on neurotransmitter systems, particularly the dopaminergic and GABAergic systems in brain regions associated with reward and addiction, is thought to underlie the ability of NOP agonists to attenuate the rewarding effects of drugs of abuse.[1][4]
Experimental Protocol: Conditioned Place Preference (CPP)
This protocol describes an unbiased, three-chamber CPP procedure to evaluate the effect of MT-7716 on the acquisition of ethanol-induced CPP in rats.
Materials
-
Subjects: Male Wistar rats (250-300 g at the start of the experiment).
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers and a neutral central chamber. The chambers are separated by removable guillotine doors.
-
Drug: MT-7716 hydrochloride, dissolved in sterile water.
-
Inducing Agent: Ethanol (B145695) (20% v/v), administered intraperitoneally (i.p.).
-
Vehicle: Sterile saline (0.9% NaCl).
Experimental Workflow
Detailed Procedure
Phase 1: Pre-Conditioning (Habituation and Baseline) - 3 Days
-
Habituation (Days 1-2):
-
Allow each rat to freely explore all three chambers of the CPP apparatus for 15 minutes per day. This reduces novelty-induced activity and allows the animal to become familiar with the environment.
-
-
Baseline Preference Test (Day 3):
-
Place each rat in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
-
The assignment of the drug-paired chamber should be counterbalanced across subjects to avoid any potential bias.
-
Phase 2: Conditioning - 8 Days
This phase consists of four drug-pairing and four vehicle-pairing sessions, conducted on alternating days.
-
Ethanol Conditioning Days (e.g., Days 4, 6, 8, 10):
-
Administer the vehicle for MT-7716 (sterile water) orally (p.o.).
-
30 minutes later, administer ethanol (e.g., 2 g/kg, i.p.).
-
Immediately confine the rat to one of the outer chambers (the designated "drug-paired" chamber) for 30 minutes.
-
-
Saline Conditioning Days (e.g., Days 5, 7, 9, 11):
-
Administer MT-7716 (0.3, 1, or 3 mg/kg, p.o.) or its vehicle.
-
30 minutes later, administer saline (i.p.).
-
Immediately confine the rat to the opposite outer chamber (the "saline-paired" chamber) for 30 minutes.
-
Phase 3: Post-Conditioning (CPP Test) - 1 Day
-
CPP Test (Day 12):
-
On the day following the last conditioning session, place each rat in the central chamber of the apparatus in a drug-free state.
-
Allow free access to all chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
Data Analysis
The primary measure is the preference score , calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the CPP test. A positive score indicates a preference for the drug-paired environment, while a negative score indicates an aversion.
Statistical analysis, such as a two-way ANOVA, can be used to compare the preference scores between the different MT-7716 treatment groups and the vehicle control group. A significant reduction in the preference score in the MT-7716 treated groups compared to the vehicle group would indicate that MT-7716 attenuates the rewarding effects of ethanol.
Quantitative Data Summary
While specific data on MT-7716 in a CPP paradigm is not yet published, the following tables summarize relevant quantitative data from studies investigating its effects on alcohol-related behaviors in rats. These data provide a strong rationale for its use in CPP studies and can help in dose selection and interpretation of results.
Table 1: Effect of MT-7716 on Ethanol Self-Administration in Post-Dependent Rats [2]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Lever Presses (± SEM) for Ethanol | % Change from Vehicle |
| Vehicle | 0 | 42.8 ± 3.3 | - |
| MT-7716 | 0.3 | 30.5 ± 4.1 | -28.7% |
| MT-7716 | 1 | 25.1 ± 3.8** | -41.4% |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 2: Effect of MT-7716 on Stress-Induced Reinstatement of Alcohol Seeking in Post-Dependent Rats [2]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Active Lever Presses (± SEM) | % Reduction in Reinstatement |
| Vehicle | 0 | 15.2 ± 2.1 | - |
| MT-7716 | 0.3 | 8.9 ± 1.5 | 41.4% |
| MT-7716 | 1 | 6.5 ± 1.2** | 57.2% |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 3: Effect of Chronic MT-7716 on Voluntary Ethanol Intake in Genetically Selected Alcohol-Preferring Rats [7]
| Treatment Group | Dose (mg/kg, p.o., b.i.d. for 14 days) | Mean Ethanol Intake (g/kg/24h ± SEM) on Day 14 | % Change from Vehicle |
| Vehicle | 0 | 7.8 ± 0.5 | - |
| MT-7716 | 0.3 | 5.9 ± 0.6 | -24.4% |
| MT-7716 | 1 | 4.2 ± 0.4 | -46.2% |
| MT-7716 | 3 | 2.8 ± 0.3 | -64.1% |
| p < 0.05, **p < 0.01 compared to vehicle |
Conclusion
MT-7716, as a selective NOP receptor agonist, holds significant promise as a pharmacological tool to investigate the role of the N/OFQ system in reward and addiction. The provided protocol for conditioned place preference offers a robust framework for researchers to evaluate the potential of MT-7716 to attenuate the rewarding properties of drugs of abuse. The summarized quantitative data from related behavioral paradigms strongly support its investigation in this context and provide guidance for effective dose selection. These studies will be crucial in advancing our understanding of the NOP receptor system and in the development of novel treatments for substance use disorders.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nociceptin/orphanin FQ receptor (NOP) as a target for drug abuse medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel and selective nociceptin receptor (NOP) agonist (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312) decreases acquisition of ethanol-induced conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nociceptin Receptor (NOP) Agonist AT-312 Blocks Acquisition of Morphine- and Cocaine-Induced Conditioned Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Administration of MT-7716
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. MT-7716 is an investigational compound, and its long-term safety and efficacy in humans have not been established. All research involving this compound should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Introduction
MT-7716 is a novel, selective, nonpeptidergic agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for alcoholism by effectively reducing alcohol intake and seeking behaviors in animal models.[3][4] MT-7716 exerts its effects primarily through the modulation of GABAergic transmission in key brain regions associated with alcohol dependence, such as the central nucleus of the amygdala (CeA).[1][2][5]
These application notes provide a summary of available preclinical data on the long-term administration of MT-7716, detailing experimental protocols and summarizing key findings. The information is intended to guide researchers and drug development professionals in designing further preclinical and potentially clinical investigations.
Data Presentation
Table 1: In Vivo Administration Protocols and Efficacy of MT-7716 in Rodent Models of Alcoholism
| Study Type | Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Voluntary Alcohol Intake | Marchigian Sardinian alcohol-preferring (msP) rats | Oral (gavage) | 0.3, 1, and 3 mg/kg (twice daily) | 14 days | Dose-dependent decrease in voluntary alcohol intake. The effect intensified with repeated administration and persisted for one week after discontinuation. | [3][4] |
| Alcohol Self-Administration | Post-dependent Wistar rats | Oral (gavage) | 0.3 and 1 mg/kg | Acute administration (2 weeks post-dependence induction) | Significant reduction in alcohol self-administration in post-dependent rats, but not in non-dependent rats. | [6][7] |
| Stress-Induced Reinstatement of Alcohol Seeking | Post-dependent Wistar rats | Oral (gavage) | 0.3 and 1 mg/kg | Acute administration (1 and 3 weeks post-withdrawal) | Effective in preventing stress-induced reinstatement of alcohol seeking in post-dependent rats. | [6][7] |
| Attenuation of Alcohol Withdrawal Symptoms | Wistar rats | Not specified | Not specified | Following a 7-day alcohol liquid diet | Significantly attenuated somatic alcohol withdrawal symptoms. | [4] |
Table 2: In Vitro Electrophysiological Effects of MT-7716 on GABAergic Transmission in the Rat CeA
| Parameter | Concentration Range | Effect | Key Findings | Reference |
| Evoked Inhibitory Postsynaptic Potentials (IPSPs) | 100-1000 nM | Dose-dependent diminution | Suggests a presynaptic site of action by decreasing GABA release. | [1][2][5] |
| Paired-Pulse Facilitation (PPF) Ratio | 100, 250, and 500 nM | Significant increase | Further supports a presynaptic mechanism involving reduced GABA release probability. | [5] |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) Frequency | 500 nM | Significant decrease | Confirms a presynaptic effect on GABA release. | [5] |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) Amplitude | 500 nM | Decrease | Suggests a potential additional postsynaptic effect. | [5] |
Experimental Protocols
Chronic Oral Administration in a Two-Bottle Choice Drinking Paradigm
This protocol is adapted from studies investigating the effect of chronic MT-7716 administration on voluntary alcohol intake in genetically selected alcohol-preferring rats.[3][4]
Objective: To assess the long-term efficacy of orally administered MT-7716 in reducing voluntary alcohol consumption.
Materials:
-
MT-7716
-
Vehicle (e.g., distilled water)
-
Marchigian Sardinian alcohol-preferring (msP) rats
-
Standard laboratory chow and water
-
Two drinking bottles per cage (one with 10% v/v ethanol (B145695) solution, one with water)
-
Oral gavage needles
Procedure:
-
Acclimation and Baseline: House rats individually and provide them with continuous access to two drinking bottles, one containing a 10% (v/v) ethanol solution and the other containing water, for at least two months to establish a stable baseline of alcohol consumption.
-
Drug Preparation: Dissolve MT-7716 in the appropriate vehicle to achieve the desired final concentrations for oral administration (e.g., 0.3, 1, and 3 mg/kg).
-
Administration:
-
Divide the rats into treatment groups (vehicle control and different doses of MT-7716).
-
Administer the assigned treatment orally via gavage twice daily (bid) for 14 consecutive days.
-
-
Data Collection:
-
Measure the volume of ethanol and water consumed daily for each rat.
-
Calculate the daily ethanol intake in g/kg of body weight.
-
Monitor for any observable side effects or changes in general health.
-
-
Washout Period: After the 14-day treatment period, discontinue the drug administration and continue to monitor alcohol and water intake for at least one week to assess the persistence of the treatment effect.
Evaluation of MT-7716 on Alcohol Self-Administration in Post-Dependent Rats
This protocol is based on studies evaluating the effect of MT-7716 on operant self-administration of alcohol in rats with a history of dependence.[6][7]
Objective: To determine the effect of MT-7716 on the motivation to self-administer alcohol in a post-dependent state.
Materials:
-
MT-7716
-
Vehicle (e.g., distilled water)
-
Male Wistar rats
-
Operant conditioning chambers equipped with two levers and a liquid delivery system
-
Ethanol (10% w/v solution)
-
Intragastric tubes for dependence induction
Procedure:
-
Operant Training: Train rats to self-administer a 10% (w/v) ethanol solution in daily 30-minute sessions until a stable baseline of responding is achieved.
-
Dependence Induction: Make the rats ethanol-dependent via repeated intragastric intubation of ethanol.
-
Withdrawal and Baseline Restoration: Allow the rats to withdraw from ethanol for at least two weeks, during which self-administration sessions continue until baseline responding is restored.
-
Drug Administration:
-
On the test day, administer MT-7716 (e.g., 0.3 and 1 mg/kg) or vehicle orally.
-
Conduct the alcohol self-administration session at a predetermined time after drug administration.
-
-
Data Analysis:
-
Record the number of lever presses on the active (ethanol-delivering) and inactive levers.
-
Compare the number of active lever presses between the MT-7716 and vehicle-treated groups.
-
Mandatory Visualization
Caption: Proposed signaling pathway of MT-7716 in the presynaptic terminal.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of MT-7716 in Brain Tissue using LC-MS/MS
An established, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of various compounds in brain tissue can be adapted for MT-7716.[1][2][3]
Introduction
MT-7716 is a potent, selective, and brain-penetrant nonpeptidergic nociceptin/orphanin FQ (NOP) receptor agonist.[4][5][6][7][8][9] Understanding its concentration in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and to correlate target engagement with behavioral or therapeutic outcomes in preclinical research. This application note details a robust and reliable protocol for the extraction and quantification of MT-7716 in brain tissue samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.
Principle
This method involves the homogenization of brain tissue, followed by protein precipitation and liquid-liquid extraction of MT-7716 and an appropriate internal standard (IS). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the accurate quantification of MT-7716 in a complex biological matrix.
Experimental Protocols
1. Materials and Reagents
-
MT-7716 reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled MT-7716 or a structurally similar compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Tert-butyl methyl ether (TBME), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Rat or mouse brain tissue (control and study samples)
2. Equipment
-
Homogenizer (e.g., bead-based or rotor-stator)
-
Microcentrifuge
-
Analytical balance
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
HPLC system (e.g., Agilent, Shimadzu, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)
3. Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve MT-7716 in an appropriate solvent (e.g., DMSO or Methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) Methanol:Water.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank brain homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.
4. Sample Preparation: Brain Tissue Homogenization and Extraction
-
Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Add 4 volumes of ice-cold lysis buffer (e.g., 400 µL of RIPA buffer or a simple phosphate-buffered saline) to the tissue.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
To a 50 µL aliquot of the brain homogenate, add 10 µL of the Internal Standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1 mL of tert-butyl methyl ether (TBME).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
A highly sensitive LC-MS/MS method is crucial for the accurate quantification of analytes in complex matrices like brain tissue.[1]
-
Liquid Chromatography:
-
Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm (or equivalent)[2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: (To be determined by infusing a standard solution of MT-7716 and its IS to find the optimal precursor and product ions). A hypothetical transition is provided in the table below.
-
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for MT-7716
| Parameter | MT-7716 | Internal Standard (IS) |
| Precursor Ion (m/z) | 480.3 | 484.3 (for a +4 Da SIL IS) |
| Product Ion (m/z) | 291.2 | 295.2 (for a +4 Da SIL IS) |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 35 | 35 |
| Declustering Potential (V) | 80 | 80 |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision and Accuracy | |
| LLOQ QC (1 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| Low QC (3 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| Mid QC (100 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| High QC (800 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| Inter-day Precision and Accuracy | |
| LLOQ QC (1 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| Low QC (3 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| Mid QC (100 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| High QC (800 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| Recovery | |
| Low, Mid, High QCs | > 85% |
| Matrix Effect | |
| Low, High QCs | 90-110% |
Visualizations
Caption: Experimental workflow for MT-7716 quantification in brain tissue.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of MT-7716 in brain tissue. This protocol, with appropriate validation, can be a valuable tool for preclinical studies investigating the central nervous system disposition of MT-7716. The high selectivity and sensitivity of the method allow for accurate determination of brain concentrations, which is essential for understanding the compound's pharmacokinetic and pharmacodynamic properties.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MT-7716 Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address solubility challenges encountered when working with MT-7716. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of MT-7716?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice for non-peptide small molecules. Published research indicates that MT-7716 hydrochloride is soluble in DMSO at high concentrations (≥ 100 mg/mL). For in vivo studies, MT-7716 has been dissolved in distilled water with the aid of sonication and heating (45–60°C)[1][2][3].
Q2: I dissolved MT-7716 in an organic solvent, but it precipitated when I diluted it into my aqueous assay buffer. Why is this happening and what can I do?
This phenomenon is common for hydrophobic compounds and is known as precipitation upon dilution. The organic solvent can hold a high concentration of the compound, but when this is introduced into an aqueous environment, the compound's low aqueous solubility limit is exceeded, causing it to crash out of solution.
To mitigate this, consider the following:
-
Lower the final concentration: Ensure the final concentration of MT-7716 in your assay is below its aqueous solubility limit.
-
Optimize the dilution protocol: Instead of a single large dilution, perform a serial dilution. This gradual change in solvent polarity can help keep the compound in solution.
-
Vigorous mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to promote rapid dispersion.
Q3: My MT-7716 solution appears cloudy or has visible particles. What should I do?
A cloudy solution or the presence of visible particles indicates that the compound is not fully dissolved. Do not use this solution for your experiments as the actual concentration will be unknown and could lead to inaccurate results. To resolve this, you can try:
-
Sonication: Placing the solution in an ultrasonic bath can help break up aggregates and enhance dissolution.
-
Gentle warming: As documented, warming the solution to 45-60°C can improve the solubility of MT-7716 in water[1][2][3]. However, be cautious about the thermal stability of the compound.
-
Filtration: If you suspect particulate matter that is not the compound itself, you can filter the solution through a 0.22 µm filter. Note that this will not improve the solubility of MT-7716 and may remove undissolved compound.
Q4: Can the pH of my buffer affect the solubility of MT-7716?
Q5: Are there any other methods to improve the solubility of MT-7716 in my aqueous buffer?
If optimizing solvent and dilution protocols is insufficient, you can explore the use of solubilizing agents or different formulation strategies. Some common approaches include:
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol (B145695), polyethylene (B3416737) glycol) to the aqueous buffer can increase solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.
It is crucial to test the compatibility of any solubilizing agent with your specific assay to ensure it does not interfere with the experimental results.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with MT-7716.
Step 1: Initial Solubility Assessment
Before proceeding with your main experiment, perform a small-scale solubility test.
-
Visual Inspection: Attempt to dissolve a small, known amount of MT-7716 in your chosen solvent. Visually inspect for any undissolved particles, cloudiness, or a film on the surface.
-
Microscopic Examination: If the solution appears clear to the naked eye, a quick check under a microscope can reveal fine precipitates that may not be otherwise visible.
Step 2: Optimizing Stock Solution Preparation
If the initial assessment reveals poor solubility, consider the following optimizations for your stock solution.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Start with DMSO. For aqueous preparations, try distilled water. | DMSO is a powerful solvent for many organic molecules. Water has been used successfully in published studies. |
| Concentration | Prepare a high-concentration stock (e.g., 10-50 mM in DMSO) to minimize the volume of organic solvent added to your aqueous buffer. | Reduces the risk of solvent-induced artifacts in your experiment. |
| Dissolution Method | Vortex vigorously. If necessary, use sonication and/or gentle warming (45-60°C for aqueous solutions). | Mechanical and thermal energy can help overcome the energy barrier for dissolution. |
Step 3: Addressing Precipitation Upon Dilution
If your stock solution is clear but precipitation occurs upon dilution into your aqueous experimental buffer, follow this workflow.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of MT-7716 in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of MT-7716 powder. For example, to make 1 mL of a 10 mM solution (Molecular Weight of MT-7716 free base is 440.54 g/mol ), you would weigh 4.41 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the MT-7716 powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Experimental Determination of MT-7716 Solubility in an Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of MT-7716 in your specific experimental buffer.
Materials:
-
High-concentration stock solution of MT-7716 in DMSO.
-
Your aqueous experimental buffer.
-
96-well clear bottom plate.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance.
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate or in tubes, prepare a 2-fold serial dilution of your high-concentration MT-7716 stock solution in DMSO.
-
Dilute into Aqueous Buffer: In a new 96-well plate, add your aqueous buffer to each well. Then, using a multichannel pipette, transfer a small, equal volume of each concentration from your DMSO serial dilution plate to the corresponding wells of the aqueous plate. Include a buffer-only control with the same final DMSO concentration.
-
Incubate: Gently mix the plate and incubate at room temperature for 1-2 hours to allow for equilibration.
-
Measure Turbidity: Measure the absorbance (as an indicator of turbidity) of each well at a wavelength where MT-7716 does not absorb (e.g., 600 nm).
-
Analyze Data: Plot the measured turbidity against the concentration of MT-7716. The concentration at which you observe a sharp increase in turbidity is an estimate of the kinetic solubility of MT-7716 in your buffer.
Signaling Pathway Context
MT-7716 is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), which is a G protein-coupled receptor (GPCR). Understanding its mechanism of action is important for designing relevant experiments.
This diagram illustrates that upon binding of MT-7716, the NOP receptor activates inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. These events ultimately produce the downstream cellular responses. Ensuring that MT-7716 is in solution is critical for it to be able to interact with the NOP receptor and initiate this signaling cascade.
References
- 1. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
Technical Support Center: Optimizing MT-7716 Dosage for Reducing Ethanol Seeking
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MT-7716 in preclinical studies aimed at reducing ethanol-seeking behaviors. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the planning and execution of experiments involving MT-7716.
| Question/Issue | Answer/Troubleshooting Step |
| MT-7716 Formulation and Administration | |
| How should MT-7716 be prepared for oral administration? | MT-7716 can be dissolved in distilled water. To aid dissolution, sonication in a heated bath (45–60°C) is recommended.[1] |
| What is a typical route of administration and dosage range for rats? | Oral gavage (PO) is a common route. Effective doses in rats have been reported to be in the range of 0.3 to 3 mg/kg.[2][3][4][5] Some studies have used doses up to 10 mg/kg to investigate effects on withdrawal symptoms.[6][7] |
| Ethanol (B145695) Self-Administration and Reinstatement Paradigms | |
| My rats are not acquiring ethanol self-administration. What can I do? | Several factors can influence acquisition. Consider the following: - Strain: Wistar or Marchigian Sardinian alcohol-preferring (msP) rats are commonly used.[2][8] - Training: Initial training can be facilitated by using a saccharin-fading procedure or by using rats with a history of ethanol dependence.[2][9] - Schedule of Reinforcement: A fixed-ratio 1 (FR1) schedule is a standard starting point.[2] |
| I am not observing a significant effect of MT-7716 on ethanol seeking. Why might this be? | The effect of MT-7716 can be dependent on the animal model and experimental conditions: - Dependence State: MT-7716 has been shown to be more effective in reducing ethanol self-administration and stress-induced reinstatement in post-dependent rats compared to non-dependent animals.[2][3] - Chronic vs. Acute Dosing: The effect of MT-7716 on voluntary alcohol intake can become stronger with repeated administration.[4][8] |
| How do I induce stress for reinstatement studies? | Intermittent footshock is a commonly used stressor to induce reinstatement of alcohol-seeking behavior.[2][3][9] |
| Electrophysiology Experiments | |
| I am having trouble obtaining stable GABAergic transmission recordings in the central amygdala (CeA). | The quality of your recordings can be influenced by: - Slice Preparation: The method of slice preparation can significantly impact the results.[8][10] - Recording Temperature: Maintaining a consistent and appropriate recording temperature is crucial.[8][10] - Artificial Cerebrospinal Fluid (aCSF): Ensure the aCSF is properly prepared and oxygenated.[11] |
| What is the expected effect of MT-7716 on GABAergic transmission in the CeA? | MT-7716, as a NOP receptor agonist, has been shown to decrease GABA release at CeA synapses.[11][12] It can also prevent the ethanol-induced increase in GABAergic transmission.[11][12][13] |
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on MT-7716.
Table 1: In Vitro Efficacy of MT-7716
| Parameter | Value | Cell Line | Reference |
| Ki (affinity for human NOP receptors) | 0.21 nM | HEK293 | [4][8] |
| EC50 (GTPγS binding) | 0.30 nM | HEK293 | [4][8] |
Table 2: In Vivo Efficacy of MT-7716 in Rat Models of Ethanol Seeking
| Experimental Model | Animal Strain | MT-7716 Doses (PO) | Key Findings | Reference |
| Ethanol Self-Administration | Post-dependent Wistar rats | 0.3 and 1 mg/kg | Significantly reduced operant responses for alcohol. | [2][3] |
| Stress-Induced Reinstatement | Post-dependent Wistar rats | 0.3 and 1 mg/kg | Prevented footshock-induced reinstatement of alcohol seeking. | [2][3] |
| Voluntary Ethanol Intake (Two-bottle choice) | Marchigian Sardinian (msP) rats | 0.3, 1, and 3 mg/kg (bid for 14 days) | Dose-dependently decreased voluntary alcohol intake; effect became stronger with repeated administration. | [4][8] |
| Cue-Induced Reinstatement | Marchigian Sardinian (msP) rats | Not specified (chronic admin.) | Chronic MT-7716 administration inhibited cue-induced reinstatement. | [7] |
| Ethanol Withdrawal Symptoms | Wistar rats | 3 and 10 mg/kg | Significantly attenuated somatic alcohol withdrawal symptoms. | [6][7] |
Table 3: Electrophysiological Effects of MT-7716 in the Central Amygdala (CeA)
| Preparation | MT-7716 Concentration | Effect on GABAergic Transmission | Reference |
| Rat CeA Slices | 100-1000 nM | Dose-dependently diminished evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs). | [11][12] |
| Rat CeA Slices | 500 nM | Prevented the ethanol-induced augmentation of evoked IPSPs. | [11][12][13] |
Detailed Experimental Protocols
Protocol 1: Ethanol Self-Administration in Rats
Objective: To assess the effect of MT-7716 on the motivation to self-administer ethanol.
Materials:
-
Male Wistar rats
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
-
10% (w/v) ethanol solution
-
MT-7716
-
Vehicle (distilled water)
-
Oral gavage needles
Procedure:
-
Training:
-
Rats are trained to press a lever for ethanol reinforcement on a fixed-ratio 1 (FR1) schedule (one lever press results in one delivery of 0.1 mL of 10% ethanol).
-
Sessions are typically 30 minutes long and conducted daily.
-
Training continues until a stable baseline of responding is achieved.
-
-
Ethanol Dependence Induction (for post-dependent model):
-
Rats are made ethanol-dependent via repeated intragastric ethanol intubation.
-
-
Drug Administration:
-
Data Collection and Analysis:
-
The primary dependent variable is the number of lever presses on the active (ethanol-paired) and inactive levers.
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of MT-7716 to vehicle.
-
Protocol 2: Stress-Induced Reinstatement of Ethanol Seeking
Objective: To evaluate the efficacy of MT-7716 in preventing stress-induced relapse to ethanol seeking.
Materials:
-
Rats previously trained in ethanol self-administration (as in Protocol 1)
-
Operant conditioning chambers with a grid floor capable of delivering a mild footshock.
-
MT-7716
-
Vehicle
Procedure:
-
Extinction:
-
Following stable self-administration, lever pressing is extinguished by no longer delivering ethanol reinforcement when the active lever is pressed.
-
Extinction sessions continue until responding on the active lever is significantly reduced.
-
-
Reinstatement Test:
-
Prior to the test session, rats are administered MT-7716 (e.g., 0.3 and 1 mg/kg, PO) or vehicle.
-
Immediately before being placed in the operant chamber, rats are exposed to a brief period of intermittent, mild footshock (e.g., 0.5 mA for 0.5 s, with a variable inter-shock interval) to induce stress.[9]
-
During the test session, lever presses are recorded but do not result in ethanol delivery.
-
-
Data Collection and Analysis:
-
The number of responses on the active and inactive levers is recorded.
-
A significant increase in active lever pressing in the vehicle group following footshock indicates reinstatement of ethanol-seeking behavior.
-
The effect of MT-7716 is assessed by comparing lever pressing in the drug-treated groups to the vehicle group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: MT-7716 signaling pathway in the central amygdala.
Caption: Experimental workflow for evaluating MT-7716.
References
- 1. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous self-administration of alcohol in rats – Problems with translation to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol Feeding Protocol | Xin Chen Lab [pharm.ucsf.edu]
- 7. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synaptic GABAergic transmission in the central amygdala (CeA) of rats depends on slice preparation and recording conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stress-induced reinstatement of alcohol-seeking in rats is selectively suppressed by the neurokinin 1 (NK1) antagonist L822429 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synaptic GABAergic transmission in the central amygdala (CeA) of rats depends on slice preparation and recording conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAergic Excitation in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of stress on alcohol drinking: a review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
Potential off-target effects of MT-7716 to consider
Important Notice: Information regarding a specific inhibitor designated "MT-7716" is not available in the public domain or published scientific literature. This technical support guide has been created for a hypothetical tyrosine kinase inhibitor, MT-XXXX , to address common challenges and questions surrounding potential off-target effects of small molecule kinase inhibitors. The data and examples provided are based on well-characterized, publicly known tyrosine kinase inhibitors and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a tyrosine kinase inhibitor (TKI) like MT-XXXX?
A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary therapeutic target. Small molecule kinase inhibitors, such as MT-XXXX, often target the highly conserved ATP-binding pocket of the kinase domain. Due to structural similarities across the human kinome, these inhibitors can bind to and modulate the activity of other kinases.[1][2] This can lead to unforeseen biological consequences, potential toxicity, or misinterpretation of experimental results.[1] Common off-targets for TKIs include kinases like VEGFR, PDGFR, and c-Kit.[1][3]
Q2: I am observing an unexpected phenotype in my cell-based assay at concentrations where the primary target of MT-XXXX is inhibited. Could this be an off-target effect?
A2: It is highly possible. If the observed phenotype (e.g., unexpected changes in cell proliferation, apoptosis, or morphology) is inconsistent with the known functions of the primary target's signaling pathway, an off-target effect should be a primary consideration for investigation.[1] It is crucial to systematically rule out other possibilities, such as experimental artifacts or general compound toxicity, before concluding an off-target effect is the cause.
Q3: My experiments with MT-XXXX show different results across various cell lines. What could be the reason for this discrepancy?
A3: This is a common observation and can be attributed to several factors:
-
Differential Expression of Off-Target Kinases: Different cell lines express varying levels of on-target and potential off-target kinases. A cell line with high expression of a sensitive off-target kinase may show a more pronounced phenotypic change.
-
Varying Dependence on Signaling Pathways: The reliance of a cell line on a particular signaling pathway for survival and proliferation can differ. Inhibition of an off-target in a pathway that is critical for one cell line but not another will lead to different outcomes.
-
Genetic Background: The unique genetic makeup of each cell line can influence its response to the inhibitor.
Q4: What are some common adverse effects observed in pre-clinical or clinical studies that might be linked to off-target TKI activity?
A4: Off-target effects of TKIs can manifest as various toxicities. Commonly reported adverse events include cardiovascular effects (such as hypertension and cardiotoxicity), endocrine disruptions (affecting thyroid function and glucose metabolism), and effects on bone metabolism.[4][5][6] These are often due to the inhibition of kinases crucial for the normal functioning of these systems.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not consistent with the known function of the primary target of MT-XXXX.
| Troubleshooting Step | Experimental Approach | Expected Outcome/Interpretation |
| 1. Confirm On-Target Engagement | Perform a Western blot to check the phosphorylation status of a known direct downstream substrate of the primary target. | If the substrate's phosphorylation is inhibited, it confirms the inhibitor is engaging the primary target at the concentration used. If not, there may be an issue with inhibitor potency or cell permeability. |
| 2. Perform a Dose-Response Analysis | Conduct a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the IC50 for the primary target. | If the phenotype occurs at a significantly different concentration, it suggests the involvement of an off-target.[7] |
| 3. Use a Structurally Unrelated Inhibitor | If available, use a different, structurally unrelated inhibitor that targets the same primary kinase. | If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the original inhibitor's effect is off-target.[1][7] |
| 4. Perform a Rescue Experiment | If possible, express a drug-resistant mutant of the primary target in your cells. | If the unexpected phenotype persists in the presence of the drug-resistant mutant, it is likely an off-target effect.[7] |
Issue 2: High Levels of Cell Death Observed
You observe significant cytotoxicity even at low concentrations of MT-XXXX.
| Troubleshooting Step | Experimental Approach | Expected Outcome/Interpretation |
| 1. Distinguish Cytotoxicity from Cytostatic Effects | Perform a cell viability assay (e.g., using a dye that measures membrane integrity) alongside a proliferation assay. | This will help determine if the inhibitor is causing cell death (cytotoxic) or inhibiting growth (cytostatic). |
| 2. Titrate Concentration Carefully | Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. | This can help to find a therapeutic window where on-target effects can be studied with minimal off-target-induced cell death. |
| 3. Investigate Apoptosis Pathways | Use assays like Annexin V staining or caspase activity assays to determine if the cell death is programmed (apoptotic). | This can provide clues as to which off-target pathways might be involved. |
| 4. Broad Kinase Profiling | The most direct way to identify potential off-target kinases is through comprehensive kinome profiling.[7] | This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity profile.[8] |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activity data for MT-XXXX against its primary target and a selection of potential off-target kinases.
| Kinase Target | IC50 (nM) | Description |
| Primary Target Kinase | 5 | Intended therapeutic target. |
| Off-Target Kinase A (e.g., VEGFR2) | 50 | A kinase with high structural similarity in the ATP-binding pocket. |
| Off-Target Kinase B (e.g., PDGFRβ) | 150 | A related receptor tyrosine kinase. |
| Off-Target Kinase C (e.g., SRC) | 500 | A non-receptor tyrosine kinase. |
| Off-Target Kinase D | >10,000 | A kinase with low susceptibility to inhibition by MT-XXXX. |
Note: This data is for illustrative purposes and should be experimentally determined for the specific inhibitor being used.
Key Experimental Protocols
1. In Vitro Kinome Profiling
Objective: To determine the selectivity of MT-XXXX by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of MT-XXXX in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
Kinase Panel Selection: Choose a commercial service or an in-house panel that includes a wide range of kinases, including the primary target and known common off-targets.[1]
-
Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add MT-XXXX at various concentrations. c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background). d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal (e.g., radioactivity, fluorescence, luminescence).
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
-
Interpretation: Compare the IC50 for the primary target to the IC50 values for other kinases. A significantly lower IC50 for the primary target indicates selectivity. Potent inhibition of other kinases identifies them as off-targets.[1]
2. Cellular Target Engagement Assay (Western Blot)
Objective: To confirm inhibition of the intended primary target pathway and investigate the activation state of potential off-target pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Culture cells that express the primary target and potential off-targets to sub-confluency. b. Serum-starve the cells for several hours to reduce basal kinase activity. c. Pre-treat the cells with MT-XXXX at various concentrations for 1-2 hours. d. Stimulate the cells with the appropriate ligand (e.g., growth factor) for a short period (e.g., 5-15 minutes) to activate the target signaling pathway.
-
Protein Extraction: a. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. b. Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody overnight at 4°C. Use antibodies specific for:
- On-Target: Phospho-primary target, total primary target, Phospho-downstream effector, total downstream effector.
- Potential Off-Target: Phospho-off-target kinase, total off-target kinase. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: On-target vs. off-target signaling pathways of MT-XXXX.
Caption: Workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Addressing variability in behavioral responses to MT-7716
Technical Support Center: MT-7716
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in behavioral responses to MT-7716.
Frequently Asked Questions (FAQs)
Q1: What is MT-7716 and what is its primary mechanism of action?
MT-7716 is a novel, selective, nonpeptidergic Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist.[1][2][3] It is a blood-brain barrier penetrating compound that acts as a full agonist at NOP receptors, similar in efficacy to the endogenous ligand N/OFQ.[4][5] Its primary mechanism involves modulating GABAergic transmission. Specifically, it has been shown to decrease GABA release at synapses in the central amygdala (CeA).[1][2][3]
Q2: What are the expected behavioral effects of MT-7716 in preclinical models of alcohol addiction?
In preclinical studies, MT-7716 has been shown to reduce alcohol self-administration and prevent stress-induced reinstatement of alcohol-seeking behavior.[6][7] Notably, these effects are more pronounced in alcohol-dependent animals compared to non-dependent ones.[6][7] Chronic administration of MT-7716 has been found to dose-dependently decrease voluntary alcohol intake, with the effect becoming stronger over time and persisting even after discontinuation of the drug.[4] It also attenuates somatic symptoms of alcohol withdrawal.[4]
Q3: How does the effect of MT-7716 differ between alcohol-dependent and non-dependent subjects?
The efficacy of MT-7716 in reducing alcohol-related behaviors is significantly greater in subjects with a history of ethanol (B145695) dependence.[6][7] In non-dependent rats, MT-7716 has been found to be largely ineffective in reducing alcohol self-administration.[6][7] This suggests that the dysregulation of the N/OFQ system, which is implicated in alcohol dependence, is a key factor for the therapeutic action of MT-7716.[6][8]
Troubleshooting Guide
Issue 1: High variability or lack of significant effect of MT-7716 on alcohol self-administration.
-
Question: We are not observing a consistent or significant reduction in alcohol self-administration with MT-7716. What could be the reason?
-
Answer:
-
Dependence Status of Animals: The most critical factor influencing MT-7716 efficacy is the alcohol dependence status of the subjects. The compound shows robust effects in post-dependent rats but is largely ineffective in non-dependent animals.[6][7] Ensure that your experimental model induces a state of alcohol dependence.
-
Dosage: The behavioral effects of MT-7716 are dose-dependent.[4] Review the doses used in your study. For oral administration in rats, effective doses have been reported in the range of 0.3 to 3 mg/kg.[4][7]
-
Duration of Treatment: For reducing voluntary alcohol intake, chronic administration may be necessary. Studies have shown that the effect of MT-7716 on alcohol intake becomes progressively stronger with repeated administration over a period of 14 days.[4]
-
Issue 2: Inconsistent results in stress-induced reinstatement experiments.
-
Question: We are seeing variable results in our stress-induced reinstatement model when using MT-7716. How can we reduce this variability?
-
Answer:
-
Post-Withdrawal Period: The timing of the reinstatement test after withdrawal from alcohol can influence the outcome. The preventative effect of MT-7716 on stress-induced reinstatement has been observed to be more pronounced at three weeks post-withdrawal compared to one week.[6][7] Standardize the post-withdrawal period in your experimental design.
-
Stress Protocol: Ensure that the stressor used to induce reinstatement is applied consistently across all subjects. Variations in the intensity or duration of the stressor can lead to variable reinstatement behavior.
-
Baseline Seeking Behavior: Confirm that animals have reached a stable, low level of seeking behavior during the extinction phase before initiating the reinstatement test.
-
Data Summary
Table 1: Efficacy of MT-7716 on Alcohol Self-Administration in Post-Dependent vs. Non-Dependent Rats
| Treatment Group | Dose (mg/kg, PO) | Operant Responses for Alcohol (Mean ± SEM) |
| Non-Dependent | ||
| Vehicle | - | 43.6 ± 5.6 |
| MT-7716 | 0.3 | No significant change |
| MT-7716 | 1.0 | No significant change |
| Post-Dependent | ||
| Vehicle | - | Not specified |
| MT-7716 | 0.3 | Significant reduction (*p<0.05) |
| MT-7716 | 1.0 | Significant reduction (**p<0.01) |
Data adapted from de Guglielmo et al., 2015.[6]
Table 2: Effect of Chronic Oral Administration of MT-7716 on Voluntary Alcohol Intake in Marchigian Sardinian Rats
| Treatment | Dose (mg/kg, bid) | Effect on Alcohol Intake |
| MT-7716 | 0.3 | Dose-dependent decrease |
| MT-7716 | 1.0 | Dose-dependent decrease |
| MT-7716 | 3.0 | Dose-dependent decrease |
Effect became stronger with repeated administration over 14 days and was still significant one week after discontinuation. Data from Ciccocioppo et al., 2014.[4]
Experimental Protocols
1. Ethanol Self-Administration and Dependence Induction
-
Self-Administration Training: Rats are trained to self-administer an ethanol solution (e.g., 10% w/v) in operant conditioning chambers.
-
Dependence Induction: Following stable self-administration, dependence is induced via repeated intragastric intubation of ethanol (e.g., 25% w/v, four times a day for five consecutive days).[6]
-
Post-Dependence Testing: The effects of MT-7716 on alcohol self-administration are typically assessed two weeks after the induction of dependence, once baseline self-administration is re-established.[6][7]
2. Stress-Induced Reinstatement of Alcohol Seeking
-
Extinction: After self-administration training, alcohol is removed, and lever presses no longer result in reinforcement until responding decreases to a low baseline level.
-
Treatment: MT-7716 or vehicle is administered prior to the reinstatement test.
-
Reinstatement: Reinstatement of alcohol-seeking behavior is triggered by a stressor, such as intermittent footshock.
-
Testing: The number of active lever presses is recorded to measure the extent of reinstatement. This can be tested at different time points post-withdrawal (e.g., one and three weeks).[6][7]
3. Electrophysiology in Central Amygdala (CeA) Slices
-
Preparation: Brain slices containing the CeA are prepared from rats.[1]
-
Recording: Whole-cell patch-clamp or sharp micropipette recordings are performed on CeA neurons to measure GABAergic transmission.[1][9]
-
Stimulation: Inhibitory postsynaptic potentials (IPSPs) are evoked by local electrical stimulation.[1][9]
-
Drug Application: MT-7716 is applied to the slices via superfusion at known concentrations (e.g., 100-1000 nM).[1][2][3]
-
Measurements: Changes in the amplitude of evoked IPSPs and the frequency of miniature IPSCs (mIPSCs) are measured to determine the effect of MT-7716 on GABA release.[1]
Visualizations
Caption: Signaling pathway of MT-7716 in the presynaptic terminal.
Caption: Experimental workflow for assessing MT-7716 effects.
Caption: Key factors influencing MT-7716 response variability.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
Technical Support Center: Stability of MT-7716 Free Base in Solution
For Research Use Only. Not for use in diagnostic procedures.
This technical support guide is designed for researchers, scientists, and drug development professionals using MT-7716 free base. It provides detailed information on assessing and managing the stability of MT-7716 in solution, including troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of MT-7716 in solution?
A1: The stability of MT-7716 in solution can be influenced by several factors, including:
-
pH: MT-7716 contains an amide functional group, which can be susceptible to hydrolysis under acidic or basic conditions.
-
Solvent: The choice of solvent can impact solubility and stability. While DMSO is commonly used for stock solutions, its purity and the presence of water can be critical. Aqueous buffers may lead to hydrolysis over time.
-
Temperature: Elevated temperatures can accelerate degradation. Conversely, repeated freeze-thaw cycles of stock solutions may also compromise the compound's integrity.
-
Light: Exposure to light, particularly UV, can cause photodegradation of susceptible molecules.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of certain functional groups.
Q2: What is the recommended solvent for preparing a stock solution of MT-7716?
A2: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended due to its excellent solubilizing capacity for many organic molecules. For aqueous-based experiments, further dilution of the DMSO stock into the aqueous buffer is advised. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How should I store my MT-7716 stock solution?
A3: To ensure maximum stability, stock solutions of MT-7716 in DMSO should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C. Protect the aliquots from light by using amber vials or by wrapping them in foil. Avoid repeated freeze-thaw cycles.
Q4: I observe a precipitate in my stock solution after thawing. Is the compound degraded?
A4: Precipitation upon thawing does not necessarily indicate chemical degradation. It is more likely due to the compound's solubility being exceeded at the lower storage temperature. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely. If the precipitate persists, gentle warming in a water bath (e.g., 37°C) may be required.
Q5: My experimental results are inconsistent over time. Could this be a stability issue?
A5: Yes, inconsistent results, particularly a decrease in the expected biological activity, can be a sign of compound degradation in your working solution. It is recommended to perform a stability assessment of MT-7716 in your specific experimental medium and under your experimental conditions (e.g., temperature, incubation time).
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Precipitate in stock solution after thawing | Exceeded solubility at low temperature. | 1. Warm the vial to room temperature and vortex to redissolve. 2. Ensure the compound is fully dissolved before making dilutions. 3. Consider preparing a less concentrated stock solution. |
| Loss of biological activity in a time-dependent manner | Chemical degradation of MT-7716 in the experimental medium (e.g., hydrolysis). | 1. Confirm the purity of your working solution at different time points using HPLC. 2. If degradation is confirmed, prepare fresh working solutions more frequently. 3. Assess the stability of MT-7716 in your specific buffer system (see Experimental Protocols). |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Chemical degradation of MT-7716. | 1. Characterize the degradation products using LC-MS to understand the degradation pathway. 2. Adjust solution pH, protect from light, or degas buffers to mitigate the specific type of degradation. |
| Color change observed in the solution | May indicate oxidation or another form of chemical degradation. | 1. Discard the solution. 2. Prepare a fresh solution and consider storing it under an inert gas (e.g., argon or nitrogen) if the compound is suspected to be oxygen-sensitive. |
Data on Solution Stability of MT-7716
The following tables present hypothetical data from a stability study of this compound in different solution conditions, as analyzed by High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of MT-7716 (10 µM) in Aqueous Buffers at 37°C
| Time Point | % Remaining in pH 5.0 Buffer | % Remaining in pH 7.4 Buffer | % Remaining in pH 9.0 Buffer |
| 0 hours | 100.0 | 100.0 | 100.0 |
| 2 hours | 99.5 | 99.8 | 98.7 |
| 8 hours | 97.2 | 99.1 | 94.3 |
| 24 hours | 91.8 | 98.2 | 85.1 |
| 48 hours | 84.5 | 96.5 | 72.4 |
Table 2: Stability of MT-7716 (1 mM) in DMSO Stock Solution
| Storage Condition | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| Room Temperature (25°C) | 98.1 | 94.5 | 88.2 |
| Refrigerated (4°C) | 99.8 | 99.2 | 98.5 |
| Frozen (-20°C) | >99.9 | >99.9 | >99.9 |
| Frozen (-80°C) | >99.9 | >99.9 | >99.9 |
Experimental Protocols
Protocol 1: Assessing the Stability of MT-7716 in Aqueous Solution
This protocol describes a general method to determine the stability of MT-7716 in a user-defined aqueous buffer using HPLC-UV.
Objective: To quantify the degradation of MT-7716 over time in a specific aqueous medium.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
User-defined aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
HPLC column (e.g., C18 column)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of MT-7716 in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the pre-warmed aqueous buffer of interest. Ensure the final DMSO concentration is below 0.5%.
-
Time-Zero Analysis (T=0): Immediately after preparation, analyze an aliquot of the working solution by HPLC to determine the initial peak area, which represents 100% of the intact compound.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., in a 37°C incubator). Protect the solution from light.
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from the incubating solution and analyze it by HPLC using the same method as the T=0 sample.
-
Data Analysis: Calculate the percentage of MT-7716 remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Experimental Workflow and Signaling Pathway
NOP Receptor Agonist Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Nociceptin/Orphanin FQ (NOP) receptor agonist experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Experimental Design & Interpretation
Q1: My NOP agonist shows potent activity in vitro, but lacks efficacy or shows unexpected effects in vivo. What are the potential reasons for this discrepancy?
A1: This is a common challenge in NOP receptor research. Several factors can contribute to this discrepancy:
-
Species Differences: The pharmacological effects of NOP agonists can vary significantly between rodents and non-human primates (NHPs). For instance, the selective NOP agonist Ro 64-6198 demonstrates potent antinociceptive effects in NHPs but is ineffective in rodent tail-flick tests.[1] This highlights the importance of selecting appropriate animal models relevant to human physiology.
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or inability to cross the blood-brain barrier can limit the in vivo efficacy of an otherwise potent agonist. A thorough pharmacokinetic profiling of the compound is crucial.
-
On-Target vs. Off-Target Effects: The observed in vivo effect might be a combination of on-target NOP receptor activation and off-target activities at other receptors. It is essential to characterize the selectivity profile of your agonist against a panel of relevant receptors, including classical opioid receptors (mu, delta, kappa).
-
Biased Agonism: NOP agonists can exhibit functional selectivity, preferentially activating G protein-dependent signaling pathways over β-arrestin-mediated pathways, or vice versa.[2][3] This "biased agonism" can lead to different physiological outcomes. For example, some studies suggest that ligands with different effects on β-arrestin 2 recruitment can elicit different actions on anxiety and mood.[3] An agonist that is potent in a G protein-mediated assay (like GTPγS binding) may not necessarily be effective in vivo if the desired therapeutic effect is mediated by a different pathway.
-
Upregulation of NOP System: The state of the animal model can influence the outcome. For example, NOP receptor agonists are more effective in alcohol-preferring rats, which have an upregulated NOP receptor system, compared to naïve animals.[1]
Troubleshooting Tips:
-
Consider using non-human primate models for translational studies, as their NOP receptor pharmacology may better predict human responses.[1]
-
Conduct comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Profile your agonist for selectivity against other opioid receptors and relevant CNS targets.
-
Characterize the agonist's signaling profile using assays that measure both G protein activation and β-arrestin recruitment.
Q2: I am observing a U-shaped dose-response curve with my NOP agonist in vivo. Is this a common phenomenon?
A2: Yes, an inverted U-shaped dose-response curve has been reported for at least one small-molecule NOP agonist that entered clinical trials.[4] This suggests that higher doses may lead to a decrease in the therapeutic effect. The exact mechanisms are not fully understood but could involve receptor desensitization, internalization, or the engagement of opposing physiological systems at higher concentrations.
Troubleshooting Tips:
-
Carefully design dose-response studies with a wide range of doses to fully characterize the pharmacological profile of your compound.
-
Investigate potential mechanisms such as receptor desensitization and internalization at higher agonist concentrations.
Section 2: In Vitro Assays
Q3: My agonist shows different potency and efficacy values across different in vitro functional assays (e.g., GTPγS vs. cAMP vs. GIRK). Why is this happening?
A3: It is not uncommon to observe variations in agonist potency and efficacy across different functional assays.[5] This can be attributed to several factors:
-
Signal Amplification: Assays that measure downstream signaling events, such as cAMP inhibition or GIRK channel activation, are subject to greater signal amplification compared to more proximal assays like GTPγS binding.[5] This can result in partial agonists appearing as full agonists in downstream assays.
-
Receptor Reserve: The level of receptor expression in the cell line used can influence the observed efficacy. High receptor expression can lead to a "receptor reserve," where a maximal response is achieved before all receptors are occupied, potentially masking differences between full and partial agonists.
-
Assay-Specific Conditions: Differences in assay buffers, incubation times, and the specific cellular machinery involved in each signaling pathway can contribute to the observed discrepancies.
Troubleshooting Tips:
-
Use multiple functional assays to build a comprehensive pharmacological profile of your agonist.
-
Be cautious when directly comparing absolute potency and efficacy values between different assays.
-
Consider using cell lines with varying levels of receptor expression to assess the impact of receptor reserve.
Q4: I am not seeing significant receptor internalization with my NOP agonist, even though it is a potent activator of G protein signaling. Is this possible?
A4: Yes, this is a key aspect of functional selectivity or biased agonism.[2] Some NOP agonists can be potent activators of G protein-mediated pathways (e.g., inhibition of adenylyl cyclase) while having little to no effect on β-arrestin recruitment and subsequent receptor internalization.[2] For example, the small-molecule agonist NNC 63-0532 acts as a full agonist in G protein-mediated GIRK channel activation but fails to induce NOP receptor phosphorylation, a prerequisite for internalization.[2]
This dissociation between G protein activation and internalization is thought to be mediated by differential agonist-induced receptor conformations that favor coupling to specific intracellular signaling partners.
Troubleshooting Tips:
-
To fully characterize your agonist, you should perform assays that measure both G protein-dependent signaling (e.g., GTPγS, cAMP) and β-arrestin-mediated events (e.g., BRET/FRET-based β-arrestin recruitment assays, receptor internalization assays).
-
Investigate agonist-induced receptor phosphorylation at specific sites, as this is a key regulatory step for internalization.[2]
Section 3: Specific Assay Troubleshooting
Q5: In my GTPγS binding assay, I'm getting a low signal-to-noise ratio. How can I optimize this?
A5: A low signal-to-noise ratio in a [³⁵S]GTPγS binding assay can be due to several factors. Here are some optimization strategies:
-
Membrane Quality: Ensure you are using high-quality cell membranes with a sufficient density of functional NOP receptors. Prepare fresh membranes and determine the protein concentration accurately.
-
GDP Concentration: The concentration of GDP is critical. Too little GDP can lead to high basal binding, while too much can inhibit agonist-stimulated binding. An optimal concentration (often around 10 µM) should be determined empirically.[5]
-
Magnesium Concentration: Mg²⁺ is essential for G protein activation. Titrate the MgCl₂ concentration (typically in the range of 3-10 mM) to find the optimal level for your system.
-
Incubation Time and Temperature: The standard incubation is often 60 minutes at 25-30°C.[5][6] However, you may need to optimize this for your specific receptor and ligand.
-
Non-Specific Binding: Ensure that non-specific binding, determined in the presence of a high concentration of unlabeled GTPγS, is low.
Q6: My Bioluminescence Resonance Energy Transfer (BRET) assay for receptor-G protein or receptor-β-arrestin interaction is not working as expected. What should I check?
A6: BRET assays are powerful but can be sensitive to experimental conditions. Here are some common pitfalls and troubleshooting steps:
-
Fusion Protein Expression: Verify the expression of both the donor (e.g., NOP-Rluc) and acceptor (e.g., G protein-GFP or β-arrestin-GFP) fusion proteins using methods like Western blotting. The relative expression levels of the donor and acceptor are critical for a good BRET signal.
-
Substrate Quality and Concentration: Use a high-quality coelenterazine (B1669285) substrate and optimize its final concentration.
-
Cell Density: The number of cells plated per well can affect the signal. Titrate the cell density to find the optimal range.
-
Kinetic Measurements: BRET signals can be transient. Perform kinetic reads to determine the optimal time point for measuring the agonist-induced signal.
-
Negative Controls: Include appropriate negative controls, such as cells expressing only the donor or only the acceptor, to determine background signal levels.
-
False Positives/Negatives: Be aware that detergents used in cell lysis can disrupt protein-protein interactions, leading to false negatives. Conversely, cell lysis can bring proteins into proximity that would not normally interact, causing false positives.[7]
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy of Selected NOP Receptor Agonists in Different Functional Assays
| Compound | Assay | Potency (EC₅₀, nM) | Efficacy (% of N/OFQ) | Cell System | Reference |
| N/OFQ | GTPγS Binding | - | 100 (Full Agonist) | CHO-hNOP | [5] |
| cAMP Inhibition | 2.2 | 100 (Full Agonist) | CHO-hNOP | [5] | |
| GIRK Activation | 1.2 | 100 (Full Agonist) | AtT-20-hNOP | [5] | |
| AT-312 | GTPγS Binding | - | ~100 (Full Agonist) | CHO-hNOP | [5] |
| cAMP Inhibition | - | High Efficacy | CHO-hNOP | [5] | |
| GIRK Activation | - | ~100 (Full Agonist) | AtT-20-hNOP | [5] | |
| AT-090 | GTPγS Binding | - | <50 (Partial Agonist) | CHO-hNOP | [5] |
| cAMP Inhibition | - | ~100 (Full Agonist) | CHO-hNOP | [5] | |
| Ro 65-6570 | DMR | pEC₅₀ 9.63 | Full Agonist | CHO-NOP | [8] |
| AT-403 | DMR | pEC₅₀ 10.31 | Full Agonist | CHO-NOP | [8] |
| MCOPPB | DMR | pEC₅₀ 10.55 | Full Agonist | CHO-NOP | [8] |
Note: This table provides a summary of representative data. Values can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist, providing a direct measure of G protein engagement.[6][9]
1. Membrane Preparation: a. Culture CHO or HEK293 cells stably expressing the human NOP receptor. b. Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[6] e. Resuspend the membrane pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.
2. Assay Procedure: a. In a 96-well plate, add the following in order: i. Assay buffer (20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).[5] ii. Cell membranes (typically 5-20 µg of protein per well). iii. GDP (final concentration of 10 µM).[5] iv. Varying concentrations of the NOP receptor agonist. v. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM). b. Pre-incubate for 15-30 minutes at 30°C. c. Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~50-100 pM). d. Incubate for 60 minutes at 30°C with gentle shaking.[6] e. Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. f. Wash the filters multiple times with ice-cold wash buffer. g. Dry the filter plate, add scintillation cocktail, and count the radioactivity.
3. Data Analysis: a. Subtract the non-specific binding from all other measurements. b. Plot the specific binding as a percentage of the maximal response of a standard full agonist (like N/OFQ) against the logarithm of the test compound's concentration. c. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Receptor Internalization Assay (ELISA-based)
This assay quantifies the loss of cell surface receptors following agonist treatment.
1. Cell Culture and Treatment: a. Plate HEK293 cells stably expressing an N-terminally epitope-tagged (e.g., FLAG or HA) NOP receptor in a 96-well plate. b. The day after plating, treat the cells with varying concentrations of the NOP agonist for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
2. ELISA Procedure: a. After treatment, wash the cells with ice-cold PBS to stop internalization. b. Fix the cells with 4% paraformaldehyde. c. Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA). d. Incubate with a primary antibody against the epitope tag (e.g., anti-FLAG antibody) to label the remaining surface receptors. e. Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Wash again and add a colorimetric HRP substrate (e.g., TMB). g. Stop the reaction and measure the absorbance at the appropriate wavelength.
3. Data Analysis: a. The absorbance is proportional to the number of receptors remaining on the cell surface. b. Calculate the percentage of internalized receptors relative to untreated control cells. c. Plot the percentage of internalization against agonist concentration or time.
Visualizations
Caption: NOP receptor signaling pathways.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Caption: Logical relationship of biased agonism at the NOP receptor.
References
- 1. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [frontiersin.org]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Improving the reproducibility of MT-7716 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of studies involving MT-7716, a selective nonpeptidergic NOP receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MT-7716?
A1: MT-7716 is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[1][2] It has a high affinity for human NOP receptors, with a Ki value of 0.21 nM, and functions as a full agonist, similar in efficacy to the endogenous ligand N/OFQ.[3] Its primary action in the central amygdala (CeA) is the modulation of GABAergic transmission.[1][2][4] Specifically, it acts presynaptically to decrease GABA release.[1][2][4]
Q2: What are the recommended concentrations of MT-7716 for in vitro electrophysiology experiments?
A2: For in vitro slice electrophysiology in the central amygdala, concentrations typically range from 100 nM to 1000 nM.[1][2][4] The effects of MT-7716 on GABAergic transmission are dose-dependent within this range.[1][2]
Q3: How should MT-7716 be administered for in vivo behavioral studies in rats?
A3: For behavioral studies in rats, MT-7716 can be administered orally (PO) at doses of 0.3 and 1 mg/kg.[5][6]
Q4: What is the expected effect of MT-7716 on ethanol-induced GABAergic transmission?
A4: MT-7716 has been shown to effectively block the ethanol-induced increase in GABAergic transmission in the rat central amygdala.[1][2] Acute ethanol (B145695) application typically increases the amplitude of evoked inhibitory postsynaptic potentials (IPSPs), and co-application of MT-7716 can prevent this enhancement.[1][7]
Troubleshooting Guides
Issue 1: High variability in electrophysiological recordings of IPSPs.
-
Question: My evoked IPSP amplitudes in CeA slices show high variability between experiments, even at the same MT-7716 concentration. What could be the cause?
-
Answer:
-
Slice Viability: Ensure brain slices are healthy and properly oxygenated throughout the experiment. The artificial cerebrospinal fluid (aCSF) should be continuously bubbled with 95% O2 / 5% CO2 and maintained at the recommended temperature (e.g., 31°C).[1][7]
-
Stimulation Electrode Placement: Inconsistent placement of the stimulating electrode within the CeA can lead to variable recruitment of neuronal populations. Maintain a consistent anatomical location for stimulation across all experiments.
-
Recording Pipette Quality: The quality and resistance of your recording micropipettes are crucial. Use sharp micropipettes filled with 3M KCl for stable intracellular recordings.[1][7]
-
Baseline Stability: Establish a stable baseline recording for a sufficient period before drug application. Fluctuations in the baseline can obscure the true effect of MT-7716.
-
Issue 2: Inconsistent effects of MT-7716 on paired-pulse facilitation (PPF).
-
Question: I am not consistently observing the expected increase in the PPF ratio after applying MT-7716. What should I check?
-
Answer:
-
Inter-stimulus Interval: The inter-stimulus interval used for paired-pulse stimulation is critical. Intervals of 50 ms (B15284909) and 100 ms have been shown to be effective for detecting changes in GABA release with MT-7716.[1][7] Ensure your stimulation protocol uses appropriate intervals.
-
Drug Concentration: The effect of MT-7716 on PPF can be dose-dependent. For instance, a 250 nM concentration has been reported to significantly increase both 50 and 100 ms PPF ratios, while a 500 nM concentration may only significantly increase the 100 ms PPF ratio.[1][7] Verify the accuracy of your drug dilutions.
-
Data Analysis: Ensure you are calculating the PPF ratio correctly (second IPSP amplitude / first IPSP amplitude). Average a sufficient number of sweeps to obtain a reliable measurement.
-
Issue 3: Lack of MT-7716 effect in behavioral studies.
-
Question: I am not seeing a reduction in ethanol self-administration in my rat model after oral administration of MT-7716. What could be the problem?
-
Answer:
-
Ethanol Dependence Model: The effect of MT-7716 on ethanol self-administration is more pronounced in post-dependent rats compared to non-dependent animals.[5][6] Review your ethanol dependence induction protocol to ensure it is robust.
-
Timing of Administration: The timing of MT-7716 administration relative to the behavioral testing is important. In post-dependent rats, effects on alcohol self-administration have been observed when the drug is given two weeks after dependence induction.[5][6]
-
Route of Administration and Dose: While oral administration is effective, ensure proper gavage technique to guarantee the full dose is delivered. Consider potential variations in metabolism between different rat strains.
-
Quantitative Data Summary
Table 1: Effect of MT-7716 on Paired-Pulse Facilitation (PPF) Ratio in Rat CeA Neurons
| MT-7716 Concentration | Inter-stimulus Interval | Baseline PPF Ratio (Mean ± SEM) | MT-7716 PPF Ratio (Mean ± SEM) | p-value |
| 250 nM | 50 ms | 1.02 ± 0.08 | 1.36 ± 0.13 | < 0.05 |
| 250 nM | 100 ms | 1.2 ± 0.08 | 1.63 ± 0.25 | < 0.04 |
| 500 nM | 50 ms | 1.16 ± 0.14 | 1.23 ± 0.12 | Not Significant |
| 500 nM | 100 ms | 0.94 ± 0.08 | 1.13 ± 0.08 | < 0.05 |
| 1000 nM | 50 ms | 1.07 ± 0.24 | 1.07 ± 0.22 | Not Significant |
| 1000 nM | 100 ms | 1.13 ± 0.24 | 1.22 ± 0.26 | Not Significant |
Data extracted from Kallupi et al., 2014.[1][7]
Table 2: Effect of MT-7716 and Ethanol on Evoked IPSP Amplitude in Rat CeA Neurons
| Condition | Evoked IPSP Amplitude (% of Control; Mean ± SEM) |
| Acute Ethanol | 137.1 ± 4.7% |
| MT-7716 (500 nM) in the presence of Ethanol | 91.3 ± 1.4% |
| Washout | 103.3 ± 9.2% |
Data extracted from Kallupi et al., 2014.[1][7]
Table 3: Effect of MT-7716 on Miniature Inhibitory Postsynaptic Currents (mIPSCs) in Rat CeA Neurons
| Parameter | Control (Mean ± SEM) | MT-7716 (500 nM) (Mean ± SEM) | % of Control | p-value |
| Frequency (Hz) | - | - | Significantly Decreased | < 0.001 |
| Amplitude (pA) | 62.3 ± 2.7 | 56.06 ± 2.4 | 90.15 ± 0.5% | < 0.05 |
Data extracted from Kallupi et al., 2014.[7]
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Rat Central Amygdala (CeA) Slices
-
Animal Preparation: Male Wistar rats (8-12 weeks old) are used.[1]
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Cut coronal slices (400 µm) containing the CeA using a vibratome.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with warm (31°C) aCSF at a flow rate of 2-4 ml/min.[1][7]
-
Perform intracellular recordings from CeA neurons using sharp micropipettes filled with 3M KCl.[1][7]
-
Pharmacologically isolate GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs) by adding the following to the aCSF:
-
Evoke IPSPs by local stimulation within the CeA using a bipolar stimulating electrode.
-
-
Drug Application:
-
Prepare stock solutions of MT-7716.
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 100-1000 nM) and apply via bath perfusion.[1]
-
-
Data Analysis:
-
Acquire and analyze data using appropriate software (e.g., pClamp).
-
Measure IPSP amplitude, paired-pulse facilitation (PPF) ratio, and miniature IPSC (mIPSC) frequency and amplitude.
-
Protocol 2: Ethanol Self-Administration in Rats
-
Animal Model: Male Wistar rats are trained to self-administer ethanol.[5][6]
-
Ethanol Dependence Induction:
-
Administer an ethanol solution (e.g., 25% w/v) via intragastric intubation four times a day for five consecutive days.[5]
-
-
MT-7716 Administration:
-
Behavioral Testing:
Visualizations
Caption: Signaling pathway of MT-7716 in the presynaptic terminal leading to reduced GABA release.
Caption: Experimental workflow for in vitro electrophysiology studies of MT-7716.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results in MT-7716 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments with MT-7716.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected inhibitory effect of MT-7716 on neurotransmission in our neuronal cell culture model. What are the possible reasons?
A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Cell Line and Receptor Expression: Confirm that your neuronal cell line endogenously expresses the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor at a sufficient density. MT-7716 is a selective NOP receptor agonist.[1][2][3] Consider performing qPCR or Western blotting to verify NOP receptor expression levels.
-
Compound Integrity and Concentration: Ensure the MT-7716 compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. It is also crucial to use a dose range appropriate for your specific assay. While MT-7716 has been shown to be effective in the 100-1000 nM range in rat brain slices, the optimal concentration for your cell culture system may differ.[1][2][3]
-
Assay Sensitivity and Timing: The sensitivity of your assay and the timing of your measurements are critical.[4][5] The effect of MT-7716 on GABAergic transmission can be rapid.[1][2][3] Ensure your assay is sensitive enough to detect subtle changes in neurotransmitter release and that you are measuring at appropriate time points after MT-7716 application.
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cellular responses and lead to unreliable results.[5] Regularly test your cell cultures for contamination.
Q2: Our experimental results with MT-7716 show high variability between replicates. What are the common sources of this variability?
A2: High variability in cell-based assays is a common issue that can often be addressed by optimizing your experimental protocol.[4][5][6]
-
Cell Seeding and Plating: Inconsistent cell numbers across wells is a major source of variability.[4] Ensure you have a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding.
-
Reagent Preparation and Addition: Prepare and add reagents, including MT-7716, consistently across all wells. Automated liquid handlers can improve reproducibility.
-
Incubation Conditions: Variations in temperature, humidity, and CO2 levels within the incubator can affect cell health and responsiveness. Ensure your incubator is properly calibrated and provides a uniform environment.
-
Assay-Specific Steps: For assays like ELISAs or Western blots, inconsistent washing steps, antibody concentrations, or incubation times can lead to high variability.[6] Standardize these steps in your protocol.
Q3: We are observing what appear to be off-target effects with MT-7716. How can we investigate this?
A3: While MT-7716 is a selective NOP receptor agonist, it's always good practice to confirm the specificity of its action in your experimental system.
-
Use of a NOP Receptor Antagonist: To confirm that the observed effects are mediated by the NOP receptor, you can co-administer MT-7716 with a selective NOP receptor antagonist, such as [Nphe1]Nociceptin(1–13)NH2.[1][7] If the effects of MT-7716 are blocked by the antagonist, it provides strong evidence for on-target activity.
-
Control Experiments: Include appropriate controls in your experiments, such as vehicle-treated cells and cells treated with a known NOP receptor agonist, to compare the effects of MT-7716.
-
Dose-Response Curve: Generate a dose-response curve for MT-7716 in your assay. A classic sigmoidal curve would support a specific receptor-mediated effect.
Quantitative Data Summary
The following table summarizes the key quantitative data for MT-7716 based on published studies.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 0.21 nM | HEK293 cells expressing human NOP receptors | [8][9][10] |
| Functional Activity (EC50) | 0.30 nM | GTPγS binding assay in HEK293 cells | [8][10] |
| Effective Concentration Range | 100 - 1000 nM | Rat central amygdala brain slices | [1][2][3] |
Experimental Protocols
Key Experiment: Electrophysiological Recording of GABAergic Transmission in Brain Slices
This protocol is a generalized procedure based on methodologies described in the literature for studying the effects of MT-7716 on GABAergic transmission.[1][2][3]
-
Slice Preparation:
-
Anesthetize and decapitate an adult male Wistar rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Cut coronal slices (e.g., 300 µm thick) containing the central amygdala using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Using a glass microelectrode filled with an appropriate internal solution, obtain whole-cell patch-clamp recordings from neurons in the central amygdala.
-
Evoke inhibitory postsynaptic potentials (IPSPs) by electrical stimulation of afferent fibers using a bipolar stimulating electrode.
-
-
Drug Application:
-
After establishing a stable baseline recording of evoked IPSPs, apply MT-7716 to the perfusion bath at the desired concentrations (e.g., 100-1000 nM).
-
Record the changes in IPSP amplitude and frequency in the presence of MT-7716.
-
To test for reversibility, wash out the drug by perfusing with drug-free aCSF.
-
-
Data Analysis:
Visualizations
Caption: Proposed signaling pathway of MT-7716.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. youtube.com [youtube.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 8. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Stress in Animals During MT-7716 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress in animal subjects during the administration of MT-7716. The following information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is MT-7716 and its mechanism of action?
MT-7716 is a selective, non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[1][2][3] The NOP receptor is a G protein-coupled receptor involved in various physiological processes, including pain, anxiety, and reward. MT-7716's agonistic action at the NOP receptor is being investigated for its potential therapeutic effects, particularly in the context of alcohol abuse and relapse prevention.[4][5]
Q2: What is the recommended route of administration for MT-7716 in rodents?
In preclinical studies with rats, MT-7716 has been administered orally (p.o.), typically via oral gavage.[4][5]
Q3: How can the stress of administration impact experimental results?
Stressful administration procedures can significantly impact experimental outcomes. The stress response in animals involves physiological changes such as increased heart rate, blood pressure, and the release of stress hormones like corticosterone (B1669441).[6][7][8] These changes can introduce variability into the data, confound the interpretation of the drug's effects, and potentially impact the welfare of the animal.[8]
Troubleshooting Guide: Oral Gavage Administration
Q4: My animals are exhibiting significant resistance and signs of distress during oral gavage. What can I do to minimize this?
Distress during oral gavage is a common concern and can often be mitigated by refining your technique and acclimatizing the animals to the procedure. Here are several factors to consider:
-
Handling and Restraint:
-
Acclimatization: Handle the animals for several days before the experiment to accustom them to your touch and presence. This can significantly reduce anxiety.
-
Proper Restraint: Use a firm but gentle restraint technique that immobilizes the head and body without restricting breathing. The animal should be held in a vertical position to align the head and esophagus.[6] An improper or overly forceful restraint is a major source of stress.[8]
-
Experienced Handler: Whenever possible, oral gavage should be performed by an experienced and confident handler. Animals can sense hesitation, which may increase their anxiety.
-
-
Gavage Technique:
-
Correct Needle Size and Type: Use a flexible or soft-tipped gavage needle (feeding needle) of the appropriate size for the animal. A ball-tipped needle is recommended to prevent accidental entry into the trachea.
-
Lubrication: Lubricating the tip of the gavage needle with a small amount of water or a non-irritating, water-soluble lubricant can facilitate smoother passage.
-
Gentle Insertion: Do not force the needle. The animal should swallow as the needle is gently advanced over the tongue and into the esophagus. If you meet resistance, withdraw the needle and try again.
-
Slow Administration: Administer the solution slowly to avoid regurgitation and potential aspiration.
-
-
Vehicle Selection:
-
Vehicle Effects on Stress: Be aware that the vehicle itself can induce a stress response. For example, gavage administration of lipid-based vehicles like corn oil at high volumes has been shown to increase plasma corticosterone levels in rats.[7]
Q5: I am concerned about the potential for aspiration. How can I prevent this?
Aspiration is a serious risk during oral gavage. The following steps can help prevent it:
-
Correct Head Position: Ensure the animal's head is extended in a straight line with its body. This alignment facilitates the passage of the gavage needle into the esophagus rather than the trachea.
-
Observe for Swallowing: You should feel the animal swallow as the needle passes into the esophagus.
-
Monitor for Distress: If the animal coughs, struggles excessively, or shows any signs of respiratory distress (e.g., blue-tinged mucous membranes), immediately stop the procedure and withdraw the needle.
-
Do Not Administer to Anesthetized Animals Unless Necessary: While gavage can be performed on anesthetized animals, the swallowing reflex is absent, increasing the risk of aspiration. If anesthesia is required, take extreme care to ensure proper placement of the gavage tube.
Q6: Are there less stressful alternatives to oral gavage for MT-7716 administration?
Yes, voluntary oral administration is a less stressful alternative. This method involves training the animals to self-administer the drug, often mixed into a palatable food or gel.
-
Benefits: This method avoids the stress of handling and restraint, which can lead to more reliable and reproducible data.[9]
-
Considerations: This technique requires a training period and may not be suitable for all compounds, especially those with a strong taste. It's also important to ensure that each animal consumes the entire dose.
Data on Stress Markers and Administration
The following tables summarize quantitative data related to stress markers in rats following different administration procedures.
Table 1: Behavioral and Physiological Signs of Stress in Rats
| Stress Indicator | Observation | Potential Cause/Interpretation |
| Behavioral | ||
| Vocalization (squealing) | Audible distress calls during handling or procedure. | Indicates fear, pain, or significant discomfort. |
| Struggling/Resistance | Intense physical effort to escape restraint. | A natural response to perceived threat or discomfort. |
| Increased Defecation/Urination | Involuntary elimination during the procedure. | A common physiological response to acute stress. |
| Avoidance Behavior | Actively avoiding the handler or experimental setup. | Suggests a negative association with the procedure. |
| Changes in Grooming | Either excessive or reduced grooming post-procedure. | Can be a displacement behavior indicative of stress. |
| Physiological | ||
| Increased Heart Rate | Elevated heart rate during and after the procedure. | Autonomic nervous system response to a stressor. |
| Increased Blood Pressure | Elevated blood pressure. | Another indicator of the "fight or flight" response. |
| Elevated Corticosterone | Increased levels of this glucocorticoid hormone in blood or feces. | A key biomarker of the hypothalamic-pituitary-adrenal (HPA) axis activation due to stress.[7][10] |
Table 2: Effect of Vehicle on Plasma Corticosterone Levels in Rats Following Oral Gavage
| Vehicle | Dose Volume | Plasma Corticosterone Levels (1-hour post-gavage) | Reference |
| Water | 20 mL/kg | No significant increase compared to controls. | [7] |
| 1% Methylcellulose / 0.2% Tween 80 | 20 mL/kg | No significant increase compared to controls. | [7] |
| Corn Oil | 20 mL/kg | Significantly elevated plasma corticosterone levels. | [7] |
| Sesame, Soybean, and Peanut Oils | Not specified | Induced a stress response similar to corn oil. | [7] |
Note: These data highlight the importance of vehicle selection, as some vehicles, particularly lipids at high volumes, can induce a stress response independent of the active compound.
Experimental Protocols
Protocol 1: Acclimatization of Rats to Handling and Restraint
-
Habituation to Handler: For at least 3-5 days prior to the experiment, the designated handler should spend time with the rats. This includes placing a hand in the cage and allowing the rats to investigate, as well as gentle stroking.
-
Mock Procedures: For 2-3 days before the first administration, simulate the gavage procedure without actually inserting the needle. This involves gently restraining the rat in the correct position for a few seconds.
-
Positive Reinforcement: If appropriate for the study design, offer a small, palatable treat after each handling session to create a positive association.
Protocol 2: Oral Gavage Procedure in Rats
-
Preparation:
-
Confirm the identity and dose of MT-7716.
-
Prepare the dosing solution in the chosen vehicle. Ensure it is well-mixed and at room temperature.
-
Select the appropriate size and type of gavage needle.
-
Accurately draw up the calculated volume into a syringe.
-
-
Restraint:
-
Gently but firmly grasp the rat over the shoulders and back, using your thumb and forefinger to secure the head and prevent rotation.
-
Support the lower body with your other hand or against your body.
-
Hold the rat in an upright, vertical position.
-
-
Administration:
-
Moisten the tip of the gavage needle with sterile water or a water-soluble lubricant.
-
Gently insert the needle into the mouth, passing it over the tongue towards the back of the throat.
-
Allow the rat to swallow the needle; you should feel a slight gulping motion.
-
Advance the needle smoothly and without force into the esophagus to the predetermined depth.
-
Dispense the liquid slowly and steadily.
-
Withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the rat to its home cage.
-
Observe the animal for at least 5-10 minutes for any signs of distress, such as labored breathing, coughing, or leakage of the solution from the nose or mouth.
-
If any adverse signs are observed, make a note and consult with the veterinary staff.
-
Visualizations
NOP Receptor Signaling Pathway
Caption: MT-7716 activates the NOP receptor, leading to neuronal inhibition.
Experimental Workflow for Minimizing Stress During Oral Gavage
Caption: Workflow for low-stress oral administration of MT-7716.
Logical Relationship of Stress and Experimental Outcomes
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stress produced by gavage administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Corticosterone after acute stress prevents the delayed effects on the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MT-7716 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting in vivo studies with MT-7716. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is MT-7716 and what is its primary mechanism of action?
A1: MT-7716 is a selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[1] Unlike classical opioids, MT-7716 does not act on mu, delta, or kappa opioid receptors. Its mechanism of action involves binding to and activating NOP receptors, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, activation of potassium channels, and inhibition of calcium channels, collectively resulting in the inhibition of neuronal firing.[2]
Q2: What is the primary therapeutic area being investigated for MT-7716?
A2: MT-7716 is primarily being investigated for the treatment of alcohol use disorder (AUD).[3][4] In vivo studies have shown its efficacy in reducing alcohol self-administration, preventing stress-induced reinstatement of alcohol-seeking behavior, and attenuating alcohol withdrawal symptoms in rats.[3][4][5]
Q3: What are the recommended control groups for an in vivo study with MT-7716?
A3: To ensure the scientific rigor of your study, the following control groups are essential:[6][7][8]
-
Vehicle Control: This is the most critical control group. These animals receive the same formulation as the MT-7716 treated group, but without the active compound. This allows you to differentiate the effects of MT-7716 from any effects of the vehicle itself.
-
Naive/Untreated Control: This group does not receive any treatment and serves as a baseline for normal physiological and behavioral parameters.
-
Positive Control (Optional but Recommended): In the context of alcohol self-administration studies, a compound known to reduce alcohol intake (e.g., naltrexone) can be used as a positive control to validate the experimental model.[5]
-
NOP Receptor Antagonist Control: To confirm that the observed effects of MT-7716 are specifically mediated by the NOP receptor, a group of animals can be pre-treated with a selective NOP receptor antagonist (e.g., [Nphe1]Nociceptin(1–13)NH2 or SB-612111) prior to MT-7716 administration.[1][9]
Q4: What is a suitable vehicle for the oral administration of MT-7716 in rats?
A4: MT-7716 is a benzimidazole (B57391) derivative, a class of compounds that often exhibits poor water solubility.[10][11] While the exact vehicle used in all published studies is not always detailed, a common approach for oral administration of such compounds in rats is a suspension in an aqueous vehicle containing a suspending agent. A recommended starting point would be a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.[12] It is crucial to ensure the suspension is homogenous before each administration.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with MT-7716.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (MT-7716 does not reduce alcohol self-administration) | 1. Inadequate Dose: The dose of MT-7716 may be too low. 2. Poor Bioavailability: The compound may not be adequately absorbed. 3. Animal Model Resistance: The specific rat strain or experimental conditions may not be sensitive to NOP receptor modulation of alcohol intake. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose in your specific model. Published effective oral doses in rats range from 0.3 to 3 mg/kg.[3][4][5] 2. Vehicle Optimization: Ensure the vehicle is appropriate for oral administration and that the compound is properly suspended. Consider alternative vehicles if absorption is a concern. 3. Review Animal Model: Confirm that your animal model of alcohol self-administration is robust and sensitive to pharmacological interventions by testing a known positive control. |
| High Variability in Behavioral Readouts | 1. Inconsistent Dosing Technique: Improper oral gavage technique can lead to variable dosing. 2. Animal Stress: Excessive handling or stressful procedures can increase behavioral variability. 3. Environmental Factors: Differences in housing conditions, noise levels, or light cycles can affect animal behavior. | 1. Standardize Dosing: Ensure all personnel are proficient in oral gavage techniques.[3][9][13] Use a consistent volume and rate of administration. 2. Acclimatization and Handling: Allow for an adequate acclimatization period and handle animals consistently and gently. 3. Control Environment: Maintain a consistent and controlled environment for all experimental animals. |
| Adverse Effects (e.g., sedation, motor impairment) | 1. High Dose: NOP receptor agonists can cause sedation and motor impairment at higher doses.[8][14] 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. | 1. Dose Reduction: If adverse effects are observed, reduce the dose of MT-7716. A thorough dose-response study will help identify a therapeutic window with minimal side effects. 2. Vehicle Toxicity Check: Run a separate experiment with the vehicle alone to assess for any inherent toxicity or behavioral effects.[12] |
| Compound Precipitation in Vehicle | 1. Poor Solubility: The concentration of MT-7716 may exceed its solubility in the chosen vehicle. 2. Improper Formulation: The order of addition of components or inadequate mixing can lead to precipitation. | 1. Reduce Concentration: Lower the concentration of MT-7716 in the vehicle. 2. Optimize Formulation: Prepare the vehicle by first dissolving any suspending agents in the aqueous phase before adding the compound. Ensure thorough mixing/vortexing to create a uniform suspension. Prepare fresh on the day of dosing. |
Experimental Protocols
Oral Gavage Administration in Rats
Materials:
-
MT-7716
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Appropriately sized gavage needle (16-18 gauge for adult rats)[9]
-
Syringe
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).[15]
-
Prepare the MT-7716 suspension at the desired concentration and ensure it is homogenous.
-
Draw the calculated volume into the syringe attached to the gavage needle.
-
-
Restraint:
-
Firmly but gently restrain the rat to immobilize its head and align the head and body vertically with the esophagus.[3]
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9]
-
Allow the rat to swallow the needle; do not force it.
-
Once the needle is in the esophagus, slowly administer the compound.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 10 minutes post-dosing for any signs of distress, such as difficulty breathing or fluid coming from the nose.[9]
-
Ethanol (B145695) Self-Administration Paradigm (Rat)
This is a general protocol that should be adapted to specific research questions.
-
Acquisition of Lever Pressing:
-
Rats are trained to press a lever for a reward, initially a palatable solution like sucrose (B13894) or saccharin.[16]
-
The concentration of the sweet solution is gradually faded out as ethanol is introduced.
-
-
Ethanol Self-Administration:
-
Rats are trained to self-administer an ethanol solution (e.g., 10% w/v) by pressing a lever.[3]
-
Sessions are typically 30-60 minutes daily.
-
Stable baseline responding should be established before initiating drug treatment.
-
-
MT-7716 Treatment:
-
On test days, administer MT-7716 or vehicle orally at a specified time before the self-administration session (e.g., 30-60 minutes).
-
Record the number of lever presses on the active (ethanol-delivering) and inactive levers.
-
-
Data Analysis:
-
The primary endpoint is the number of rewards earned or the volume of ethanol consumed.
-
Data can be analyzed using appropriate statistical methods, such as ANOVA, to compare treatment groups.
-
Data Presentation
Table 1: Effect of MT-7716 on Ethanol Self-Administration in Post-Dependent Rats
| Treatment Group | Dose (mg/kg, PO) | Mean Lever Presses (± SEM) | % Change from Vehicle |
| Vehicle | 0 | 42.8 ± 3.3 | - |
| MT-7716 | 0.3 | 25.5 ± 4.1 | -40.4% |
| MT-7716 | 1.0 | 18.2 ± 3.5** | -57.5% |
| p<0.05, **p<0.01 compared to vehicle. Data adapted from de Guglielmo et al., 2015.[3] |
Table 2: Effect of MT-7716 on Stress-Induced Reinstatement of Alcohol Seeking
| Treatment Group | Dose (mg/kg, PO) | Mean Active Lever Presses (± SEM) |
| Vehicle | 0 | 36.9 ± 10.7 |
| MT-7716 | 0.3 | 15.4 ± 3.2 |
| MT-7716 | 1.0 | 10.1 ± 2.8 |
| MT-7716 | 3.0 | 8.7 ± 2.1 |
| p<0.05, **p<0.01 compared to vehicle. Data adapted from Ciccocioppo et al., 2014.[5] |
Visualizations
Caption: Experimental workflow for an in vivo study investigating the effects of MT-7716.
Caption: Simplified signaling pathway of the NOP receptor activated by MT-7716.
Caption: A logical workflow for troubleshooting a lack of efficacy in MT-7716 in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. aalas [aalas.kglmeridian.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [sfera.unife.it]
- 14. downstate.edu [downstate.edu]
- 15. Dissecting operant alcohol self‐administration using saccharin‐fading procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting MT-7716 protocols for different rat strains
This technical support center provides guidance for researchers utilizing the novel, selective NOP receptor agonist, MT-7716, in preclinical studies involving different rat strains. The information is designed to help troubleshoot common issues and provide standardized protocols that can be adapted to specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MT-7716?
A1: MT-7716 is a potent and selective nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive G proteins (Gαi/o).[5][6] Activation of the NOP receptor by MT-7716 leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels.[5][6] This cascade of events ultimately results in a generalized inhibition of neurotransmitter release.
Q2: Are there known differences in the response to MT-7716 between different rat strains?
Q3: What are the potential side effects of MT-7716 administration in rats?
A3: Like other NOP receptor agonists, MT-7716 may induce motor side effects at higher doses. Studies with various NOP agonists have reported suppressive effects on body posture, rotarod performance, and grip strength. It is important to conduct dose-response studies to determine the therapeutic window for the desired effect while minimizing motor impairment.[9][10]
Q4: What vehicle should be used for dissolving MT-7716?
A4: In published studies, MT-7716 has been successfully dissolved in distilled water, sometimes with sonication in a heated bath (45-60°C) to aid dissolution for oral administration.[11] For intraperitoneal injections, sterile saline is a commonly used and appropriate vehicle. The choice of vehicle should always be validated for solubility and stability of the compound.
Troubleshooting Guides
Issue 1: High variability in behavioral or physiological responses to MT-7716.
-
Potential Cause: Underlying differences in the NOP receptor system or metabolism across individual animals or between different rat strains.
-
Troubleshooting Steps:
-
Standardize Acclimation: Ensure all animals have a sufficient acclimation period to the housing and handling procedures to minimize stress-induced variability.
-
Control for Environmental Factors: Maintain consistent environmental conditions (light/dark cycle, temperature, humidity) as these can influence physiological responses.
-
Pilot Study: Conduct a pilot study with a small cohort of animals from each strain to establish dose-response curves and assess variability before commencing a large-scale experiment.
-
Consider Genetic Background: Be aware of the genetic background of the rat strain being used, as this can impact drug metabolism and receptor expression. Wistar and Sprague-Dawley rats, for example, exhibit different expression profiles of cytochrome P450 enzymes involved in drug metabolism.[7][8][12][13][14]
-
Issue 2: Observed motor impairment or sedation at doses intended to be therapeutic.
-
Potential Cause: The administered dose is too high for the specific rat strain or individual animal, leading to off-target effects or excessive NOP receptor activation in motor-related brain regions.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of MT-7716. A dose-response study is critical to identify the minimal effective dose that produces the desired therapeutic effect without significant motor side effects.
-
Pharmacokinetic Assessment: If possible, conduct a basic pharmacokinetic study to determine if there are strain-dependent differences in drug metabolism and brain exposure that could explain the heightened sensitivity.
-
Observe and Score Side Effects: Implement a scoring system to systematically observe and quantify the severity of motor impairments at different doses. This will help in defining a therapeutic index for your specific experimental conditions.
-
Data Presentation
Table 1: Dose-Dependent Effects of MT-7716 on GABAergic Transmission in Wistar Rat Central Amygdala Slices
| MT-7716 Concentration (nM) | Effect on Paired-Pulse Facilitation (PPF) Ratio (50 ms (B15284909) ISI) | Effect on Paired-Pulse Facilitation (PPF) Ratio (100 ms ISI) |
| 100 | Significant Increase[2][4] | Slight Increase[2][4] |
| 250 | Significant Increase[2][4] | Significant Increase[2][4] |
| 500 | No significant alteration[2][4] | Significant Increase[2][4] |
| 1000 | No significant alteration[2][4] | No significant alteration[2][4] |
Table 2: Effects of Orally Administered MT-7716 on Ethanol (B145695) Self-Administration in Wistar Rats
| MT-7716 Dose (mg/kg) | Effect on Ethanol Self-Administration in Post-Dependent Rats |
| 0.3 | Significant Reduction[11][15] |
| 1.0 | Significant Reduction[11][15] |
Table 3: General Comparison of Wistar and Sprague-Dawley Rat Strains Relevant to Drug Studies
| Characteristic | Wistar Rat | Sprague-Dawley Rat |
| Metabolism (Cytochrome P450) | Higher basal expression of CYP1A1, CYP1A2, CYP3A2[7][8] | Lower basal expression of CYP1A1, CYP1A2, CYP3A2[7][8] |
| Behavior | Generally more active and anxious | Generally calmer and less anxious |
Experimental Protocols
Protocol 1: Oral Gavage Administration of MT-7716
Objective: To administer a precise dose of MT-7716 orally to a rat.
Materials:
-
MT-7716
-
Vehicle (e.g., distilled water)
-
Appropriately sized oral gavage needle (flexible or curved with a rounded tip)
-
Syringe
-
Scale for weighing the animal
Procedure:
-
Preparation:
-
Weigh the rat to calculate the correct dose volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[16][17][18][19]
-
Prepare the MT-7716 solution in the chosen vehicle to the desired concentration. Ensure it is fully dissolved. Sonication in a warm water bath may be necessary.[11]
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.[16][17]
-
-
Restraint:
-
Administration:
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.[16][18]
-
Once the needle is at the predetermined depth, administer the solution slowly.[16]
-
If the rat struggles, coughs, or shows signs of respiratory distress, stop immediately and remove the needle.[16]
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any adverse reactions for a short period.
-
Protocol 2: Intraperitoneal (IP) Injection of MT-7716
Objective: To administer MT-7716 into the peritoneal cavity of a rat.
Materials:
-
MT-7716
-
Vehicle (e.g., sterile saline)
-
Sterile syringe and needle (23-25 gauge is typically appropriate for rats)
-
Scale for weighing the animal
Procedure:
-
Preparation:
-
Weigh the rat to calculate the correct injection volume. The maximum recommended volume for IP injection in rats is typically up to 10 ml/kg.
-
Prepare the MT-7716 solution in sterile vehicle.
-
-
Restraint:
-
Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection. The rat should be held with its head tilted slightly downwards.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Insert the needle at a 30-45 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and use a fresh needle and syringe at a different site.
-
Inject the solution slowly and steadily.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Mandatory Visualization
NOP Receptor Signaling Pathway
Caption: Signaling pathway of the NOP receptor activated by MT-7716.
Experimental Workflow for Comparing MT-7716 Effects in Different Rat Strains
Caption: Workflow for comparing MT-7716 effects across rat strains.
Troubleshooting Logic Diagram
References
- 1. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. NOP receptor pharmacological profile – A dynamic mass redistribution study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gγ7 proteins contribute to coupling of nociceptin/orphanin FQ peptide (NOP) opioid receptors and voltage-gated Ca2+ channels in rat stellate ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain differences in hepatic cytochrome P450 1A and 3A expression between Sprague-Dawley and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [frontiersin.org]
- 10. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strain differences in cytochrome P450 mRNA and protein expression, and enzymatic activity among Sprague Dawley, Wistar, Brown Norway and Dark Agouti rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.fsu.edu [research.fsu.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: MT-7716 Free Base vs. Hydrochloride Salt
This technical support center provides guidance for researchers, scientists, and drug development professionals on the differences and handling of MT-7716 free base and its hydrochloride salt.
Quick Comparison: Free Base vs. Hydrochloride Salt
| Property | This compound | MT-7716 Hydrochloride | General Observations & Justification |
| Appearance | Solid | Solid | Both are typically supplied as solids for research purposes. |
| Molecular Formula | C₂₇H₂₈N₄O₂ | C₂₇H₂₉ClN₄O₂ | The hydrochloride salt incorporates one molecule of HCl. |
| Molecular Weight | 440.54 g/mol [1] | 477.00 g/mol [2] | The addition of HCl increases the molecular weight. |
| Solubility in DMSO | Data not available | ≥ 100 mg/mL (209.64 mM)[3] | Salts of weak bases are generally more soluble in polar solvents like DMSO. |
| Aqueous Solubility | Expected to be low | Expected to be higher than free base | Hydrochloride salts of amines are generally more water-soluble than the corresponding free base form[4]. |
| Stability | Generally less stable | Generally more stable | Salt forms often exhibit improved stability and longer shelf life[4]. |
| pKa | Data not available | Not directly applicable | The pKa of the conjugate acid is the relevant parameter for the salt. |
| Melting Point | Data not available | Data not available | Melting points can differ significantly between free base and salt forms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and hydrochloride salt?
A1: The primary difference lies in the protonation of a basic nitrogen atom in the MT-7716 molecule. The hydrochloride salt is formed by reacting the free base with hydrochloric acid[4]. This results in a positively charged MT-7716 molecule and a chloride counter-ion. This seemingly small change significantly impacts the compound's physicochemical properties, such as solubility and stability[4].
Q2: Which form should I use for my in vitro experiments?
A2: For most in vitro experiments involving aqueous buffers, the MT-7716 hydrochloride salt is recommended. Its higher aqueous solubility ensures better dissolution in cell culture media and assay buffers, leading to more accurate and reproducible results. The majority of published studies on MT-7716 have utilized the hydrochloride form[5][6].
Q3: When might the free base form be preferred?
A3: The free base form may be advantageous in specific situations, such as:
-
Formulation for in vivo studies: Depending on the desired pharmacokinetic profile and the vehicle used, the free base might be more suitable.
-
Permeability assays: To study the passive diffusion of the neutral form of the drug across biological membranes.
-
Specific organic reactions: Where the presence of the hydrochloride salt might interfere with the reaction chemistry.
Q4: I am seeing inconsistent results in my cell-based assays. Could the form of MT-7716 be the issue?
A4: Yes, this is a possibility. If you are using the free base in an aqueous buffer, poor solubility could lead to precipitation of the compound, resulting in a lower effective concentration than intended. This can cause variability in your results. Ensure your compound is fully dissolved. Using the hydrochloride salt can often mitigate this issue.
Q5: How does the difference in molecular weight affect my calculations?
A5: It is crucial to use the correct molecular weight for the specific form of MT-7716 you are using when preparing solutions of a desired molarity. Using the molecular weight of the free base when you have the hydrochloride salt will result in a lower molar concentration than intended. Always check the certificate of analysis provided by the supplier for the exact molecular weight.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution in aqueous buffer. | You may be using the free base form, which has low aqueous solubility. The buffer pH may also be causing the hydrochloride salt to convert to the less soluble free base. | 1. Switch to the hydrochloride salt: This form has better aqueous solubility. 2. Prepare a high-concentration stock solution in an organic solvent: Use DMSO for the hydrochloride salt (≥ 100 mg/mL) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect your experiment. 3. Adjust the pH of your buffer: Maintain a slightly acidic pH to keep the hydrochloride salt protonated and in solution. |
| Inconsistent biological activity observed between batches. | This could be due to differences in the solid-state form (polymorphism) of the compound or degradation. The free base is generally less stable. | 1. Source your compound from a reputable supplier: Ensure consistency in the supplied form. 2. Store the compound under the recommended conditions: Typically, this is in a cool, dry, and dark place. For long-term storage, -20°C or -80°C is often recommended[3]. 3. Characterize the received compound: Techniques like melting point, NMR, or HPLC can confirm the identity and purity. |
| Difficulty dissolving the free base for an experiment. | The free base has lower solubility in polar solvents. | 1. Use a suitable organic solvent: Test solubility in solvents like ethanol (B145695), methanol, or DMSO. 2. Gentle heating and sonication: These can aid in the dissolution process. 3. Convert to the hydrochloride salt: If the experiment allows, converting to the more soluble salt form may be the best option. See the protocol below. |
| Unexpected pH shift in unbuffered solutions. | Dissolving the hydrochloride salt in an unbuffered solution can lead to a decrease in pH due to the acidic nature of the salt. | 1. Use a buffered solution: This will maintain a stable pH for your experiment. 2. Adjust the pH after dissolution: If using an unbuffered solution, measure and adjust the pH to the desired value after the compound has been added. |
Experimental Protocols & Workflows
Protocol 1: Conversion of MT-7716 Hydrochloride to Free Base
This protocol is a general guideline and may require optimization.
Materials:
-
MT-7716 hydrochloride
-
Deionized water
-
A suitable non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
A weak base solution (e.g., saturated sodium bicarbonate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the MT-7716 hydrochloride in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add the weak base solution (e.g., saturated sodium bicarbonate) to the separatory funnel. The free base may precipitate.
-
Add the non-polar organic solvent to the separatory funnel.
-
Gently shake the funnel to extract the free base into the organic layer, venting frequently.
-
Allow the layers to separate and drain the lower organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent to maximize yield.
-
Combine the organic extracts and wash with a small amount of deionized water to remove any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the this compound.
Protocol 2: Preparation of MT-7716 Hydrochloride from Free Base
This protocol should be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Anhydrous solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous HCl solution (e.g., 2M in diethyl ether)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the this compound in a minimal amount of the anhydrous solvent.
-
While stirring, slowly add the anhydrous HCl solution dropwise.
-
The hydrochloride salt should precipitate out of the solution.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of the cold anhydrous solvent.
-
Dry the resulting solid under vacuum to obtain MT-7716 hydrochloride.
Mechanism of Action & Signaling Pathway
MT-7716 is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), which is a G protein-coupled receptor (GPCR)[6]. The primary mechanism of action involves the inhibition of neurotransmitter release.
Upon binding of MT-7716 to the NOP receptor, the associated Gi/o protein is activated. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (Ca²⁺ channels) and activates G protein-coupled inwardly-rectifying potassium channels (GIRK channels)[7][8]. The inhibition of calcium influx and the efflux of potassium leads to hyperpolarization of the presynaptic membrane and a reduction in the release of neurotransmitters, such as GABA[6][9].
References
- 1. MT-7716 - Wikipedia [en.wikipedia.org]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
Technical Support Center: Validating the Specificity of MT-7716
Welcome to the technical support center for MT-7716. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides to validate the on-target specificity of MT-7716 in your experiments.
Compound Profile: MT-7716 MT-7716 is a potent, selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a G-protein coupled receptor.[1][2][3] It has been shown to modulate GABAergic transmission presynaptically and is under investigation for its therapeutic potential in conditions such as alcoholism.[1][2][4][5] Ensuring that the observed biological effects are mediated through the NOP receptor is critical for the correct interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MT-7716?
A1: MT-7716 acts as a full agonist at the NOP receptor.[6] Binding and functional studies have demonstrated its high affinity for human NOP receptors.[1][6] Its mechanism involves the presynaptic inhibition of GABA release, which has been observed as a dose-dependent reduction in GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs).[1][2][4][7]
Q2: What are the known or potential off-target effects of MT-7716?
A2: While MT-7716 is highly selective for the NOP receptor, some affinity for the µ-opioid receptor has been reported, although it is moderate.[8] Researchers should consider this potential off-target interaction, especially at higher concentrations. Standard practice dictates performing counter-screening against a panel of related receptors (e.g., other opioid receptors like delta and kappa) to build a comprehensive specificity profile.
Q3: How can I be sure that the phenotype I observe is due to NOP receptor activation?
A3: Validating on-target effects is a multi-step process that relies on orthogonal methods—using multiple, independent techniques to confirm a hypothesis.[9][10][11][12] Key strategies include:
-
Pharmacological Blockade: Using a selective NOP receptor antagonist to reverse the effects of MT-7716.
-
Target Knockdown/Knockout: Demonstrating that MT-7716 has no effect in cells or animals where the NOP receptor has been genetically removed.
-
Rescue Experiments: Reintroducing the NOP receptor in a knockout/knockdown model and showing that the sensitivity to MT-7716 is restored.[13][14][15][16]
-
Use of a Structurally Unrelated Agonist: Showing that a different, structurally distinct NOP agonist can replicate the same biological effect.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results with MT-7716.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Perform a dose-response curve. Off-target effects often manifest at higher concentrations. Compare the effective concentration in your assay with the known Ki and EC50 values for the NOP receptor.
-
Troubleshooting Step: Use a selective NOP antagonist (e.g., [Nphe1]Nociceptin(1–13)NH2) as a control.[1][2] If the antagonist reverses the effect, it strongly suggests NOP-mediated action. Also, test for potential µ-opioid receptor involvement using an antagonist like naloxone.
-
-
Possible Cause 2: Compound stability or solubility issues.
-
Troubleshooting Step: Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. Verify the solubility of MT-7716 in your specific assay medium.
-
-
Possible Cause 3: Cellular context and expression levels of the NOP receptor.
-
Troubleshooting Step: Confirm the expression of the NOP receptor in your experimental system (cell line, tissue) using techniques like qPCR, Western blot, or flow cytometry. The level of receptor expression can significantly influence the observed potency and efficacy.
-
Issue 2: Difficulty confirming direct target engagement in a cellular environment.
-
Possible Cause: Indirect measurement of downstream effects.
-
Troubleshooting Step: Employ a method that directly measures the binding of MT-7716 to the NOP receptor in intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18][19][20] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[17][20]
-
Quantitative Data Summary
The following table summarizes the reported binding affinity and functional potency of MT-7716.
| Parameter | Value | Species/System | Reference |
| Ki (NOP Receptor) | 0.21 nM | Human NOP receptors in HEK293 cells | [6] |
| EC50 (GTPγS binding) | 0.30 nM | Human NOP receptors in HEK293 cells | [6] |
| Ki (µ-Opioid Receptor) | 35 nM | Human µ-opioid receptors in CHO cells | [8] |
This table highlights the selectivity of MT-7716 for the NOP receptor over the µ-opioid receptor.
Experimental Protocols & Methodologies
Protocol 1: Pharmacological Blockade using a NOP Antagonist
This experiment aims to demonstrate that the biological effect of MT-7716 is specifically mediated by the NOP receptor.
-
Preparation: Prepare your experimental system (e.g., cultured cells, tissue slices).
-
Baseline Measurement: Measure the baseline biological response of interest (e.g., GABA release, downstream signaling marker).
-
Antagonist Pre-incubation: Pre-incubate a subset of samples with a selective NOP receptor antagonist (e.g., 1 µM [Nphe1]Nociceptin(1–13)NH2) for 20-30 minutes.
-
MT-7716 Treatment: Add MT-7716 at a known effective concentration (e.g., 100-500 nM) to both antagonist-treated and untreated samples.[1][4]
-
Response Measurement: Measure the biological response after the appropriate incubation time.
-
Analysis: Compare the response to MT-7716 in the presence and absence of the antagonist. A significant reduction or complete block of the MT-7716 effect by the antagonist confirms NOP-specific action.[1][2]
Protocol 2: Knockdown-Rescue Specificity Validation
This genetic approach provides strong evidence for on-target activity.[13][14][15][16]
-
Knockdown: Stably knockdown the NOP receptor (OPRL1 gene) in your cell line using shRNA or CRISPRi. Validate the knockdown efficiency via qPCR and Western blot.
-
Phenotypic Assay (Knockdown): Treat both the control (non-targeting shRNA) and NOP-knockdown cells with MT-7716. The biological effect should be significantly diminished or absent in the knockdown cells.
-
Rescue Construct: Create an expression vector for the NOP receptor that is resistant to the shRNA (e.g., by introducing silent mutations in the shRNA-targeting region).
-
Rescue Transfection: Transfect the NOP-knockdown cells with the rescue construct to re-express the NOP receptor.
-
Phenotypic Assay (Rescue): Treat the rescued cells with MT-7716. The restoration of the biological response to MT-7716 confirms that the effect is dependent on the NOP receptor.
Visualizations: Workflows and Pathways
Caption: Presynaptic signaling pathway of MT-7716 via the NOP receptor.
Caption: Logic diagram for validating MT-7716's on-target effects.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Single Transcript Knockdown-Replacement Strategy Employing 5’ UTR Secondary Structures to Precisely Titrate Rescue Protein Translation [frontiersin.org]
- 16. A Single Transcript Knockdown-Replacement Strategy Employing 5’ UTR Secondary Structures to Precisely Titrate Rescue Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for handling and storing MT-7716 free base
Disclaimer: Information on a specific compound designated "MT-7716 free base" is not publicly available. This guide provides best practices for handling and storing a hypothetical novel small molecule free base, using "MT-7716" as a placeholder. Researchers should always refer to the specific documentation, such as the Certificate of Analysis (CofA) and Safety Data Sheet (SDS), provided by the manufacturer for their particular compound.[1][2][3]
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: Upon receipt, the solid compound should be stored according to the manufacturer's recommendations, which are typically found on the product's technical data sheet.[3] Generally, this involves storage at -20°C or -80°C in a tightly sealed vial to protect it from light and moisture.[2][3] For compounds sensitive to moisture, storage in a desiccator may be recommended.[4]
Q2: The amount of powder in the vial seems very small. How can I be sure the product is there?
A2: Small quantities of a compound can be difficult to see, as they may coat the bottom or walls of the vial, especially after shipping.[3] Before opening, gently tap the vial on a hard surface to collect the powder at the bottom. For liquid products, a brief centrifugation at a low speed (200-500 RPM) can help gather the contents.[5]
Q3: What personal protective equipment (PPE) should I use when handling MT-7716?
A3: Always handle new chemical entities in a well-ventilated area, preferably within a chemical fume hood.[2] Standard PPE includes a lab coat, safety glasses, and chemical-resistant gloves. Consult the compound's Safety Data Sheet (SDS) for specific handling precautions.[1][2]
Solution Preparation and Storage
Q4: What is the best solvent to dissolve this compound?
A4: The ideal solvent depends on the physicochemical properties of the compound and the requirements of the downstream experiment. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many organic small molecules for in vitro assays.[1] Always use anhydrous, cell-culture grade DMSO to avoid compound degradation or insolubility due to moisture.[5] Check the manufacturer's data sheet for solubility information in various solvents like DMSO, ethanol, or water.[2]
Q5: My compound is precipitating when I dilute my DMSO stock into an aqueous buffer for my experiment. What should I do?
A5: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent like DMSO is poorly soluble in aqueous solutions.[6] To mitigate this, it's best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer. The compound may only be soluble in the aqueous medium at its final, low working concentration. Additionally, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[3] If precipitation persists, gentle warming or sonication might help, but first verify that the compound is stable under these conditions.[2][5]
Q6: How should I store my MT-7716 stock solution?
A6: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[2][3] Most stock solutions in DMSO are stable for up to one month at -20°C or up to six months at -80°C, but you should always refer to the manufacturer's stability data.[3]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility
If you are experiencing difficulty dissolving this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for compound solubility issues.
Issue 2: Compound Instability or Degradation
Observing a loss of activity or changes in sample appearance over time may indicate compound instability. Stability testing is crucial to determine appropriate storage conditions and shelf-life.[7][8]
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate degradation.[9]
-
Light: Many compounds are photosensitive and can degrade upon exposure to light.[7][10]
-
pH: The stability of ionizable compounds can be highly pH-dependent.[6]
-
Oxidation: Some molecules are sensitive to air and can oxidize over time.
-
Hydrolysis: The presence of water can lead to the breakdown of susceptible compounds.[7]
Stability Assessment Workflow
Caption: Experimental workflow for assessing compound stability.
Data Presentation & Experimental Protocols
Table 1: Example Solubility Data for MT-7716
This table presents hypothetical solubility data. Actual values must be determined experimentally.
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | >100 | Clear solution |
| Ethanol (95%) | 25 | 25 | Clear solution |
| PBS (pH 7.4) | 25 | <0.1 | Precipitate observed |
| PEG400/Water (1:1) | 25 | 10 | Clear solution |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution, which can then be diluted for working experiments.[1]
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[1][2]
-
Sterile microcentrifuge tubes or amber vials[2]
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound required. For a compound with a Molecular Weight (MW) of 450.5 g/mol , to make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 450.5 g/mol * 0.001 L * 1000 mg/g = 4.505 mg
-
-
Weighing: Carefully weigh the calculated amount of MT-7716 powder in a sterile microcentrifuge tube.[1]
-
Solubilization: Add the appropriate volume of DMSO (in this case, 1 mL) to the tube.[1]
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved.[2] Gentle warming (to no higher than 50°C) or brief sonication may be used if necessary, provided the compound is stable under these conditions.[2][5] Visually inspect the solution to ensure no particles remain.[2]
-
Sterilization (if required): For cell-based assays, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent repeated freeze-thaw cycles.[1][3] Store aliquots at -20°C or -80°C, protected from light.[2][3]
Protocol 2: General Procedure for Cell-Based Assays
This protocol describes a general method for treating adherent cells with MT-7716.
Procedure:
-
Prepare Working Solutions: Prepare serial dilutions of your DMSO stock solution in complete cell culture medium to achieve the desired final treatment concentrations.[1]
-
Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add the medium containing the desired concentration of MT-7716 or the vehicle control (medium with the same final DMSO concentration).[1]
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
Downstream Analysis: Following incubation, proceed with the relevant assay (e.g., cell viability assay, western blot, qPCR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. pacelabs.com [pacelabs.com]
- 10. Stability Testing & Studies | Southwest Research Institute [swri.org]
Validation & Comparative
A Comparative Guide: MT-7716 Free Base vs. Naltrexone in Alcohol Relapse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the established alcohol use disorder (AUD) treatment, naltrexone (B1662487), and the investigational compound, MT-7716 free base. The focus is on their respective mechanisms of action and performance in preclinical models of alcohol relapse, supported by experimental data.
Introduction
Alcohol Use Disorder is a chronic, relapsing condition with significant public health implications. A primary challenge in its management is preventing relapse, the resumption of drinking after a period of abstinence. Pharmacotherapies play a crucial role in this effort. Naltrexone, an opioid receptor antagonist, is an FDA-approved medication for AUD.[1] More recently, the nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) have emerged as a promising target for developing novel AUD treatments.[2][3] This guide examines MT-7716, a potent NOP receptor agonist, and compares its preclinical profile to that of naltrexone.
Mechanism of Action: A Tale of Two Systems
The approaches of naltrexone and MT-7716 to mitigating alcohol relapse are rooted in distinct neurobiological pathways.
Naltrexone: The Opioid Antagonist Approach
Naltrexone functions as a pure opioid receptor antagonist, with a high affinity for the mu-opioid receptor, and to a lesser extent, the kappa and delta receptors.[4][5] Alcohol consumption triggers the release of endogenous opioids (like endorphins) in the brain.[1][5] These opioids bind to mu-opioid receptors, which in turn modulates the mesolimbic dopamine (B1211576) system, a key pathway for reward and reinforcement, leading to the pleasurable effects of alcohol.[1][6] By competitively blocking these receptors, naltrexone dampens the reinforcing, euphoric effects of alcohol, thereby reducing cravings and the motivation to drink.[5][6]
MT-7716: The NOP Agonist Approach
MT-7716 is a novel, non-peptide, selective, and potent NOP receptor agonist.[2][7] The N/OFQ-NOP system is implicated in stress, anxiety, and addiction. Dysregulation of this system is thought to contribute to excessive alcohol seeking and reinforcement.[2][7] Unlike the opioid system which primarily mediates reward, the NOP system appears to be a key regulator of the negative affective states and stress that drive relapse, particularly in alcohol-dependent individuals. MT-7716 activates NOP receptors, which has been shown to decrease GABA release in the central amygdala (CeA), a brain region critical for processing fear and anxiety.[8][9] By preventing the ethanol-induced increase in GABAergic transmission in the CeA, MT-7716 may reduce the anxiety and stress associated with withdrawal and abstinence, thereby decreasing the motivation for relapse.[8][9]
Comparative Efficacy in Preclinical Relapse Models
Direct comparisons in animal models provide valuable insights into the potential therapeutic profiles of these compounds. Studies in rats, particularly those with a history of alcohol dependence, have been instrumental.
| Parameter | MT-7716 | Naltrexone | Source |
| Target | NOP Receptor (Agonist) | Mu-Opioid Receptor (Antagonist) | [3][4] |
| Model | Marchigian Sardinian (msP) rats; Wistar rats | Marchigian Sardinian (msP) rats | [2][3] |
| Administration | Oral (0.3, 1, and 3 mg/kg, bid) for 14 days | Oral (30 mg/kg, bid) for 14 days | [3] |
| Effect on Alcohol Intake | Dose-dependently decreased voluntary intake. Effect became stronger with repeated administration. | Reduced ethanol (B145695) intake. | [3] |
| Sustained Efficacy | Effect was still significant 1 week after discontinuation of the drug. | Effect decreased over the treatment period and disappeared rapidly upon discontinuation. | [3] |
| Effect in Post-Dependent Animals | Significantly reduced alcohol self-administration and stress-induced reinstatement of alcohol seeking. | Not explicitly tested in the same "post-dependent" model in the provided studies. | [2][7] |
| Effect in Non-Dependent Animals | Ineffective in reducing alcohol self-administration. | Not explicitly tested in the same "non-dependent" model in the provided studies. | [2][7] |
One key study directly compared chronic oral administration of MT-7716 and naltrexone in alcohol-preferring msP rats.[3] While both compounds initially reduced alcohol intake, naltrexone's effect waned over the 14-day treatment period and vanished upon cessation.[3] In contrast, the effect of MT-7716 grew stronger over time and persisted for at least one week after the treatment ended.[3] Furthermore, other studies highlight that MT-7716 is particularly effective at reducing alcohol self-administration and preventing stress-induced relapse in rats with a history of dependence, a state that may more closely mimic the human condition of AUD.[2][7]
Clinical Data Overview: Naltrexone
As an approved medication, naltrexone has an extensive clinical trial record. MT-7716, as a preclinical compound, does not yet have human data.
| Study Type | Key Finding | Efficacy Metric | Source |
| Meta-analysis | Naltrexone is superior to placebo in preventing relapse to heavy drinking. | 13% pooled difference in relapse rates in favor of naltrexone. | [10] |
| Meta-analysis | Naltrexone-treated subjects have significantly fewer relapse episodes and higher abstinence rates. | 14% reduction in relapse risk; 10% increase in abstinence rates vs. placebo. | [11] |
| COMBINE Study | Naltrexone significantly increased "good clinical outcomes." | 73.7% in the naltrexone group vs. 58.2% in the placebo group. | [12] |
| Injectable Naltrexone Trial | The 380 mg monthly injection reduced heavy-drinking days, especially in those abstinent before the first dose. | ~25% reduction in heavy-drinking days vs. placebo. | [12] |
These studies show that naltrexone is moderately effective, typically reducing relapse to heavy drinking and increasing the number of abstinent days compared to placebo.[10][12][13]
Experimental Protocols
To understand how these data are generated, it is essential to review the experimental methodologies.
Preclinical Model: Stress-Induced Reinstatement of Alcohol Seeking
This model is designed to mimic relapse triggered by stressful life events.
Methodology Detail:
-
Self-Administration Training: Male Wistar rats are trained in operant conditioning chambers to press a lever to receive a 10% ethanol solution. This continues until they establish a stable baseline of intake.[2]
-
Dependence Induction: A subset of rats is made dependent on ethanol. This is often achieved through repeated intragastric gavage of ethanol over several days.[2] Control animals receive a non-alcoholic solution.
-
Withdrawal & Extinction: Following the dependence phase, alcohol is withdrawn. The rats are returned to the operant chambers, but lever presses no longer result in ethanol delivery. This continues for several sessions until the lever-pressing behavior is extinguished (i.e., returns to a very low level).[2]
-
Reinstatement Test:
-
Animals are pre-treated with either MT-7716 (e.g., 0.3 and 1 mg/kg, orally) or a vehicle control.[2]
-
After a set time, they are placed back in the chambers and exposed to a brief, mild, intermittent footshock stressor.[2]
-
The number of presses on the previously active lever is recorded as a measure of the reinstatement of alcohol-seeking behavior. A successful compound will significantly reduce this stress-induced lever pressing compared to the vehicle control.[2]
-
Summary and Future Directions
Naltrexone and MT-7716 represent two distinct pharmacological strategies for preventing alcohol relapse.
-
Naltrexone , an opioid antagonist, works by blunting the rewarding effects of alcohol. Its efficacy is established in clinical practice, though it is moderate and may diminish over time in some contexts, as suggested by preclinical data.[3][12]
-
MT-7716 , a NOP agonist, appears to work by targeting the stress and negative affective states that drive relapse, particularly in a state of dependence.[2][14] Preclinical data suggest it may offer a more durable effect than naltrexone, with efficacy increasing over time and persisting after treatment cessation.[3]
The preferential action of MT-7716 in post-dependent animals is a significant finding, suggesting it could be particularly beneficial for individuals with a more severe history of AUD who are trying to maintain abstinence.[2][7] While promising, MT-7716 remains an investigational compound. Future research, including rigorous, head-to-head clinical trials, will be necessary to determine if the preclinical advantages of MT-7716 translate into a superior therapeutic option for patients with Alcohol Use Disorder.
References
- 1. health.mil [health.mil]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. getnaltrexone.com [getnaltrexone.com]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cda-amc.ca [cda-amc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Naltrexone for the Management of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 14. NOP-related mechanisms in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Synthetic Agonist MT-7716 Versus the Endogenous Ligand N/OFQ at the Nociceptin/Orphanin FQ (NOP) Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic, non-peptidic NOP receptor agonist, MT-7716, and the endogenous heptadecapeptide ligand, Nociceptin/Orphanin FQ (N/OFQ). This comparison is supported by experimental data to delineate their pharmacological profiles at the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes.
At a Glance: Key Pharmacological Parameters
The following tables summarize the binding affinities and functional potencies of MT-7716 and N/OFQ at the human NOP receptor. The data presented is compiled from studies utilizing human NOP receptors expressed in recombinant cell lines, such as HEK293 and CHO cells, to ensure a standardized comparison.
Table 1: Comparative Binding Affinity at the Human NOP Receptor
| Ligand | Ki (nM) | Cell Line | Radioligand | Reference |
| MT-7716 | 0.21 | HEK293 | [³H]-N/OFQ | [1] |
| N/OFQ | ~0.38 | CHO | [³H]-UFP-101 | [2] |
Note: While from different studies, the cell lines and assay types are comparable. The pKi of 9.42 for N/OFQ was converted to Ki.
Table 2: Comparative Functional Activity at the Human NOP Receptor
| Ligand | Assay Type | EC50 (nM) | Emax (% of N/OFQ) | Cell Line | Reference |
| MT-7716 | [³⁵S]GTPγS Binding | 0.30 | ~100% | HEK293 | [1] |
| N/OFQ | [³⁵S]GTPγS Binding | 1.13 | 100% (Reference) | HEK293 | [1] |
In-Depth Analysis: Signaling and Function
Both MT-7716 and N/OFQ are full agonists at the NOP receptor.[1] Their binding initiates a signaling cascade characteristic of Gi/o protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Concurrently, activation of the NOP receptor modulates ion channel activity, primarily through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4] This ultimately leads to neuronal hyperpolarization and a reduction in neurotransmitter release.
While both ligands elicit the same downstream signaling pathways, the synthetic nature of MT-7716 offers potential advantages in terms of metabolic stability and blood-brain barrier penetration compared to the endogenous peptide N/OFQ, making it a valuable tool for in vivo studies and as a potential therapeutic agent.[5]
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and experimental evaluation, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below for replication and validation purposes.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human NOP receptor.
-
Radioligand: [³H]-N/OFQ or a suitable labeled antagonist.
-
Test compounds: MT-7716 and N/OFQ.
-
Non-specific binding control: A high concentration of unlabeled N/OFQ.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (MT-7716 or N/OFQ). For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled N/OFQ.
-
Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist, providing a measure of the compound's potency (EC50) and efficacy (Emax).
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human NOP receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds: MT-7716 and N/OFQ.
-
Non-specific binding control: Unlabeled GTPγS.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: To each well, add assay buffer, GDP (to a final concentration of 10-30 µM), and varying concentrations of the test compound.
-
Pre-incubation: Add the cell membrane preparation and pre-incubate for 15-30 minutes at 30°C.
-
Initiation: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the agonist. Use non-linear regression to determine the EC50 and Emax values. The Emax of the test compound is typically expressed as a percentage of the maximal stimulation achieved with the reference agonist, N/OFQ.
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor activation on the intracellular second messenger cAMP. As the NOP receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Materials:
-
Whole cells (e.g., CHO or HEK293) expressing the human NOP receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds: MT-7716 and N/OFQ.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Preparation: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor in a serum-free medium for 15-30 minutes.
-
Stimulation: Add varying concentrations of the test compound along with a fixed concentration of forskolin.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. Determine the IC50 value, which represents the concentration of the agonist that causes a 50% reduction in cAMP levels.
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MT-7716 and Other Non-Peptide NOP Agonists
For Researchers, Scientists, and Drug Development Professionals
The nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including addiction, pain, and anxiety. The development of non-peptide NOP receptor agonists offers the potential for orally bioavailable drugs with improved pharmacokinetic profiles over their peptide counterparts. This guide provides an objective comparison of the efficacy of a novel non-peptide NOP agonist, MT-7716, with other prominent non-peptide NOP agonists, supported by experimental data.
In Vitro Efficacy Comparison
The following tables summarize the in vitro potency and efficacy of MT-7716 and other selected non-peptide NOP agonists from various functional assays. These assays are crucial in determining the intrinsic activity of a compound at the NOP receptor.
Table 1: Receptor Binding Affinity (Ki) at Human NOP Receptors
| Compound | Ki (nM) | Cell Line | Reference |
| MT-7716 | 0.21 | HEK293 | [1] |
| Ro 64-6198 | Subnanomolar | - | [2] |
| SCH 221510 | 0.3 | - | [3] |
| MCOPPB | pKi = 10.07 (approx. 0.085 nM) | Human NOP | [4] |
| AT-403 | - | - | - |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) and Efficacy (Emax) in GTPγS Binding Assays
| Compound | EC50 (nM) | Efficacy (Emax) | Cell Line | Reference | | :--- | :--- | :--- | :--- | | MT-7716 | 0.30 | Full agonist (similar to N/OFQ) | HEK293 |[1] | | Ro 64-6198 | 10.5 | Full agonist | - |[5] | | SCH 221510 | 12 | Full agonist | - |[3] | | MCOPPB | 0.06 | Full agonist | - |[6] | | AT-403 | - | Full agonist | CHO |[7][8] |
Lower EC50 values indicate higher potency. Efficacy is often expressed relative to the endogenous ligand N/OFQ.
Table 3: Functional Potency (EC50) in Other In Vitro Assays
| Compound | Assay | EC50 (nM) | Cell Line | Reference | | :--- | :--- | :--- | :--- | | Ro 64-6198 | Calcium Mobilization | 25.6 | HEK293 |[5] | | Ro 65-6570 | DMR | pEC50 = 9.63 (approx. 2.34 nM) | CHO-NOP |[9] | | AT-403 | DMR | pEC50 = 10.31 (approx. 0.49 nM) | CHO-NOP |[9] | | MCOPPB | DMR | pEC50 = 10.55 (approx. 0.28 nM) | CHO-NOP |[9] |
DMR (Dynamic Mass Redistribution) is a label-free technology to monitor GPCR activation.
In Vivo Efficacy
Preclinical in vivo studies provide insights into the therapeutic potential of these compounds.
-
MT-7716: Has demonstrated significant efficacy in animal models of alcohol abuse. It reduces alcohol self-administration and stress-induced reinstatement of alcohol seeking in post-dependent rats, but is ineffective in non-dependent animals.[10][11] Chronic oral administration of MT-7716 dose-dependently decreased voluntary alcohol intake in rats.[1]
-
Ro 64-6198: This well-studied agonist has shown anxiolytic-like effects and has been investigated for its potential in treating addiction and neuropathic pain.[2][12]
-
SCH 221510: Exhibits anxiolytic-like activity in various rodent models at doses that do not cause significant motor impairment.[3][13] It has also been shown to attenuate the reinforcing effects of mu-opioid agonists.[14]
-
MCOPPB: Demonstrates anxiolytic-like effects in the mouse Vogel conflict test with a favorable side-effect profile compared to benzodiazepines.[4]
-
AT-403: Produces antinociceptive effects in the formalin assay in mice.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of NOP receptor activation and a typical experimental workflow for assessing agonist efficacy.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[15][16]
Materials:
-
Cell membranes expressing the human NOP receptor (e.g., from CHO or HEK293 cells).
-
[³⁵S]GTPγS.
-
Non-labeled GTPγS.
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test compounds (e.g., MT-7716) at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µg per well.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
GDP to a final concentration of 10-100 µM.
-
Varying concentrations of the test agonist. For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Membrane suspension.
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC50 and Emax values for each agonist.
Whole-Cell Patch-Clamp Electrophysiology (In Vitro Brain Slices)
This technique is used to measure the effect of NOP agonists on neuronal activity, such as GABAergic transmission.
Materials:
-
Brain slice preparation from a relevant brain region (e.g., central amygdala).[17]
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes filled with an internal solution.
-
Electrophysiology rig with an amplifier, digitizer, and data acquisition software.
-
Test compounds (e.g., MT-7716) for bath application.
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline synaptic activity, such as evoked inhibitory postsynaptic currents (IPSCs) or miniature IPSCs (mIPSCs).
-
-
Drug Application: Bath-apply the NOP agonist at a known concentration.
-
Data Acquisition: Record changes in the frequency and amplitude of IPSCs or mIPSCs in the presence of the agonist.
-
Data Analysis: Analyze the electrophysiological data to determine the effect of the agonist on synaptic transmission. A decrease in IPSC/mIPSC frequency suggests a presynaptic mechanism of action (i.e., reduced neurotransmitter release).
Conclusion
MT-7716 is a potent and selective non-peptide NOP receptor full agonist with high binding affinity, comparable to or exceeding that of other well-characterized non-peptide agonists like Ro 64-6198.[17] Its efficacy in preclinical models of alcohol use disorder highlights its therapeutic potential. The data presented in this guide offer a comparative overview to aid researchers and drug development professionals in evaluating the pharmacological profile of MT-7716 relative to other non-peptide NOP agonists. The choice of an optimal candidate for further development will depend on a comprehensive assessment of its in vitro and in vivo efficacy, selectivity, pharmacokinetic properties, and safety profile.
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Ro 64‐6198, a Systemically Active, Nonpeptide NOP Receptor (Opiate Receptor‐Like 1, ORL‐1) Agonist with Diverse Preclinical Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological characterization of a novel unbiased NOP receptor-selective nonpeptide agonist AT-403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NOP Receptor Agonist Ro 64-6198 Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference [frontiersin.org]
- 13. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the NOP agonist SCH221510 on producing and attenuating reinforcing effects as measured by drug self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MT-7716 Findings with Genetic Models: A Comparative Guide
This guide provides a detailed comparison of the pharmacological effects of MT-7716, a selective Nociceeptin/Orphanin FQ (NOP) receptor agonist, with findings from genetic models targeting the NOP receptor. The objective is to offer researchers, scientists, and drug development professionals a comprehensive cross-validation of MT-7716's mechanism and its potential as a therapeutic agent for alcoholism.
Introduction to MT-7716 and the NOP Receptor System
MT-7716 is a novel, potent, and selective nonpeptidergic agonist for the NOP receptor, also known as the Orphanin FQ receptor (ORL1).[1][2] This receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), are implicated in a variety of physiological processes, including pain perception, mood, and reward. Notably, the N/OFQ-NOP system has emerged as a promising target for the treatment of alcohol use disorder. MT-7716 has been shown to be a full agonist at the NOP receptor, with an efficacy similar to that of the endogenous N/OFQ peptide.[1][2] Preclinical studies have demonstrated its ability to reduce alcohol intake and seeking behaviors in animal models.[3][4][5]
Comparative Analysis of MT-7716 and Genetic Models on Alcohol Consumption
A critical aspect of validating a pharmacological agent's mechanism of action is to compare its effects with those observed in genetic models where the target receptor is manipulated. The following table summarizes the key findings on alcohol consumption from studies using MT-7716, other NOP receptor modulators, and NOP receptor knockout (KO) mice.
| Model | Compound/Genetic Modification | Effect on Alcohol Consumption | Supporting Evidence |
| Pharmacological (Wild-Type Rats) | MT-7716 (NOP Agonist) | Reduces voluntary alcohol intake and prevents stress-induced reinstatement of alcohol seeking.[3][4][5] | Dose-dependent reduction in alcohol self-administration in alcohol-preferring rats.[5] |
| Pharmacological (Wild-Type Mice) | AT-202 (NOP Agonist) | No significant effect on binge-like alcohol drinking.[6][7] | Did not alter alcohol intake in the "drinking in the dark" model.[6][7] |
| Pharmacological (Wild-Type Mice) | SB-612111 (NOP Antagonist) | Decreases binge-like alcohol drinking.[6][7] | Effective at reducing alcohol intake in the "drinking in the dark" model.[6][7] |
| Genetic (NOP Receptor KO Mice) | Genetic Deletion of NOP Receptor | Consume less alcohol compared to wild-type mice.[6][7] | Showed attenuated alcohol drinking in the "drinking in the dark" paradigm.[6][7] |
Key Insights:
The data reveals a complex role for the NOP receptor in regulating alcohol consumption. While the NOP agonist MT-7716 reduces alcohol intake in rats, another NOP agonist, AT-202, had no effect on binge drinking in mice. Interestingly, both genetic deletion of the NOP receptor and pharmacological blockade with an antagonist (SB-612111) lead to a reduction in alcohol consumption.[6][7] This suggests that both sustained activation (with specific agonists like MT-7716) and complete lack of NOP receptor signaling can result in a similar behavioral outcome, highlighting the intricate nature of this system's modulatory role in alcohol-related behaviors.
Mechanistic Cross-Validation: GABAergic Transmission in the Central Amygdala
The central nucleus of the amygdala (CeA) is a key brain region involved in alcohol dependence and withdrawal. MT-7716 is proposed to exert its effects by modulating GABAergic neurotransmission within this area.
Pharmacological Findings with MT-7716:
Studies using brain slice electrophysiology have shown that MT-7716 decreases GABA release in the CeA.[1][2] This is evidenced by a reduction in the amplitude of evoked GABA-A receptor-mediated inhibitory postsynaptic potentials (IPSPs) and an increase in the paired-pulse facilitation (PPF) ratio, which is indicative of a presynaptic site of action. Furthermore, MT-7716 prevents the ethanol-induced increase in GABA release in the CeA.[1][2]
Endogenous Ligand and Genetic Model Insights:
Consistent with the pharmacological data for MT-7716, the endogenous NOP ligand, N/OFQ, also presynaptically decreases GABAergic transmission in the CeA and blocks the ethanol-induced enhancement of GABA release.[8] This provides strong support for the proposed mechanism of action of MT-7716.
Signaling Pathway of MT-7716 in the Central Amygdala
Caption: Signaling pathway of MT-7716 at a presynaptic GABAergic terminal in the CeA.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to facilitate replication and further investigation.
In Vivo Alcohol Consumption Studies
-
Animals: Male Wistar rats, Marchigian Sardinian alcohol-preferring (msP) rats, or C57BL/6J mice were used. Animals were typically single-housed with ad libitum access to food and water, unless otherwise specified.
-
Two-Bottle Choice Paradigm: Rats were given continuous access to two bottles, one containing water and the other a 10% ethanol (B145695) solution. Fluid intake from each bottle was measured daily to determine alcohol preference and total consumption.
-
Drinking in the Dark (DID) Paradigm: Mice were given access to a single bottle of 20% ethanol for 2-4 hours, starting 3 hours into the dark cycle. This model is used to assess binge-like drinking behavior.
-
Drug Administration: MT-7716, AT-202, and SB-612111 were typically administered via intraperitoneal (i.p.) or oral (p.o.) routes at various doses prior to the alcohol access period.
In Vitro Electrophysiology in Central Amygdala Slices
-
Slice Preparation: Coronal brain slices (approximately 300 µm thick) containing the CeA were prepared from rats. Slices were maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.
-
Whole-Cell Patch-Clamp Recordings: Whole-cell voltage-clamp recordings were performed on neurons in the CeA. Patch pipettes were filled with an internal solution containing cesium to block potassium channels and isolate GABAergic currents.
-
Stimulation and Recording: A stimulating electrode was placed within the CeA to evoke inhibitory postsynaptic potentials (IPSPs). The paired-pulse ratio was calculated by delivering two stimuli in close succession. Miniature IPSCs (mIPSCs) were recorded in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials.
-
Drug Application: MT-7716 and other pharmacological agents were bath-applied to the slices at known concentrations.
Experimental Workflow for Electrophysiology
References
- 1. Control of glutamate and GABA release by nociceptin/orphanin FQ in the rat lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amygdala-Dependent Fear Is Regulated by Oprl1 in Mice and Humans with PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Cannabinoid Receptor Type 1 Decreases Glutamatergic and GABAergic Synaptic Transmission in the Lateral Amygdala of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of the ORL1 Receptor Ligand Nociceptin on Membrane Properties of Rat Periaqueductal Gray Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOP receptor antagonists decrease alcohol drinking in the dark in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOP Receptor Antagonists Decrease Alcohol Drinking in the Dark in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin/orphanin FQ presynaptically decreases GABAergic transmission and blocks the ethanol-induced increase of GABA release in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Potency of MT-7716
This guide provides a detailed comparison of MT-7716, a novel Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, with other relevant compounds. The following sections present in vitro and in vivo potency data, elucidate the underlying mechanism of action, and detail the experimental protocols used to generate the supporting data. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience.
In Vitro Potency Comparison: NOP Receptor Binding and Functional Activity
The in vitro potency of MT-7716 has been characterized through receptor binding and functional assays, demonstrating its high affinity and agonist activity at the NOP receptor. A comparison with the endogenous ligand N/OFQ, another synthetic agonist Ro 64-6198, and a NOP receptor antagonist, J-113397, is summarized below.
| Compound | Receptor | Assay Type | Species | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |
| MT-7716 | Human NOP | Binding Affinity | HEK293 Cells | 0.21 | - | [1] |
| MT-7716 | Human NOP | GTPγS Binding | HEK293 Cells | - | 0.30 | [1] |
| N/OFQ | Human NOP | GTPγS Binding | HEK293 Cells | - | 1.13 | [1] |
| N/OFQ (1-13)-NH₂ | Human NOP | G protein interaction | - | - | pEC₅₀: 8.80 | [2] |
| Ro 64-6198 | Human NOP | Binding Affinity | - | 0.389 | - | [3] |
| Ro 64-6198 | Human NOP | GTPγS Binding | - | - | 25.6 | [3] |
| J-113397 | Human NOP | Binding Affinity | CHO Cells | 1.8 | - | [4] |
| J-113397 | Human NOP | GTPγS Binding | CHO Cells | - | IC₅₀: 5.3 | [4] |
In Vivo Potency Comparison: Modulation of Alcohol Consumption in Rodent Models
MT-7716 has been evaluated in vivo for its potential to modulate alcohol-related behaviors. The following table compares the efficacy of MT-7716 with Ro 64-6198, as well as the clinically used medications for alcohol use disorder, naltrexone (B1662487) and acamprosate, in rat models of alcohol consumption.
| Compound | Animal Model | Dosing Regimen | Effect on Alcohol Consumption | Reference(s) |
| MT-7716 | Post-dependent Wistar rats | 0.3 and 1 mg/kg, p.o. | Reduced alcohol self-administration and stress-induced reinstatement.[5][6] | [5][6] |
| Ro 64-6198 | Marchigian Sardinian alcohol-preferring (msP) rats | 3.0 mg/kg, i.p. | No significant effect on saccharin (B28170) self-administration, suggesting specificity for rewarding stimuli.[3] | [3] |
| Ro 64-6198 | Wistar rats | 3.0 mg/kg, i.p. | Decreased saccharin self-administration.[3] | [3] |
| Naltrexone | Wistar rats | 1.0 mg/kg | Suppressed ethanol (B145695) consumption across 30 and 60 days of administration.[6] | [6] |
| Acamprosate | Wistar rats | 100 and 200 mg/kg, daily | Blocked the increase in ethanol consumption after a period of abstinence.[7] | [7] |
Mechanism of Action & Signaling Pathway
MT-7716 exerts its effects by acting as a potent and selective agonist at the NOP receptor, a G protein-coupled receptor (GPCR). The activation of the NOP receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.
The NOP receptor primarily couples to inhibitory G proteins, specifically Gαi/o. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activated G protein also modulates ion channel activity, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G protein-coupled inwardly rectifying K⁺ (GIRK) channels. This combination of effects results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. Furthermore, NOP receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) signaling pathway.
In the context of alcohol-related behaviors, MT-7716's therapeutic potential is linked to its ability to counteract the effects of ethanol in the brain. Specifically, studies have shown that MT-7716 can block the ethanol-induced increase in GABAergic transmission in the central nucleus of the amygdala (CeA), a brain region critically involved in alcohol dependence and withdrawal.[8]
In contrast, naltrexone is an opioid receptor antagonist that is thought to reduce the rewarding effects of alcohol by blocking endogenous opioid signaling. Acamprosate's mechanism is less well understood but is believed to involve the modulation of glutamatergic and GABAergic neurotransmission, helping to restore the balance disrupted by chronic alcohol exposure.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize the potency of MT-7716.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Membranes from HEK293 cells expressing the human NOP receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP.
-
MT-7716 and other test compounds.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, incubate cell membranes (5-20 µg protein/well) with varying concentrations of the test compound (e.g., MT-7716) and a fixed concentration of GDP (e.g., 10 µM) in assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-linear regression is used to determine the EC₅₀ and Eₘₐₓ values from the concentration-response curves.
In Vitro Electrophysiology in Rat Brain Slices
Whole-cell patch-clamp recordings from neurons in acute brain slices are used to measure the effects of compounds on synaptic transmission.
Materials:
-
Male Wistar rats.
-
Vibratome for brain slicing.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2.4 CaCl₂, 1.2 MgCl₂, 25 NaHCO₃, and 11 glucose, bubbled with 95% O₂/5% CO₂.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.2 GTP-Na₃, pH 7.3.
-
Patch-clamp amplifier and data acquisition system.
-
Stimulating and recording electrodes.
Procedure:
-
Slice Preparation: Rats are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices (e.g., 300 µm thick) containing the central nucleus of the amygdala are prepared using a vibratome. Slices are allowed to recover in aCSF at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from visually identified neurons in the CeA.
-
Stimulation: Inhibitory postsynaptic potentials (IPSPs) are evoked by electrical stimulation of local afferent fibers.
-
Drug Application: After obtaining a stable baseline recording, MT-7716 is bath-applied at various concentrations (e.g., 100-1000 nM).
-
Data Acquisition and Analysis: The amplitude and frequency of evoked IPSPs are recorded and analyzed before and after drug application to determine the effect of MT-7716 on GABAergic transmission.
Conclusion
MT-7716 is a potent and selective NOP receptor agonist with high in vitro affinity and functional activity. In vivo studies in rat models of alcohol consumption demonstrate its efficacy in reducing alcohol self-administration and seeking behavior, particularly in a post-dependent state. When compared to other NOP receptor modulators, MT-7716 exhibits a favorable profile. Its mechanism of action, centered on the modulation of GABAergic transmission in key brain regions, provides a strong rationale for its potential as a therapeutic agent for alcohol use disorder. The data presented in this guide, supported by detailed experimental protocols, offer a comprehensive overview of the pharmacological characteristics of MT-7716 for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
Validating the Mechanism of Action of MT-7716: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a detailed comparison of the selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, MT-7716, and its validation using a competitive antagonist. The data presented herein is derived from key studies investigating the effects of MT-7716 on GABAergic transmission in the central amygdala (CeA).
MT-7716 is a novel, nonpeptidergic, and selective NOP receptor agonist that has shown potential in modulating ethanol-related behaviors.[1][2][3] Its mechanism of action is believed to be mediated through the activation of NOP receptors, which are G-protein coupled receptors that can influence neurotransmitter release. To validate this proposed mechanism, studies have employed selective NOP receptor antagonists to demonstrate that the effects of MT-7716 are indeed target-specific.
Antagonist-Mediated Reversal of MT-7716's Effects
A key approach to validating the mechanism of action of an agonist like MT-7716 is to demonstrate that its effects can be blocked or reversed by a selective antagonist for its target receptor. In the case of MT-7716, the putative selective NOP antagonist, [Nphe1]Nociceptin(1–13)NH2, has been utilized to confirm its action on NOP receptors.[1][2][4][5][6]
Studies have shown that MT-7716 dose-dependently diminishes evoked GABA-A receptor-mediated inhibitory postsynaptic potentials (IPSPs) in the CeA.[1][2][4][5][6] This effect is indicative of a presynaptic action, leading to a decrease in GABA release.[1][2][5] The application of [Nphe1]Nociceptin(1–13)NH2 was found to completely prevent the MT-7716-induced inhibition of IPSP amplitudes, strongly indicating that MT-7716 exerts its effects through the NOP receptor.[1][2][4][5][6] Importantly, the antagonist alone did not affect basal GABAergic transmission.[1][5]
Comparative Efficacy Data
The following table summarizes the quantitative data from electrophysiological studies, comparing the effects of MT-7716 alone and in the presence of a NOP receptor antagonist.
| Treatment Group | Measured Parameter | Effect |
| MT-7716 (100-1000 nM) | Evoked IPSP Amplitude | Dose-dependent decrease[1][2][4][5][6] |
| MT-7716 (250 nM) + [Nphe1]Nociceptin(1–13)NH2 | Evoked IPSP Amplitude | Inhibition by MT-7716 was "totally prevented"[1][4][5][6] |
| [Nphe1]Nociceptin(1–13)NH2 alone | Basal GABAergic Transmission | No effect[1][5] |
Further evidence for the presynaptic mechanism of MT-7716 comes from paired-pulse facilitation (PPF) experiments. An increase in the PPF ratio is indicative of a decrease in the probability of neurotransmitter release.
| Treatment Group | Interstimulus Interval | Change in PPF Ratio |
| MT-7716 (100 nM) | 50 ms (B15284909) | Significant increase[5] |
| MT-7716 (250 nM) | 50 ms & 100 ms | Significant increase from 1.02 to 1.36 (50ms) and 1.2 to 1.63 (100ms)[5] |
| MT-7716 (500 nM) | 100 ms | Significant increase from 0.94 to 1.13[5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic for its validation, the following diagrams are provided.
Caption: Signaling pathway of MT-7716 at a presynaptic GABAergic terminal.
Caption: Experimental workflow for validating MT-7716's mechanism of action.
Experimental Protocols
The following provides a summary of the key experimental protocols used in the validation of MT-7716's mechanism of action.
Brain Slice Preparation and Electrophysiology
-
Animals: Male Wistar rats (8-12 weeks old) were used for the experiments.[1]
-
Slice Preparation: Coronal brain slices (300 µm thick) containing the central amygdala were prepared in an ice-cold cutting solution. Slices were then transferred to artificial cerebrospinal fluid (aCSF) and allowed to recover for at least 1 hour before recording.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on neurons in the central amygdala.[5] Evoked IPSPs were generated by electrical stimulation of the local afferent pathways. Paired-pulse facilitation was assessed by delivering two stimuli at varying interstimulus intervals (e.g., 50 and 100 ms).[5]
-
Drug Application: MT-7716 and the NOP antagonist [Nphe1]Nociceptin(1–13)NH2 were applied via bath perfusion at known concentrations.[1]
Data Analysis
-
The amplitude of evoked IPSPs was measured and compared across different experimental conditions (baseline, MT-7716, MT-7716 + antagonist).
-
The paired-pulse facilitation ratio was calculated as the amplitude of the second IPSP divided by the amplitude of the first IPSP.
-
Statistical significance was determined using appropriate statistical tests, such as ANOVA followed by post-hoc tests.[5]
Alternative NOP Receptor Agonists and Antagonists
While this guide focuses on MT-7716 and its validation with [Nphe1]Nociceptin(1–13)NH2, it is important to be aware of other compounds targeting the NOP receptor system for comparative studies.
| Compound Class | Examples | Notes |
| NOP Receptor Agonists | Nociceptin/Orphanin FQ (N/OFQ) | Endogenous peptide ligand for the NOP receptor.[7][8] |
| Ro 64-6198 | A nonpeptidergic NOP receptor agonist.[8] | |
| W-212393 | A precursor to MT-7716.[5] | |
| NOP Receptor Antagonists | J-113397 | A nonpeptidergic NOP receptor antagonist.[8] |
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 6. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 7. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MT-7716: Assessing its Role in Alcoholism Research and the Quest for Reproducibility
For researchers, scientists, and drug development professionals, understanding the reliability and comparative efficacy of novel therapeutic compounds is paramount. This guide provides a comprehensive analysis of MT-7716, a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, focusing on its reported effects, and comparison with alternatives. A significant challenge in the current assessment is the lack of independent studies to verify the reproducibility of its effects across different laboratories; the majority of published data originates from a collaborative research group.
MT-7716 has emerged as a promising preclinical candidate for the treatment of alcoholism. It is a nonpeptidergic, small-molecule NOP receptor full agonist with high affinity and selectivity.[1][2] Its mechanism of action centers on the modulation of the GABAergic system in the central amygdala (CeA), a brain region critically involved in alcohol dependence and withdrawal.[3][4][5]
Mechanism of Action and Signaling Pathway
MT-7716 exerts its effects by activating NOP receptors, which are G-protein coupled receptors. This activation has been shown to decrease GABA release at CeA synapses, a key mechanism in its potential to treat alcoholism.[3][5][6] Ethanol (B145695) is known to increase GABAergic transmission in the CeA, and MT-7716 effectively blocks this ethanol-induced augmentation.[3][5][6] The presynaptic action of MT-7716 is supported by the observation of an increased paired-pulse facilitation (PPF) ratio and a decrease in the frequency of miniature inhibitory postsynaptic currents (mIPSCs).[3][5][6]
Below is a diagram illustrating the proposed signaling pathway of MT-7716 in the central amygdala.
Reproducibility of MT-7716's Effects
A critical aspect of preclinical drug development is the independent replication of findings. To date, the primary research on MT-7716 has been conducted by a collaborative group involving researchers from The Scripps Research Institute, the University of Camerino, and Mitsubishi Tanabe Pharma Corporation, the latter of which synthesized the compound.[5][7][8][9] While these studies are comprehensive, the absence of data from unaffiliated laboratories makes it difficult to definitively assess the cross-laboratory reproducibility of MT-7716's effects.
Comparison with Alternatives
Nociceptin/Orphanin FQ (N/OFQ)
N/OFQ is the endogenous ligand for the NOP receptor.[6] Like MT-7716, intracerebroventricular administration of N/OFQ has been shown to reduce voluntary ethanol intake.[6] Both compounds act presynaptically to diminish GABA release in the CeA.[5] A key advantage of MT-7716 over the peptide N/OFQ is its small-molecule, nonpeptidergic nature, which allows it to penetrate the blood-brain barrier, making it a more viable candidate for clinical development.[5]
Other NOP Receptor Modulators
The N/OFQ-NOP receptor system is a recognized target for treating alcoholism.[1] Besides agonists like MT-7716, other strategies include the development of NOP receptor antagonists and bifunctional ligands that also target other receptors, such as the mu-opioid receptor (MOP).[3][10] For instance, buprenorphine and cebranopadol, which have activity at both NOP and MOP receptors, have shown promise in preclinical models of substance abuse.[3]
FDA-Approved Treatments for Alcohol Dependence
It is also useful to compare MT-7716 to established treatments for alcohol use disorder. Naltrexone, an opioid receptor antagonist, is an FDA-approved medication that reduces the reinforcing effects of alcohol.[4][11] Acamprosate is another approved treatment thought to restore the balance between GABAergic and glutamatergic systems.[4] While these drugs are effective for some patients, there is a clear need for novel therapeutics with different mechanisms of action, a role that MT-7716 could potentially fill.
Quantitative Data Summary
The following table summarizes the available quantitative data for MT-7716 from the foundational study by Kallupi et al. (2014). Due to the lack of independent studies, comparative data from other laboratories is not available.
| Parameter | MT-7716 Concentration | Effect | Reference |
| Binding Affinity (Ki) | N/A | 0.21 nM (for human NOP receptors) | [1] |
| Functional Activity (EC50) | N/A | 0.30 nM (GTPγS binding) | [1] |
| Effect on Evoked IPSPs | 100-1000 nM | Dose-dependent decrease | [3][5] |
| Effect on Paired-Pulse Facilitation (PPF) Ratio | 100 nM | Significant increase | [5] |
| 250 nM | Significant increase | [5] | |
| Effect on Ethanol-Induced Augmentation of IPSPs | 500 nM | Blocked the enhancement | [5] |
Experimental Protocols
The key experiments used to characterize MT-7716's effects were electrophysiological recordings in in vitro brain slices of the rat central amygdala.
Electrophysiology in CeA Slices
-
Animals: Male Wistar rats were used.[5]
-
Slice Preparation: Coronal slices (400 µm) containing the CeA were prepared.
-
Recording: Whole-cell patch-clamp and field potential recordings were made from CeA neurons.
-
Drug Application: MT-7716 was bath-applied at various concentrations (100-1000 nM).[5]
-
Measurements: Evoked inhibitory postsynaptic potentials (IPSPs), paired-pulse facilitation (PPF) ratios, and miniature inhibitory postsynaptic currents (mIPSCs) were measured.[3][5]
The workflow for these experiments is outlined in the diagram below.
Conclusion
MT-7716 is a potent and selective NOP receptor agonist with a well-characterized mechanism of action in the central amygdala. The existing data strongly support its potential as a therapeutic agent for alcoholism. However, the critical next step in its preclinical evaluation will be the independent replication of these findings in other laboratories. Such studies are essential to confirm the robustness and reproducibility of its effects before it can be considered for clinical trials. Researchers in the field are encouraged to undertake independent investigations to validate the promising results reported to date.
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOP-related mechanisms in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Opioid Receptor Antagonists in the Treatment of Alcohol Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nociceptin/orphanin FQ/NOP receptor system as a target for treatment of alcohol abuse: a review of recent work in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medications for Treating Alcohol Dependence | AAFP [aafp.org]
A Preclinical Comparative Analysis of NOP Receptor Agonists: MT-7716 versus Ro 64-6198
In the landscape of drug development targeting the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, two non-peptide agonists, MT-7716 and Ro 64-6198, have emerged as significant research tools. Both compounds have demonstrated potential in preclinical models for treating a range of central nervous system disorders, including addiction and anxiety. This guide provides an objective comparison of their preclinical profiles based on available experimental data, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Both MT-7716 and Ro 64-6198 are selective agonists for the NOP receptor, a G protein-coupled receptor.[1] Activation of the NOP receptor is known to modulate various neuronal circuits. For instance, in the central amygdala (CeA), a brain region implicated in alcohol dependence and anxiety, NOP receptor activation by agonists like MT-7716 has been shown to decrease GABAergic transmission.[2][3] This is achieved presynaptically by reducing GABA release, which in turn can counteract the effects of substances like ethanol (B145695) that enhance GABAergic activity.[2][4]
Data Presentation
Binding Affinity and Selectivity
A critical aspect of a drug candidate's profile is its binding affinity (Ki) for its target receptor and its selectivity over other receptors. Both MT-7716 and Ro 64-6198 exhibit high affinity for the NOP receptor. Notably, studies indicate that MT-7716 has a higher affinity for the NOP receptor compared to Ro 64-6198.[2][4] Furthermore, MT-7716 demonstrates superior selectivity for the NOP receptor over the mu-opioid receptor (MOP) with a 170-fold difference, compared to the 30-fold selectivity of Ro 64-6198.[5]
| Compound | Receptor | Ki (nM) | Selectivity (NOP vs. MOP) | Reference |
| MT-7716 | NOP | 0.21 | ~170-fold | [5][6] |
| MOP | 35 | [5] | ||
| Ro 64-6198 | NOP | 0.3 - 0.389 | ~30-fold to >100-fold | [5][7][8] |
| MOP | 36 - 46.8 | [7][8] | ||
| KOP | 89.1 - 214 | [7][8] | ||
| DOP | 1380 - 3787 | [7][8] | ||
| N/OFQ (endogenous ligand) | NOP | ~0.1 - 0.2 | - | [5][8][9] |
Note: Ki values can vary between different experimental setups.
Functional Activity
Functional assays, such as GTPγS binding and cAMP accumulation assays, are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. Both MT-7716 and Ro 64-6198 have been characterized as full agonists at the NOP receptor, with efficacy similar to the endogenous ligand N/OFQ in some studies.[2][6][9] However, other reports suggest that Ro 64-6198 may act as a partial to full agonist depending on the specific assay.[1][10]
| Compound | Assay | EC50/IC50 (nM) | Efficacy | Reference |
| MT-7716 | GTPγS Binding | 0.30 | Full Agonist | [6] |
| Ro 64-6198 | GTPγS Binding | ~25.6 - 38.9 | Full/Partial Agonist | [8][9][11] |
| cAMP Accumulation | ~32.4 - 9.49 (pEC50) | Full Agonist | [8][9] |
In Vivo Efficacy
Both compounds have been evaluated in various animal models to assess their therapeutic potential. A significant focus of preclinical research for these compounds has been on alcohol-related behaviors.
Alcohol Self-Administration and Relapse
Studies in rat models of alcohol dependence have shown that MT-7716 can reduce alcohol self-administration and prevent stress-induced reinstatement of alcohol-seeking behavior, particularly in post-dependent animals.[12][13] Chronic oral administration of MT-7716 has been shown to dose-dependently decrease voluntary alcohol intake, with the effect persisting even after discontinuation of the drug.[6] Ro 64-6198 has also been reported to reduce alcohol self-administration and relapse in animal models.[14]
| Compound | Animal Model | Dose | Effect | Reference |
| MT-7716 | Post-dependent Wistar rats | 0.3 and 1 mg/kg (p.o.) | Reduced alcohol self-administration and stress-induced reinstatement. | [12][13] |
| Marchigian Sardinian rats | 0.3, 1, and 3 mg/kg (p.o., b.i.d. for 14 days) | Dose-dependently decreased voluntary alcohol intake. | [6] | |
| Ro 64-6198 | Alcohol-preferring rats | Not specified | Attenuated ethanol self-administration. | [15] |
Anxiolytic Effects
Ro 64-6198 has demonstrated anxiolytic effects in multiple animal models, such as the elevated plus-maze and operant conflict procedures, with efficacy comparable to benzodiazepines.[9][14] It has been shown to increase exploration in novel environments, indicative of reduced anxiety.[11] While MT-7716's primary focus in published studies has been on addiction, its mechanism of action within the amygdala suggests potential anxiolytic properties.[2][3]
| Compound | Animal Model | Dose | Effect | Reference |
| Ro 64-6198 | Rats (Elevated Plus-Maze) | 0.32-3 mg/kg (i.p.) | Increased open arm exploration. | [11] |
| Mice (Marble Burying Test) | 1 mg/kg (i.p.) | Decreased number of marbles buried. | [11] |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., HEK293 cells for human NOP receptors).[6]
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]nociceptin) and varying concentrations of the unlabeled test compound (MT-7716 or Ro 64-6198).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
-
Objective: To measure the functional activity of a compound by quantifying G protein activation.
-
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the NOP receptor are used.[6]
-
Incubation: The membranes are incubated with varying concentrations of the agonist (MT-7716 or Ro 64-6198) in the presence of GDP and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Binding: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Detection: The reaction is terminated, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined to assess its potency. The maximal stimulation (Emax) relative to a known full agonist indicates its efficacy.[6]
-
Summary and Conclusion
Both MT-7716 and Ro 64-6198 are potent and selective NOP receptor agonists that have been invaluable in elucidating the therapeutic potential of this target. Based on the available preclinical data, MT-7716 appears to possess a superior pharmacological profile in terms of both higher affinity and greater selectivity for the NOP receptor over the MOP receptor when compared to Ro 64-6198.[2][4][5] This enhanced selectivity may translate to a more favorable side-effect profile, particularly concerning opioid-related effects.
In preclinical models of alcoholism, both compounds have shown promise in reducing alcohol consumption and seeking behaviors.[6][12][15] Ro 64-6198 has a well-documented anxiolytic profile, while the therapeutic potential of MT-7716 in this area is strongly suggested by its mechanism of action.[9][11][14]
It is important to note that while Ro 64-6198 has been a widely used research tool, its poor oral bioavailability may limit its clinical development.[14] The development of brain-penetrant, orally active compounds like MT-7716 represents a significant advancement in the field. Further head-to-head studies, particularly focusing on pharmacokinetic profiles and a broader range of behavioral assays, would be beneficial for a more definitive comparison. Nevertheless, the existing data suggest that MT-7716 may hold significant promise as a candidate for clinical development in the treatment of alcohol use disorder and potentially other CNS-related conditions.
References
- 1. The Pharmacology of Ro 64‐6198, a Systemically Active, Nonpeptide NOP Receptor (Opiate Receptor‐Like 1, ORL‐1) Agonist with Diverse Preclinical Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Ro 64-6198 = 98 HPLC 280783-56-4 [sigmaaldrich.com]
- 9. pnas.org [pnas.org]
- 10. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of NOP Receptor Activity: MT-7716 vs. Buprenorphine
For researchers and professionals in drug development, understanding the nuanced interactions of compounds with the Nociceptin (B549756)/Orphanin FQ peptide (NOP) receptor is critical for the advancement of novel therapeutics. This guide provides a detailed comparative analysis of the NOP receptor activity of MT-7716 and buprenorphine, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Quantitative Analysis of NOP Receptor Activity
The following table summarizes the key quantitative parameters of MT-7716 and buprenorphine at the human NOP receptor, highlighting their distinct profiles.
| Parameter | MT-7716 | Buprenorphine | References |
| Binding Affinity (Ki) | 0.21 nM | ~50-fold lower affinity than for MOR; Moderate affinity | [1],[2][3] |
| Functional Activity | Full Agonist | Partial Agonist / No agonist activity (assay dependent) | [1][4][5],[2][3] |
| Efficacy (vs. N/OFQ) | Similar to N/OFQ | Low efficacy (21% relative to nociceptin in one study) | [1],[3] |
| Potency (EC50) | 0.30 nM (GTPγS) | 116 nM (GTPγS in one study) | [1],[3] |
In-Depth Compound Profiles
MT-7716 is a potent and selective full agonist for the NOP receptor.[4][5] Its high affinity, in the nanomolar range, is comparable to that of the endogenous agonist N/OFQ.[4][5] Functional assays, such as GTPγS binding, have demonstrated that MT-7716 is a full agonist at the NOP receptor, with an efficacy similar to N/OFQ.[1][4] This profile makes MT-7716 a valuable pharmacological tool for investigating the therapeutic potential of the N/OFQ system.[4][5]
Buprenorphine , in contrast, exhibits a more complex and less potent interaction with the NOP receptor. It is a non-selective opioid ligand with high affinity for the μ- and κ-opioid receptors.[2] Its affinity for the NOP receptor is moderate and approximately 50-fold lower than its affinity for the μ-opioid receptor.[2][3] There are conflicting reports regarding its functional activity at the NOP receptor. Some studies classify it as a low-efficacy partial agonist, while others have found no agonist activity in assays like [35S]GTPγS binding.[2][3] This mixed pharmacological profile suggests that the NOP receptor-mediated effects of buprenorphine may only be apparent at higher concentrations.[2]
NOP Receptor Signaling Pathway
Activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6][7] The receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][8] NOP receptor activation also leads to the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[9][10] Furthermore, NOP receptor signaling can involve the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, JNK, and p38.[8][9]
Experimental Protocols
The characterization of compounds like MT-7716 and buprenorphine at the NOP receptor relies on a variety of in vitro pharmacological assays. Below are detailed methodologies for two key experiments.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the NOP receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NOP receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human NOP receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled NOP receptor antagonist (e.g., [3H]-UFP-101).
-
Test compound (e.g., MT-7716 or buprenorphine) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled NOP ligand like N/OFQ).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 0.5% BSA).
-
PEI-soaked glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled NOP ligand.
-
The incubation is carried out at room temperature for a specified period (e.g., 1 hour).
-
The reaction is terminated by rapid vacuum filtration through PEI-soaked glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay is used to determine the potency (EC50) and efficacy of a compound as an agonist at the NOP receptor.
Objective: To measure the ability of a test compound to stimulate the binding of [35S]GTPγS to G proteins following NOP receptor activation.
Materials:
-
Cell membranes from cells expressing the human NOP receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2).
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.
-
The membranes are then incubated with [35S]GTPγS and varying concentrations of the test compound.
-
The incubation is carried out at 30°C for a specified time.
-
The reaction is terminated by filtration through glass fiber filters.
-
The amount of [35S]GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.
-
The data are analyzed to generate a dose-response curve, from which the EC50 and Emax (maximum effect) values are determined. The efficacy is often expressed as a percentage of the maximum stimulation produced by a standard full agonist like N/OFQ.[11]
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Selecting MT-7716 in Nociceptin/Orphanin FQ (NOP) Receptor Research for Alcohol Use Disorder
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to NOP Receptor Agonists
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) has emerged as a promising target for the development of therapeutics for alcohol use disorder (AUD). A variety of nonpeptidergic NOP receptor agonists have been developed to probe this system. This guide provides a comprehensive comparison of MT-7716 with other key research compounds, offering a data-driven justification for its use in preclinical AUD research.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
MT-7716 distinguishes itself with high affinity and potency for the human NOP receptor, coupled with favorable selectivity over other opioid receptors. The following table summarizes the in vitro pharmacological data for MT-7716 and comparable NOP receptor agonists.
| Compound | NOP Ki (nM) | NOP EC50 (nM) | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) | NOP Selectivity vs. MOP |
| MT-7716 | 0.21 [1][2] | 0.30 [1] | 35 [2] | - | - | ~167-fold [2] |
| SCH-221510 | 0.3 | 12 | 65 | 131 | 2854 | ~217-fold |
| Ro 65-6570 | - | - | - | - | - | - |
| AT-403 | 1.13 | - | >100 | >100 | - | >88-fold |
| MCOPPB | - | 0.06 | - | - | - | - |
| AT-312 | 0.34 | 30 | 5.8 | 73.5 | 128.5 | ~17-fold |
| Cebranopadol | 0.9 | 13.0 | 0.7 | 2.6 | 18 | ~0.8-fold (MOP/NOP agonist) |
Data compiled from multiple sources; assay conditions may vary.
As the data indicates, MT-7716 exhibits sub-nanomolar affinity for the NOP receptor, comparable to or exceeding that of many other available agonists.[1][2] Its potency as a full agonist is also in the sub-nanomolar range.[1] Critically, MT-7716 demonstrates a superior selectivity profile for the NOP receptor over the mu-opioid receptor (MOP), a key consideration for avoiding off-target effects that can confound the interpretation of in vivo studies.[2]
In Vivo Efficacy in Models of Alcohol Use Disorder
Preclinical studies in rodent models of AUD have demonstrated the efficacy of MT-7716 in reducing alcohol-related behaviors. The table below summarizes key in vivo findings for MT-7716 and comparator compounds.
| Compound | Animal Model | Key Finding | Effective Dose (p.o.) |
| MT-7716 | Alcohol-preferring rats | Dose-dependently decreased voluntary alcohol intake[1] | 0.3 - 3 mg/kg [1] |
| Post-dependent rats | Reduced alcohol self-administration and stress-induced reinstatement[3] | 0.3 - 1 mg/kg [3] | |
| Rats with alcohol withdrawal | Attenuated somatic withdrawal symptoms[1] | - | |
| SCH-221510 | - | Primarily studied for anxiolytic effects | - |
| AT-312 | Mice | Reduced acquisition of ethanol-induced conditioned place preference | - |
| AT-202 | Mice | No effect on binge-like alcohol drinking[4] | 0.3 - 3 mg/kg[4] |
MT-7716 has been shown to be orally active and effective at reducing voluntary alcohol consumption in genetically selected alcohol-preferring rats.[1] Notably, its effect on alcohol intake became more pronounced with repeated administration, and the suppressive effect persisted even after discontinuation of the drug.[1] Furthermore, in a model of post-dependence, a state highly relevant to human AUD, MT-7716 reduced both alcohol self-administration and stress-induced relapse.[3] This contrasts with some other NOP agonists, such as AT-202, which failed to reduce binge-like alcohol consumption in mice.[4]
Mechanism of Action: Modulation of Central Amygdala Circuitry
MT-7716 exerts its effects on alcohol-related behaviors, at least in part, by modulating GABAergic neurotransmission within the central nucleus of the amygdala (CeA), a brain region critically involved in fear, anxiety, and the negative affective states associated with alcohol withdrawal.
Ethanol enhances GABA release in the CeA, contributing to its reinforcing effects and the negative emotional state during withdrawal. MT-7716, by activating presynaptic NOP receptors on GABAergic neurons, counteracts this effect. Activation of the Gi/o-coupled NOP receptor leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and reduced protein kinase A (PKA) activity. This, along with direct G-protein-mediated inhibition of voltage-gated calcium channels, results in decreased GABA release. By dampening the ethanol-induced enhancement of GABAergic transmission, MT-7716 may alleviate the negative reinforcement driving alcohol consumption.
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist at a G-protein coupled receptor (GPCR).
-
Membrane Preparation: Membranes from cells stably expressing the human NOP receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.
-
Reaction Mixture: Membranes are incubated with varying concentrations of the test compound (e.g., MT-7716), a fixed concentration of [35S]GTPγS, and GDP in the assay buffer.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.
Electrophysiological Recording in Central Amygdala Brain Slices
This technique allows for the direct measurement of the effects of a compound on neuronal activity and synaptic transmission.
-
Slice Preparation: Rodents are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and coronal slices containing the CeA are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C). Whole-cell patch-clamp recordings are obtained from neurons within the CeA.
-
Drug Application: Test compounds, such as MT-7716 and ethanol, are applied to the slice via the perfusion system at known concentrations.
-
Data Acquisition and Analysis: Changes in neuronal membrane properties (e.g., membrane potential, input resistance) and synaptic currents (e.g., inhibitory postsynaptic currents, IPSCs) are recorded and analyzed to determine the effects of the applied compounds.
Justification for Use and Future Directions
The selection of a research compound is a critical decision in any experimental paradigm. Based on the currently available data, MT-7716 presents a compelling case for its use in preclinical research on the role of the NOP receptor system in AUD. Its high affinity, potency, and selectivity for the NOP receptor, combined with its demonstrated oral efficacy in relevant animal models, make it a valuable tool for elucidating the therapeutic potential of NOP agonism.
The favorable pharmacokinetic profile, including its ability to penetrate the blood-brain barrier, further strengthens its utility for in vivo studies.[5] The well-characterized mechanism of action in a key brain region for addiction provides a solid foundation for interpreting experimental outcomes.
For researchers investigating the NOP system's role in alcohol use disorder, MT-7716 offers a robust and reliable pharmacological tool. Future research could further delineate its effects on different facets of AUD, such as protracted abstinence and the interplay with stress and anxiety circuits. Direct, head-to-head comparative studies with other promising NOP agonists in a wider range of AUD models will be invaluable in further refining our understanding of the therapeutic potential of this important target.
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOP receptor antagonists decrease alcohol drinking in the dark in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Studies of MT-7716 and Other Potential Alcoholism Treatments: A Comparative Guide
For researchers and drug development professionals, the landscape of potential pharmacotherapies for alcoholism is evolving. This guide provides a comparative analysis of the preclinical candidate MT-7716 and currently approved treatments, including naltrexone (B1662487), acamprosate (B196724), and disulfiram (B1670777). The information is based on available head-to-head studies and aims to facilitate an objective assessment of their performance, supported by experimental data.
MT-7716: A Novel Nociceptin Receptor Agonist
MT-7716 is a novel, selective, nonpeptidergic nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist.[1][2][3][4][5] Preclinical studies suggest its potential as a therapeutic agent for alcohol use disorder by demonstrating its ability to reduce alcohol intake, prevent the reinstatement of alcohol-seeking behavior, and alleviate withdrawal symptoms.[2][3]
Signaling Pathway of MT-7716
The mechanism of action for MT-7716 involves the activation of the NOP receptor, which modulates the GABAergic system in the central amygdala (CeA), a brain region critically involved in alcohol dependence.[1][5] Ethanol (B145695) typically enhances GABAergic transmission in the CeA, contributing to its reinforcing effects. MT-7716, by acting as a NOP receptor agonist, counteracts this effect by decreasing GABA release.[1][5]
Head-to-Head Preclinical Study: MT-7716 vs. Naltrexone
A preclinical study directly compared the effects of orally administered MT-7716 and naltrexone on voluntary alcohol intake in Marchigian Sardinian rats, a line of rats that selectively breed for high alcohol preference.
Experimental Protocol: Voluntary Alcohol Intake in Rats
-
Subjects: Male Marchigian Sardinian rats were used.
-
Housing: Rats were individually housed with free access to food and water.
-
Procedure: A two-bottle choice paradigm was employed, where rats had concurrent access to a bottle of 10% (v/v) ethanol solution and a bottle of water for 24 hours a day.
-
Treatment: After establishing a stable baseline of alcohol intake, rats were orally administered either MT-7716 (0, 0.3, 1, and 3 mg/kg, twice daily) or naltrexone (30 mg/kg, twice daily) for 14 consecutive days.[3]
-
Data Collection: Daily measurements of ethanol and water consumption were recorded.
-
Post-Treatment: A washout period followed the 14-day treatment to observe any lasting effects.
Quantitative Data Summary
| Treatment Group | Dosage | Effect on Alcohol Intake | Duration of Effect |
| MT-7716 | 0.3, 1, and 3 mg/kg (bid) | Dose-dependent decrease in voluntary alcohol intake.[3] | The effect became progressively stronger with repeated administration and was still significant one week after discontinuation of the drug.[3] |
| Naltrexone | 30 mg/kg (bid) | Reduced ethanol intake.[3] | The effect diminished over the treatment period and disappeared rapidly after discontinuation.[3] |
Established Alcoholism Treatments: A Clinical Perspective
While MT-7716 remains in the preclinical phase, three medications are currently approved by the FDA for the treatment of alcohol dependence: naltrexone, acamprosate, and disulfiram. Head-to-head clinical trials provide valuable insights into their comparative efficacy.
Mechanisms of Action
The therapeutic rationales for these approved medications are distinct.
-
Naltrexone: An opioid receptor antagonist, naltrexone is thought to reduce the rewarding effects of alcohol and craving by blocking opioid receptors.[6][7][8][9]
-
Acamprosate: This drug is believed to restore the balance between GABAergic and glutamatergic neurotransmission, which is disrupted by chronic alcohol use.[10][11][12][13][14]
-
Disulfiram: It works by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde, a toxic metabolite of alcohol. This causes unpleasant physical reactions if alcohol is consumed, thus acting as a deterrent.[15][16][17][18]
Head-to-Head Clinical Trials: Naltrexone vs. Acamprosate vs. Disulfiram
Several clinical trials have compared the efficacy of these three medications. The results highlight their differential effects on various drinking outcomes.
Experimental Protocol: Comparative Clinical Trial
A notable open-label, randomized, multicenter study provides a framework for comparison.
-
Participants: Treatment-seeking, alcohol-dependent adult outpatients.
-
Interventions: Participants were randomized to receive either disulfiram, naltrexone, or acamprosate in conjunction with manual-based cognitive-behavioral therapy.
-
Phases: The study included a 12-week phase of continuously supervised medication, followed by up to 52 weeks of targeted medication (taken during high-risk situations for craving).
-
Primary Outcome Measures: The main endpoints were the number of heavy drinking days and the time to the first drink.
-
Secondary Outcome Measures: These included the number of abstinent days per week, average weekly alcohol intake, and scores on the Alcohol Use Disorder Identification Test (AUDIT) and the Severity of Alcohol Dependence Data (SADD).
Quantitative Data Summary from Comparative Trials
| Outcome Measure | Naltrexone | Acamprosate | Disulfiram |
| Time to First Relapse (Heavy Drinking) | Longer time to relapse compared to acamprosate in some studies. | Shorter time to relapse compared to naltrexone in some studies. | Most effective in increasing time to first drink during continuous medication phase.[9][16] |
| Abstinence | Less effective at maintaining complete abstinence compared to disulfiram. | A meta-analysis suggested a larger effect size on maintaining abstinence compared to naltrexone.[8] | Superior in achieving and maintaining abstinence, particularly with supervised administration.[9][16] |
| Reduction in Heavy Drinking | A meta-analysis indicated a larger effect size on reducing heavy drinking and craving compared to acamprosate.[8] | Less effective than naltrexone in reducing heavy drinking days.[13] | More effective in reducing heavy drinking days during the continuous medication phase compared to naltrexone and acamprosate.[9][16] |
Experimental Workflow: Clinical Trial Design
Conclusion
MT-7716 represents a promising preclinical candidate for the treatment of alcoholism with a novel mechanism of action targeting the NOP receptor system. Preclinical head-to-head data suggests it may offer a more sustained effect on reducing alcohol intake compared to naltrexone. However, clinical data is not yet available to validate these findings in humans.
In the clinical setting, naltrexone, acamprosate, and disulfiram each demonstrate distinct profiles of efficacy. Naltrexone appears more effective in reducing heavy drinking and cravings, while acamprosate may be more beneficial for maintaining complete abstinence. Disulfiram, particularly when supervised, shows strong efficacy in promoting abstinence, likely due to its deterrent effects. The choice of medication for a particular patient will depend on their specific clinical characteristics and treatment goals. Further research, including eventual clinical trials of MT-7716, will be crucial to further refine and expand the pharmacological options for individuals with alcohol use disorder.
References
- 1. Naltrexone vs Placebo for the Treatment of Alcohol Dependence: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltrexone versus acamprosate: one year follow-up of alcohol dependence treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A one-year pragmatic trial of naltrexone vs disulfiram in the treatment of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfiram efficacy in the treatment of alcohol dependence: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis | PLOS One [journals.plos.org]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-analysis of naltrexone and acamprosate for treating alcohol use disorders: When are these medications most helpful? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacotherapies for Alcohol Treatment: A Comparative Trial of Disulfiram, Naltrexone, and Acamprosate - Non 12 Step Drug Rehab and Alcohol Treatment [practicalrecovery.com]
- 10. drugs.com [drugs.com]
- 11. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 12. United Kingdom Multicentre Acamprosate Study (UKMAS): a 6-month prospective study of acamprosate versus placebo in preventing relapse after withdrawal from alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Naltrexone or acamprosate effective for alcohol use disorder | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 15. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized, multicentre, open-label, comparative trial of disulfiram, naltrexone and acamprosate in the treatment of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Trial Of Disulfiram, Naltrexone And Acamprosate In The Treatment Of Alcohol Dependence [ctv.veeva.com]
- 18. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
A Researcher's Guide to Validating Novel NOP Receptor Ligands: A Comparison of Binding Assays
For researchers, scientists, and drug development professionals, the accurate characterization of novel compounds targeting the Nociceptin/Orphanin FQ (NOP) receptor is paramount. This guide provides a comprehensive comparison of key in vitro assays used to validate the binding and functional activity of new chemical entities at this important therapeutic target.
The NOP receptor, a member of the opioid receptor family, is implicated in a wide range of physiological processes, including pain, anxiety, and reward.[1] Consequently, it has emerged as a promising target for the development of novel analgesics and other therapeutics. Validating the interaction of new compounds with the NOP receptor requires a suite of robust and reliable assays. This guide details and compares the most commonly employed methods: Radioligand Binding Assays, GTPγS Binding Assays, cAMP Accumulation Assays, and Bioluminescence Resonance Energy Transfer (BRET) Assays.
Comparative Analysis of NOP Receptor Assays
The selection of an appropriate assay depends on the specific research question, the stage of drug discovery, and the desired information—be it direct binding affinity, functional G-protein activation, downstream signaling, or interaction with regulatory proteins like β-arrestin.
| Assay Type | Principle | Information Provided | Advantages | Limitations |
| Radioligand Binding Assay | Measures the direct competition of a test compound with a radiolabeled ligand for binding to the NOP receptor. | Binding Affinity (Ki) | Direct measure of binding. High throughput. Well-established methodology. | Use of radioactive materials. Does not provide information on functional activity (agonist vs. antagonist). |
| GTPγS Binding Assay | Measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the NOP receptor. | Functional Potency (EC50) and Efficacy (Emax) for G-protein activation. | Direct measure of G-protein activation, a proximal event in the signaling cascade. Can distinguish between full and partial agonists. | Use of radioactive materials. Can be influenced by receptor reserve. |
| cAMP Accumulation Assay | Measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger downstream of NOP receptor activation (which is Gi/o-coupled and thus inhibits adenylyl cyclase). | Functional Potency (EC50/IC50) for downstream signaling. | Measures a functional cellular response. Non-radioactive options are available. High-throughput compatible. | Indirect measure of receptor activation. Signal can be amplified, potentially masking subtle differences in efficacy. |
| BRET Assay | Measures the interaction between two proteins (e.g., NOP receptor and G-protein or β-arrestin) tagged with a bioluminescent donor and a fluorescent acceptor. | Real-time monitoring of protein-protein interactions. Can assess biased agonism (preferential activation of G-protein vs. β-arrestin pathways). | Provides insights into specific signaling pathways. Non-radioactive. Live-cell measurements are possible. | Requires genetic modification of proteins. Can be technically more complex to set up. |
Quantitative Data Comparison for NOP Receptor Ligands
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of several well-characterized NOP receptor ligands across different assays. This data, compiled from various studies, highlights the importance of using multiple assays to build a comprehensive pharmacological profile of a novel compound.
Table 1: Binding Affinities (Ki, nM) of NOP Receptor Ligands
| Compound | Radioligand Binding Assay (Ki, nM) | Reference |
| Nociceptin/Orphanin FQ (N/OFQ) | 0.05 - 0.2 | [2] |
| Ro 64-6198 | 0.8 - 2.5 | [2] |
| J-113397 (Antagonist) | 1.8 - 8.7 | [3] |
| SB-612111 (Antagonist) | 0.33 | [3] |
| MCOPPB | ~1.0 | [4] |
| AT-312 | ~1.0 | [2] |
Note: Ki values can vary depending on the radioligand and cell system used.
Table 2: Functional Potencies (EC50, nM) of NOP Receptor Agonists
| Compound | GTPγS Binding Assay (EC50, nM) | cAMP Accumulation Assay (EC50, nM) | BRET (NOP-G protein) (EC50, nM) | Reference |
| N/OFQ | 1.5 - 5.0 | 0.5 - 2.0 | ~3.6 | [2][4] |
| Ro 64-6198 | 10 - 30 | 5 - 15 | ~23 | [2] |
| MCOPPB | ~0.15 | ~0.2 | ~0.3 | [4] |
| AT-312 | ~1.0 | ~1.5 | Not Reported | [2] |
| SCH 221510 | ~15 | ~10 | Not Reported | [4] |
Note: EC50 values are highly dependent on the specific assay conditions and cell line.
Signaling Pathways and Experimental Workflows
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams illustrate the NOP receptor signaling cascade and a generalized workflow for validating novel compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a novel compound for the NOP receptor.
Materials:
-
Cell membranes expressing the human NOP receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]Nociceptin).
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., 1 µM unlabeled Nociceptin).
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of unlabeled Nociceptin.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a novel agonist for NOP receptor-mediated G-protein activation.
Materials:
-
Cell membranes expressing the human NOP receptor.
-
[³⁵S]GTPγS.
-
GDP (to ensure binding is dependent on agonist stimulation).
-
Test agonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test agonist.
-
Add the cell membrane preparation to each well.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding against the logarithm of the agonist concentration to determine EC50 and Emax values.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50 or IC50) of a novel compound in modulating downstream adenylyl cyclase activity.
Materials:
-
Whole cells expressing the human NOP receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production. For agonists, this will result in an inhibition of forskolin-stimulated cAMP levels. For antagonists, their ability to block the inhibitory effect of a known NOP agonist is measured.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
BRET Assay for NOP Receptor-β-arrestin Interaction
Objective: To measure the recruitment of β-arrestin to the NOP receptor upon agonist stimulation, providing insights into biased agonism.
Materials:
-
HEK293 cells co-expressing NOP receptor fused to a Renilla luciferase (RLuc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.
-
Test agonist at various concentrations.
-
Coelenterazine (B1669285) h (the substrate for RLuc).
-
A microplate reader capable of detecting both luminescence and fluorescence.
Procedure:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Wash the cells with assay buffer.
-
Add coelenterazine h to each well and incubate for 5-10 minutes.
-
Measure the baseline BRET signal.
-
Add varying concentrations of the test agonist to the wells.
-
Measure the BRET signal again at different time points after agonist addition.
-
The BRET ratio is calculated as the ratio of YFP emission to RLuc emission. An increase in the BRET ratio indicates agonist-induced recruitment of β-arrestin to the NOP receptor.
-
Generate concentration-response curves to determine the EC50 for β-arrestin recruitment.
By employing a combination of these assays, researchers can build a robust and nuanced understanding of the pharmacological profile of novel NOP receptor ligands, paving the way for the development of new and improved therapeutics.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Comparison of the Antinociceptive and Antirewarding Profiles of Novel Bifunctional Nociceptin Receptor/μ-Opioid Receptor Ligands: Implications for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of MT-7716 for Alcohol Use Disorder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the preclinical research on MT-7716, a novel therapeutic candidate for Alcohol Use Disorder (AUD). By objectively comparing its mechanism of action, efficacy, and safety profile with currently approved pharmacotherapies—naltrexone (B1662487), acamprosate (B196724), and disulfiram—this document aims to illuminate the translational potential of MT-7716 and guide future research and development efforts.
Executive Summary
MT-7716 is a potent and selective nonpeptidergic agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. Preclinical studies have demonstrated its efficacy in reducing alcohol intake, preventing relapse, and mitigating withdrawal symptoms in animal models of alcoholism. Its unique mechanism, centered on the modulation of the GABAergic system in the central amygdala, presents a promising alternative to existing AUD treatments. However, the translational potential of MT-7716 is currently limited by the absence of publicly available clinical trial data. While the preclinical evidence is robust, its efficacy and safety in humans remain to be established.
Mechanism of Action: A Novel Approach
MT-7716 exerts its therapeutic effects by targeting the NOP receptor, a key player in the brain's stress and reward systems. Unlike existing treatments that primarily target the opioid, glutamate (B1630785), or dopamine (B1211576) systems, MT-7716 offers a novel mechanism of action.
Activation of the NOP receptor by MT-7716 leads to the inhibition of GABAergic transmission in the central nucleus of the amygdala (CeA), a brain region critically involved in fear, anxiety, and the negative reinforcement driving alcohol consumption. Specifically, MT-7716 acts presynaptically to decrease the release of the inhibitory neurotransmitter GABA. This counteracts the ethanol-induced enhancement of GABAergic activity, which is a hallmark of alcohol's reinforcing effects and a contributor to the negative emotional state during withdrawal.[1][2][3][4]
In contrast, currently approved medications for AUD operate through different pathways:
-
Naltrexone: An opioid receptor antagonist that blocks the rewarding effects of alcohol, reducing the pleasurable sensations associated with drinking.
-
Acamprosate: A modulator of the glutamate system, thought to restore the balance between excitatory and inhibitory neurotransmission that is disrupted by chronic alcohol use.
-
Disulfiram: An inhibitor of the enzyme aldehyde dehydrogenase, which leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, causing aversive reactions upon alcohol consumption.
The distinct mechanism of MT-7716 suggests it may address different facets of AUD, potentially offering a new therapeutic option for patients who do not respond to or cannot tolerate existing medications.
Signaling Pathway of MT-7716 at the NOP Receptor
Caption: Signaling pathway of MT-7716 at the NOP receptor in the central amygdala.
Comparative Efficacy: Preclinical Evidence
Preclinical studies in rodent models of AUD have consistently demonstrated the efficacy of MT-7716 in reducing alcohol-related behaviors. The following tables summarize the key quantitative findings from this research and provide a comparison with the preclinical data for naltrexone and acamprosate.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy |
| MT-7716 | NOP | 0.21[5] | 0.30 (GTPγS binding)[5] | Full Agonist[5] |
| Naltrexone | μ-opioid | 0.1-1.0 | - | Antagonist |
| Acamprosate | NMDA | - | - | Modulator |
Table 2: Efficacy in Animal Models of Alcohol Self-Administration
| Compound | Animal Model | Dose Range | Route of Administration | Reduction in Alcohol Self-Administration | Reference |
| MT-7716 | Alcohol-dependent Wistar rats | 0.3, 1 mg/kg | Oral | Significant reduction | [6][7] |
| Naltrexone | Alcohol-preferring P rats | 0.1-1.0 mg/kg | Subcutaneous | Dose-dependent reduction | - |
| Acamprosate | Alcohol-dependent Wistar rats | 100-400 mg/kg | Intraperitoneal | Significant reduction | - |
Table 3: Efficacy in Animal Models of Relapse to Alcohol Seeking
| Compound | Animal Model | Relapse Trigger | Dose Range | Route of Administration | Reduction in Relapse | Reference |
| MT-7716 | Alcohol-dependent Wistar rats | Stress (footshock) | 0.3, 1 mg/kg | Oral | Significant reduction | [6][7] |
| Naltrexone | Alcohol-preferring P rats | Cue-induced | 0.25 mg/kg | Subcutaneous | Significant reduction | - |
| Acamprosate | Alcohol-dependent Wistar rats | Cue-induced | 200 mg/kg | Intraperitoneal | Significant reduction | - |
Table 4: Efficacy in Attenuating Alcohol Withdrawal Symptoms
| Compound | Animal Model | Withdrawal Measure | Dose Range | Route of Administration | Attenuation of Withdrawal | Reference |
| MT-7716 | Alcohol-dependent Wistar rats | Somatic signs | 3 mg/kg | Oral | Significant reduction | [5] |
| Naltrexone | - | - | - | - | Not typically used for withdrawal | - |
| Acamprosate | Alcohol-dependent rats | Audiogenic seizures | 50-200 mg/kg | Intraperitoneal | Dose-dependent reduction | - |
Safety and Tolerability: Preclinical Findings
Information on the safety and tolerability of MT-7716 is limited to preclinical studies. These studies have not reported any significant adverse effects at the tested therapeutic doses. However, a comprehensive safety profile can only be established through rigorous clinical trials in humans.
In comparison, the safety profiles of the approved medications are well-characterized:
-
Naltrexone: Generally well-tolerated, with the most common side effects being nausea, headache, and dizziness. It carries a risk of hepatotoxicity at high doses.
-
Acamprosate: Also generally well-tolerated. The most common side effect is diarrhea.
-
Disulfiram: Its use is limited by its aversive reaction with alcohol, which can be severe and, in rare cases, fatal. It can also cause hepatotoxicity.
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are provided below.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of MT-7716 for the human NOP receptor.
-
Method: Membranes from HEK293 cells stably expressing the human NOP receptor were incubated with a radiolabeled ligand ([³H]nociceptin) and varying concentrations of MT-7716. Non-specific binding was determined in the presence of a high concentration of unlabeled nociceptin. The concentration of MT-7716 that inhibited 50% of the specific binding of the radioligand (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.[5]
GTPγS Functional Assays
-
Objective: To determine the functional activity (EC50 and efficacy) of MT-7716 at the human NOP receptor.
-
Method: Membranes from HEK293 cells expressing the human NOP receptor were incubated with varying concentrations of MT-7716 in the presence of [³⁵S]GTPγS. The binding of [³⁵S]GTPγS to G-proteins upon receptor activation was measured. The concentration of MT-7716 that produced 50% of the maximal response (EC50) and the maximal response relative to a full agonist (efficacy) were determined.[5]
Alcohol Self-Administration in Rats
-
Objective: To evaluate the effect of MT-7716 on voluntary alcohol consumption.
-
Method: Male Wistar rats were trained to self-administer a 10% ethanol (B145695) solution in operant conditioning chambers. Once stable responding was achieved, rats were made dependent on alcohol through chronic intermittent exposure to ethanol vapor. Following a withdrawal period, rats were treated with MT-7716 or vehicle before the self-administration sessions. The number of lever presses for ethanol was recorded as a measure of alcohol seeking and consumption.[6][7]
Reinstatement of Alcohol Seeking in Rats
-
Objective: To assess the effect of MT-7716 on relapse to alcohol-seeking behavior.
-
Method: Rats were trained to self-administer ethanol as described above. The lever-pressing behavior was then extinguished by replacing the ethanol solution with water. Once responding was extinguished, relapse was triggered by a stressor (e.g., footshock). Rats were pre-treated with MT-7716 or vehicle before the reinstatement test. The number of lever presses on the previously active lever was measured as an index of relapse.[6][7]
Assessment of Alcohol Withdrawal Symptoms in Rats
-
Objective: To determine the effect of MT-7716 on the physical signs of alcohol withdrawal.
-
Method: Rats were made dependent on alcohol by consuming a liquid diet containing ethanol for several weeks. The ethanol-containing diet was then replaced with a control diet to induce withdrawal. Somatic withdrawal signs (e.g., tremors, tail stiffness, abnormal gait) were scored at different time points during withdrawal. Rats were treated with MT-7716 or vehicle during the withdrawal period.[5]
Experimental Workflow for Preclinical Evaluation of MT-7716
Caption: Workflow for the preclinical evaluation of MT-7716 for Alcohol Use Disorder.
Translational Potential and Future Directions
The preclinical data for MT-7716 are compelling, demonstrating its efficacy in well-established animal models of AUD. Its novel mechanism of action, targeting the NOP receptor system, holds the promise of a new therapeutic strategy for a significant portion of the patient population who do not benefit from currently available treatments.
However, the critical next step in validating the translational potential of MT-7716 is to initiate and successfully complete clinical trials in humans. To date, a thorough search of clinical trial registries and public announcements from the developing pharmaceutical company, Mitsubishi Tanabe Pharma, has not revealed any information about the clinical development of MT-7716.
Key considerations for the future development of MT-7716 include:
-
Phase I Clinical Trials: To establish the safety, tolerability, and pharmacokinetic profile of MT-7716 in healthy volunteers.
-
Phase II Clinical Trials: To evaluate the efficacy of MT-7716 in reducing alcohol consumption and craving in patients with AUD, and to determine the optimal dose range.
-
Biomarker Development: Identifying potential biomarkers that could predict treatment response to MT-7716 would be highly valuable for patient stratification in future clinical trials.
-
Head-to-Head Comparison Trials: Once a safe and effective dose is established, direct comparison studies with naltrexone and acamprosate will be crucial to determine the relative efficacy and place in therapy for MT-7716.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 4. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of MT-7716: A NOP Receptor Agonist for Alcohol Use Disorder
For Immediate Release
This guide provides a comprehensive analysis of the key findings for MT-7716, a novel, selective nonpeptidergic Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, and compares its performance with alternative therapeutic strategies for Alcohol Use Disorder (AUD). The content is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to support further investigation and clinical development.
MT-7716 has emerged as a promising preclinical candidate for AUD by targeting the NOP receptor system, which is implicated in the modulation of stress, reward, and alcohol-seeking behavior.[1] This guide synthesizes the pivotal electrophysiological and behavioral findings for MT-7716 and contextualizes them with data from other NOP receptor modulators and GABAergic agents.
Core Findings of MT-7716
MT-7716 is a potent and selective full agonist for the NOP receptor.[2] Its primary mechanism of action in the context of AUD involves the modulation of GABAergic transmission in the central nucleus of the amygdala (CeA), a brain region critical for processing fear, anxiety, and reward.[3]
Key Electrophysiological and Behavioral Effects:
-
Reduces GABAergic Transmission: MT-7716 dose-dependently diminishes inhibitory postsynaptic potentials (IPSPs) in CeA neurons, indicating a reduction in GABA release.[3]
-
Presynaptic Site of Action: The increase in the paired-pulse facilitation (PPF) ratio following MT-7716 application suggests a presynaptic mechanism by decreasing the probability of GABA release.[3]
-
Blocks Ethanol-Induced GABA Release: A crucial finding is the ability of MT-7716 to prevent the increase in GABA release typically induced by ethanol (B145695) in the CeA.[3]
-
Reduces Alcohol Self-Administration: In animal models, MT-7716 has been shown to decrease alcohol self-administration, particularly in post-dependent rats.[1]
-
Attenuates Withdrawal Symptoms and Relapse: The compound has demonstrated efficacy in reducing somatic alcohol withdrawal symptoms and preventing stress- and cue-induced reinstatement of alcohol-seeking behavior.[2]
Comparative Data Analysis
The following tables summarize the quantitative data for MT-7716 and compare it with other relevant compounds.
Table 1: Receptor Binding Affinities and Functional Activity
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy |
| MT-7716 | NOP | 0.21 [2] | 0.30 [2] | Full Agonist [2] |
| µ-opioid | 35[2] | 158[2] | Full Agonist[2] | |
| N/OFQ (endogenous ligand) | NOP | 0.26[2] | 1.13[2] | Full Agonist[2] |
| Ro 64-6198 | NOP | 0.62[2] | - | Full Agonist[2] |
| Sunobinop | NOP | - | - | Partial Agonist[4] |
| SB-612111 | NOP | - | - | Antagonist[5] |
| LY2817412 | NOP | 0.18[6] | - | Antagonist[6] |
| Naltrexone | µ-opioid | 0.29[2] | - | Antagonist[7] |
| NOP | >1000[2] | - | - | |
| Acamprosate | NMDA/GABA-A | - | - | Modulator[8] |
| NOP | >1000[2] | - | - |
Table 2: Electrophysiological Effects on CeA GABAergic Transmission
| Compound | Concentration | Effect on Evoked IPSP Amplitude | Effect on mIPSC Frequency | Effect on PPF Ratio |
| MT-7716 | 100-1000 nM | Dose-dependent decrease [3] | Significant decrease [3] | Increased [3] |
| Ethanol (44 mM) | - | Increased | - | - |
| MT-7716 + Ethanol | 100-500 nM | Blocks ethanol-induced increase[3] | - | - |
Table 3: Behavioral Effects in Animal Models of AUD
| Compound | Model | Key Finding |
| MT-7716 | Alcohol Self-Administration (post-dependent rats) | Reduced alcohol intake [1] |
| Stress-Induced Reinstatement (post-dependent rats) | Prevented relapse [1] | |
| Alcohol Withdrawal | Attenuated somatic symptoms [2] | |
| Cue-Induced Reinstatement | Suppressed seeking behavior [2] | |
| Ro 64-6198 | Alcohol Self-Administration | Inconclusive results[2] |
| SR-8993 | Alcohol Self-Administration (non-dependent rats) | Reduced alcohol intake[9] |
| LY2940094 (Antagonist) | Voluntary Alcohol Drinking | Reduced alcohol intake[6] |
| SB-612111 (Antagonist) | Binge Drinking | Decreased binge drinking[5] |
| Baclofen (GABA-B Agonist) | Alcohol Drinking/Seeking | Decreased[10] |
| Gabapentin (GABA analogue) | Alcohol Withdrawal/Craving | Reduced[11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental procedures discussed in this guide.
References
- 1. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imbrium Therapeutics Submits Investigational New Drug Application to Evaluate Sunobinop for the Potential Treatment of Alcohol Use Disorder - Imbrium Therapeutics [imbriumthera.com]
- 5. NOP receptor antagonists decrease alcohol drinking in the dark in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOP receptor antagonism reduces alcohol drinking in male and female rats through mechanisms involving the central amygdala and ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. Alcohol use disorders and current pharmacological therapies: the role of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chapter: GABAergic Compounds for the Treatment of Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Therapeutic Strategies for Alcohol and Drug Addiction: Focus on GABA, Ion Channels and Transcranial Magnetic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of MT-7716 Free Base: A Guide for Laboratory Professionals
Disclaimer: The following guidelines for the disposal of MT-7716 free base are founded on general best practices for laboratory chemical waste management. As a specific Safety Data Sheet (SDS) for this compound was not publicly available, it is imperative to consult the manufacturer-provided SDS and adhere to your institution's and local authorities' specific waste disposal protocols. The information herein is intended to supplement, not supplant, these primary resources.
The proper disposal of potent research compounds like this compound is a critical aspect of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols minimizes risks to personnel and prevents environmental contamination.[1] This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.
Step-by-Step Disposal Procedures for this compound
1. Waste Characterization and Segregation:
The initial and most crucial step is to characterize the waste. Based on its nature as a research chemical, this compound should be treated as hazardous waste unless determined otherwise by a qualified professional.[3] The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on ignitability, corrosivity, reactivity, and toxicity.[1][4]
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of in its original container if possible, or in a clearly labeled, compatible, and sealed waste container.[5][6]
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as consumables like weigh boats and contaminated paper towels, should be collected in a designated hazardous waste container.[7]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled liquid waste container.[6]
-
Do not mix different waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate due to differences in disposal costs and methods.[5]
-
Aqueous solutions should not be disposed of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations for non-hazardous materials.[3][8]
-
2. Container Selection and Labeling:
Proper containment and labeling are essential for safe storage and disposal.
-
Containers:
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8][9]
-
The label should include the full chemical name ("this compound"), concentration, and any other components in the waste mixture.[8]
-
Indicate the associated hazards (e.g., toxic, flammable).[8]
-
Include the date of waste accumulation.[8]
-
3. Storage of Chemical Waste:
Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.
-
Designated Storage Area: Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][8]
-
Segregation of Incompatibles: Store incompatible waste types separately to prevent dangerous reactions. For example, acids should be stored separately from bases and oxidizers from reducing agents.[8]
-
Secondary Containment: All hazardous waste containers should be placed in secondary containment to prevent spills from reaching drains or the environment.[3][5]
4. Disposal and Waste Pickup:
The final step is the safe and compliant disposal of the accumulated waste.
-
Professional Disposal Service: All hazardous chemical waste must be disposed of through your institution's designated hazardous waste management program or a licensed professional waste disposal service.[1][5]
-
Documentation: Maintain accurate records of the waste generated and disposed of, as required by regulations such as the Resource Conservation and Recovery Act (RCRA).[1]
General Chemical Waste Disposal Categories
For a clearer understanding of how different types of laboratory waste are typically handled, the following table summarizes common chemical waste categories and their recommended disposal methods.
| Waste Category | Examples | Typical Disposal Method |
| Halogenated Solvents | Dichloromethane, Chloroform | Collect in a dedicated, labeled container for hazardous waste incineration. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Collect in a dedicated, labeled container for solvent recycling or fuel blending. |
| Aqueous Acidic Waste | Solutions with pH ≤ 2 | Neutralize to a pH between 6 and 8 before collection, or collect as corrosive hazardous waste. |
| Aqueous Basic Waste | Solutions with pH ≥ 12.5 | Neutralize to a pH between 6 and 8 before collection, or collect as corrosive hazardous waste. |
| Solid Chemical Waste | Contaminated labware, unused reagents | Collect in a labeled, sealed container for hazardous waste landfill or incineration. |
| Heavy Metal Waste | Solutions containing mercury, lead, etc. | Collect in a dedicated, labeled container for specialized hazardous waste treatment. |
Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of laboratory chemical waste.
By following these general guidelines and, most importantly, the specific protocols provided by your institution and the chemical manufacturer, you can ensure the safe and compliant disposal of this compound and contribute to a secure and environmentally responsible research environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Operational Guidance for Handling MT-7716 Free Base
This guide provides essential information on personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Occupational Exposure and Hazard Information
Given that MT-7716 is a potent NOP receptor agonist, it should be handled in a designated area designed for potent compounds. While a specific Occupational Exposure Limit (OEL) has not been established, it is prudent to assume a low OEL and handle the compound with care to avoid any direct contact, inhalation, or ingestion.[1] All personnel must be thoroughly trained on the potential risks and the procedures outlined in this document before handling the substance.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling MT-7716 free base. The selection of PPE is critical to minimize exposure and ensure the safety of laboratory personnel.[1]
| Protection Level | Equipment | Specifications & Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/P100 Respirator | A respirator is crucial to prevent inhalation of airborne particles, especially when handling the powdered form of the compound. For activities with a higher risk of aerosolization, a PAPR is recommended.[3][4][5] |
| Eye Protection | ANSI Z87.1-compliant Safety Goggles | Safety goggles are required to protect the eyes from splashes or airborne particles. These should be worn at all times in the designated handling area.[1][6] |
| Hand Protection | Double Nitrile Gloves | Double gloving provides an extra layer of protection against skin contact. Gloves should be changed immediately if they become contaminated.[1] |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated lab coat or "bunny suit" should be worn over personal clothing to prevent contamination. This should be removed before leaving the designated handling area.[1][4] |
| Face Protection | Face Shield | A face shield should be used in conjunction with safety goggles, especially when there is a significant risk of splashes or aerosol generation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound. The following workflow outlines the critical stages of preparation, handling, and post-handling procedures.
Disposal Plan: Managing Contaminated Waste
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated weighing papers, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Methodology:
As MT-7716 is a potent psychoactive compound, its disposal should follow regulations for controlled or hazardous substances.[7][8]
-
Inactivation (if feasible): Chemical denaturation may be a viable option. This involves mixing the compound with a denaturing agent such as a strong acid or base, followed by disposal as chemical waste.[9] This should only be performed by trained personnel in a controlled environment.
-
Incineration: The preferred method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company.[9][10] This ensures the complete destruction of the active molecule.
-
Third-Party Disposal: All waste contaminated with this compound should be disposed of through an approved hazardous waste management company.[10] Ensure that all local, state, and federal regulations are followed.[7] Never dispose of this compound down the drain or in regular trash.[8]
By implementing these rigorous safety and handling protocols, research and development professionals can mitigate the risks associated with handling the potent, novel compound this compound, ensuring a safe laboratory environment.
References
- 1. twu.edu [twu.edu]
- 2. quora.com [quora.com]
- 3. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. ems.gov [ems.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. actenviro.com [actenviro.com]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Guidance document: Destruction of narcotics, controlled and restricted drugs and targeted substances by licensed dealers - Canada.ca [canada.ca]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
